molecular formula C6H15N3 B139368 (1,2-Dimethylpyrazolidin-4-yl)methanamine CAS No. 155429-88-2

(1,2-Dimethylpyrazolidin-4-yl)methanamine

Cat. No.: B139368
CAS No.: 155429-88-2
M. Wt: 129.2 g/mol
InChI Key: CXDWRCZHEYCQEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2-Dimethylpyrazolidin-4-yl)methanamine is a specialized pyrazolidine derivative that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a methanamine substituent on a saturated nitrogen heterocycle, makes it a versatile building block for the synthesis of more complex molecules. Researchers can utilize this compound as a precursor for generating libraries of potential pharmacologically active agents. The pyrazolidine core is of significant interest in the development of novel compounds for various research areas. This amine is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,2-dimethylpyrazolidin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-8-4-6(3-7)5-9(8)2/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWRCZHEYCQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CN1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,2-Dimethylpyrazolidin-4-yl)methanamine is a saturated heterocyclic compound featuring a pyrazolidine core, N,N-dimethylation, and a 4-methanamine substituent. While this specific molecule is not extensively documented in current scientific literature, its structural motifs are present in a variety of biologically active compounds. This technical guide provides a comprehensive, predictive overview of its fundamental properties, leveraging established principles of organic chemistry and data from analogous structures. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its predicted physicochemical characteristics, potential synthetic pathways, spectroscopic signatures, and prospective pharmacological relevance. By extrapolating from known data, this document aims to facilitate future research and application of this novel chemical entity.

Introduction to the Pyrazolidine Scaffold

The pyrazolidine ring is a five-membered saturated heterocycle containing two adjacent nitrogen atoms.[1][2] This scaffold is a key structural component in numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The saturated nature of the ring allows for a range of conformational possibilities, which can be critical for molecular recognition and biological function. Unsubstituted pyrazolidine is a hygroscopic liquid that is stable in air.[4] The presence of two nitrogen atoms imparts basic properties to the ring system.

Molecular Structure and Conformational Analysis

The structure of this compound comprises a central pyrazolidine ring with methyl groups attached to both nitrogen atoms (N1 and N2) and a methanamine group at the C4 position.

Systematic Name: this compound

The pyrazolidine ring is not planar and is expected to adopt an envelope or twist conformation to minimize steric strain. The substituents on the nitrogen and carbon atoms will influence the preferred conformation. The two methyl groups on the nitrogen atoms will likely exist in a pseudo-equatorial or pseudo-axial orientation, and the methanamine group at C4 will also have a preferred spatial arrangement. Understanding the conformational landscape is crucial for predicting its interaction with biological targets.

Figure 1: 2D representation of this compound.

Predicted Physicochemical Properties

The basicity and lipophilicity of a molecule are critical parameters in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Basicity and Predicted pKa

The basicity of this compound will be primarily determined by the lone pairs of electrons on the three nitrogen atoms: the two tertiary amines within the pyrazolidine ring and the primary amine of the methanamine substituent.

  • Primary Amine (methanamine): Simple primary alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[5] The presence of the pyrazolidine ring is not expected to introduce significant electronic withdrawing effects, so the basicity of this primary amine should be comparable to other simple alkylamines.

  • Tertiary Amines (pyrazolidine ring): The two nitrogen atoms of the pyrazolidine ring are tertiary amines. Alkyl groups are electron-donating, which generally increases the basicity of amines compared to ammonia.[6][7] However, steric hindrance around the nitrogen can affect its ability to be protonated.[8] The pKa of N,N-dimethylcyclohexylamine is reported to be 10.72, which can serve as a reasonable reference for a cyclic tertiary amine.[9] The basicity of pyrazolidine itself is predicted to have a pKa of 9.70 ± 0.20 for its conjugate acid.[1] The N,N-dimethylation is expected to increase the basicity compared to the parent pyrazolidine.

Given these factors, it is predicted that the primary amine of the methanamine group will be the most basic site due to lesser steric hindrance compared to the ring nitrogens. The pKa of the conjugate acid of this compound is predicted to be in the range of 10.0 - 11.0 .

G cluster_factors Factors Influencing Basicity cluster_amines Amine Types in Target Molecule Inductive Effect Inductive Effect Primary Amine\n(methanamine) Primary Amine (methanamine) Inductive Effect->Primary Amine\n(methanamine) +I effect of alkyl group increases basicity Tertiary Amines\n(pyrazolidine ring) Tertiary Amines (pyrazolidine ring) Inductive Effect->Tertiary Amines\n(pyrazolidine ring) +I effect of two methyl groups increases basicity Steric Hindrance Steric Hindrance Steric Hindrance->Tertiary Amines\n(pyrazolidine ring) Methyl groups may hinder protonation, slightly decreasing basicity Solvation Effects Solvation Effects Solvation Effects->Primary Amine\n(methanamine) Better solvation of protonated form increases basicity Predicted Basicity Predicted Basicity Primary Amine\n(methanamine)->Predicted Basicity Likely most basic site Tertiary Amines\n(pyrazolidine ring)->Predicted Basicity Slightly less basic

Figure 2: Factors influencing the predicted basicity of this compound.

Lipophilicity and Predicted logP

The partition coefficient (logP) is a measure of a compound's lipophilicity. A logP value between 1 and 3 is often considered optimal for oral drug absorption.[10]

  • The parent pyrazolidine has a predicted LogP of -0.3, indicating it is hydrophilic.[11]

  • The addition of two methyl groups will increase the lipophilicity.

  • The primary amine group will contribute to the hydrophilicity of the molecule.

Considering these contributions, the predicted logP for this compound is likely to be in the range of 0.5 - 1.5 . This suggests the molecule will have a degree of water solubility while also possessing some lipophilic character, which could be favorable for drug development.

PropertyPredicted ValueRationale
pKa (conjugate acid) 10.0 - 11.0Based on the basicity of primary alkylamines and cyclic tertiary amines.[5][9]
logP 0.5 - 1.5Extrapolated from the LogP of pyrazolidine and the contribution of methyl and aminomethyl groups.[11]
Solubility Likely soluble in water and polar organic solvents.The presence of three amine functionalities suggests good water solubility.

Potential Synthetic Pathways

As there is no reported synthesis for this compound, a plausible synthetic route can be proposed based on established methods for constructing the pyrazolidine ring and introducing the required substituents. A common method for pyrazolidine synthesis involves the cyclization of a 1,3-dihalopropane with a hydrazine derivative.[4]

Proposed Retrosynthetic Analysis

A potential retrosynthetic pathway involves the disconnection of the pyrazolidine ring, leading back to a suitably functionalized 1,3-dihalopropane and 1,2-dimethylhydrazine.

G target This compound intermediate1 Protected 4-(aminomethyl) -1,2-dimethylpyrazolidine target->intermediate1 Deprotection intermediate2 4-(Protected-aminomethyl) -1,3-dihalopropane intermediate1->intermediate2 Cyclization intermediate3 1,2-Dimethylhydrazine

Figure 3: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

Step 1: Synthesis of a Protected 4-(aminomethyl)-1,3-dihalopropane

This intermediate can be synthesized from a commercially available starting material such as diethyl malonate.

  • Alkylation of Diethyl Malonate: React diethyl malonate with a suitable aminomethylating agent where the amine is protected (e.g., as a phthalimide or a carbamate).

  • Reduction of the Ester Groups: Reduce the two ester groups to alcohols using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Conversion of Alcohols to Halides: Convert the diol to a dihalide (e.g., dibromide or dichloride) using a reagent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Step 2: Cyclization to form the Pyrazolidine Ring

  • Reaction with 1,2-Dimethylhydrazine: React the protected 4-(aminomethyl)-1,3-dihalopropane with 1,2-dimethylhydrazine in the presence of a base to facilitate the cyclization reaction. This will form the protected 1,2-dimethylpyrazolidine derivative.

Step 3: Deprotection of the Amine

  • Removal of the Protecting Group: Remove the protecting group from the primary amine. The choice of deprotection method will depend on the protecting group used (e.g., hydrazine for a phthalimide group or acid/base for a carbamate).

  • Purification: Purify the final product, this compound, using techniques such as distillation or column chromatography.

G start Diethyl Malonate step1 Alkylation with Protected Aminomethylating Agent start->step1 intermediate1 Substituted Diethyl Malonate step1->intermediate1 step2 Reduction with LiAlH₄ intermediate1->step2 intermediate2 Protected Aminomethyl Diol step2->intermediate2 step3 Halogenation (e.g., PBr₃) intermediate2->step3 intermediate3 Protected 4-(aminomethyl) -1,3-dihalopropane step3->intermediate3 step4 Cyclization with 1,2-Dimethylhydrazine intermediate3->step4 intermediate4 Protected this compound step4->intermediate4 step5 Deprotection intermediate4->step5 product This compound step5->product G cluster_activities Potential Biological Activities target This compound Anti-inflammatory Anti-inflammatory target->Anti-inflammatory Analgesic Analgesic target->Analgesic Antimicrobial Antimicrobial target->Antimicrobial CNS Activity CNS Activity target->CNS Activity

Figure 5: Potential areas of pharmacological interest for this compound.

Proposed Analytical Methodologies

For the detection and quantification of this compound, standard analytical techniques for small organic molecules would be applicable.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted volatility, GC-MS would be a suitable method for both qualitative and quantitative analysis. Derivatization of the primary amine may be necessary to improve its chromatographic properties.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a suitable detector (e.g., UV-Vis if a chromophore is introduced, or more universally, mass spectrometry) would be an effective method for its analysis in various matrices.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of synthesis.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and elemental composition.

Conclusion

This compound represents a novel chemical entity with potential for applications in medicinal chemistry and drug discovery. Although direct experimental data is lacking, this in-depth technical guide provides a robust, predictive framework for its basic properties based on the well-understood chemistry of its constituent functional groups and the pyrazolidine scaffold. The predicted physicochemical properties suggest a molecule with favorable drug-like characteristics. The proposed synthetic routes offer a practical starting point for its chemical synthesis. This guide is intended to serve as a catalyst for further investigation into this and related compounds, providing a solid foundation for future research endeavors.

References

  • ACS Figshare. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. [Link]

  • Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. [Link]

  • Chemistry LibreTexts. 24.3: Basicity of Amines. [Link]

  • Grokipedia. Pyrazolidine. [Link]

  • Organic Chemistry Portal. Pyrazolidine synthesis. [Link]

  • Quora. Why is alkamine more basic than ammonia? [Link]

  • Shaalaa.com. Answer in one sentence. Write the order of the basicity of aliphatic alkylamine in the gaseous phase. [Link]

  • PubChem. Pyrazolidine. [Link]

  • Wikipedia. Pyrazolidine. [Link]

  • OpenStax adaptation. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Reddit. What is an amine? How do the pKas of Nitrogen bound protons differ? [Link]

  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]

  • PubMed. Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. [Link]

  • Wikipedia. Pyrazolidine. [Link]

  • Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. [Link]

Sources

A-Z Guide to Structure Elucidation of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth methodology for the unambiguous structural elucidation of (1,2-Dimethylpyrazolidin-4-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the scientific rationale behind the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is detailed with field-proven insights, ensuring a self-validating workflow from initial hypothesis to final structural confirmation.

Introduction and Strategic Overview

In the realm of medicinal chemistry and novel compound synthesis, the precise and unequivocal determination of a molecule's chemical structure is the bedrock upon which all further research is built. This compound, a substituted pyrazolidine, represents a class of saturated heterocyclic compounds of significant interest.[1] The pyrazolidine core is a key scaffold in various pharmacologically active agents.[1][2] An error in structural assignment can invalidate extensive biological, toxicological, and developmental data, leading to significant loss of time and resources.

This guide presents an integrated analytical strategy to confirm the hypothesized structure of this compound (Figure 1). Our approach is hierarchical, beginning with the confirmation of molecular mass and elemental formula, proceeding to the identification of key functional groups, and culminating in the definitive mapping of the atomic framework through one- and two-dimensional NMR spectroscopy.

Hypothesized Structure:

Hypothesized structure of this compound

Figure 1. Hypothesized structure of this compound.

The elucidation process follows a logical workflow, ensuring that the data from each technique corroborates and builds upon the last.

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr Definitive Structure Mapping MS Mass Spectrometry (Molecular Weight & Formula) NMR_1H 1H NMR (Proton Environment) MS->NMR_1H Confirms Mass IR FTIR Spectroscopy (Functional Group ID) IR->NMR_1H Confirms Functional Groups NMR_13C 13C NMR (Carbon Skeleton) NMR_1H->NMR_13C Guides Carbon Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR_1H->NMR_2D Assigns Protons NMR_13C->NMR_2D Assigns Carbons Confirmation Final Structure Confirmation NMR_2D->Confirmation Establishes Final Connectivity

Caption: Overall workflow for structural elucidation.

Part I: Molecular Mass and Formula Determination via Mass Spectrometry (MS)

Expertise & Causality: The first and most fundamental question is: "What is the molecular weight of the compound?" Mass spectrometry directly answers this. For a molecule containing an odd number of nitrogen atoms, the "Nitrogen Rule" predicts an odd-numbered molecular weight, providing an immediate check for our hypothesis.[3][4] We employ Electrospray Ionization (ESI) as it is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation, giving a clear indication of the molecular mass.

Experimental Protocol: High-Resolution ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The acid facilitates protonation.

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Mode: Positive ion ESI.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Expected Data & Interpretation

The molecular formula for this compound is C₆H₁₅N₃. The monoisotopic mass is calculated to be 129.1266 g/mol .

ParameterExpected ValueRationale
Molecular Formula C₆H₁₅N₃Based on hypothesized structure.
Calculated Mass 129.1266Sum of exact masses of constituent atoms.
Observed Ion [M+H]⁺ m/z 130.1339Calculated mass + mass of a proton.
Nitrogen Rule Odd Molecular IonThe molecule contains three (an odd number) nitrogen atoms.[5]

A high-resolution mass spectrum confirming the [M+H]⁺ ion at m/z 130.1339 within a 5 ppm mass accuracy window provides strong evidence for the proposed elemental composition. The base peak in the fragmentation pattern of many cyclic amines results from the cleavage of the β-bond.[5] Alpha-cleavage is also a predominant fragmentation mode for aliphatic amines.[4][6]

Part II: Functional Group Identification via FTIR Spectroscopy

Expertise & Causality: Before delving into the complex task of atomic connectivity, we must confirm the presence of key functional groups. FTIR is a rapid and definitive method for identifying the primary amine (-NH₂) and saturated aliphatic C-H bonds. The primary amine is particularly important, as it should exhibit a characteristic pair of N-H stretching bands.[7][8] The absence of C=O, C=N, or C=C stretches would confirm the saturated nature of the heterocyclic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the neat liquid or solid compound directly onto the ATR crystal.

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Background: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule's functional groups.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Appearance
Primary Amine (-NH₂) ** Asymmetric & Symmetric Stretch3380 - 3280 (two bands)[9]Sharp to medium intensity.[3]
Primary Amine (-NH₂) **Scissoring (Bend)1640 - 1560Broad, medium intensity.[9]
Aliphatic C-H Stretch2960 - 2850Strong, sharp peaks.
Aliphatic C-N Stretch1250 - 1000Medium to weak intensity.[9]

The observation of the dual N-H stretching peaks is a critical diagnostic marker for the primary amine.[10] The absence of signals above 3000 cm⁻¹ (other than N-H) confirms the lack of aromatic or vinylic C-H bonds.

Part III: Definitive Structural Mapping via NMR Spectroscopy

Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every proton and carbon atom. We will use a suite of experiments—¹H, ¹³C, COSY, HSQC, and HMBC—to piece together the molecular puzzle.[11][12]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). D₂O is useful for confirming N-H protons, as they will exchange with deuterium and their signal will disappear.[3]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with standard parameters. Typical spectral width is 0-12 ppm.[13]

  • ¹³C NMR: Acquire with proton decoupling. Typical spectral width is 0-150 ppm for aliphatic compounds.[13]

  • 2D NMR: Acquire standard COSY, HSQC, and HMBC experiments using default instrument parameters, optimizing as needed.

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum maps the unique proton environments. Based on the hypothesized structure, we predict six distinct signals.

LabelAssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
a -CH₂-NH₂ ~1.5-2.5Broad singlet2HPrimary amine protons, often broad and exchangeable.
b -CH₂ -NH₂~2.7-2.9Doublet2HAdjacent to an electron-withdrawing amine and a methine.
c -N-CH₃ ~2.3-2.6Singlet6HTwo equivalent methyl groups on nitrogen atoms.
d Ring CH (C4)~2.0-2.4Multiplet1HMethine proton coupled to four other ring protons.
e, f Ring CH₂ (C3, C5)~2.5-3.0 (axial/eq)Multiplets4HDiastereotopic protons on the pyrazolidine ring.
¹³C NMR: Carbon Skeleton Visualization

The ¹³C NMR spectrum reveals the number of unique carbon environments. We expect four distinct signals. Carbons adjacent to nitrogen atoms are deshielded and appear further downfield.[3]

LabelAssignmentPredicted Shift (δ, ppm)Rationale
1 Ring C H₂ (C3, C5)~50-60Saturated carbons directly bonded to nitrogen.
2 -C H₂-NH₂~40-50Aliphatic carbon attached to the primary amine.
3 -N-C H₃~40-45N-methyl carbons.
4 Ring C H (C4)~30-40Saturated methine carbon.
2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the C4-H proton (d ) and the protons on the adjacent ring carbons C3 and C5 (e, f ), and also between d and the aminomethyl protons (b ).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H signals. For example, the proton signal at ~2.8 ppm (b ) will show a cross-peak to the carbon signal at ~45 ppm (2 ).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. The following key correlations would definitively confirm the structure:

    • A correlation from the N-methyl protons (c ) to the ring carbons C3 and C5 (1 ).

    • A correlation from the aminomethyl protons (b ) to the ring methine carbon C4 (4 ). This is the crucial link confirming the substituent position.

    • Correlations from the C4-H proton (d ) to the ring carbons C3 and C5 (1 ) and the aminomethyl carbon (2 ).

Caption: Key HMBC correlations confirming connectivity.

Conclusion: Synthesizing the Data

The structural elucidation of this compound is confirmed by the convergence of all analytical data. High-resolution mass spectrometry establishes the correct elemental formula, C₆H₁₅N₃. FTIR spectroscopy confirms the presence of a primary amine and a saturated aliphatic framework. Finally, a complete suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, with key HMBC correlations definitively placing the aminomethyl group at the C4 position and the two methyl groups on the nitrogen atoms. This rigorous, multi-technique approach ensures the highest level of confidence in the final structural assignment, providing a solid foundation for subsequent research and development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.
  • Chemistry LibreTexts. (n.d.). Amine infrared spectra.
  • Lab Viva. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • ResearchGate. (n.d.). Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives.
  • Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816.
  • INIS-IAEA. (n.d.). Synthesis, structure, and properties of pyrazolo[4,3-b]quinuclidine derivatives.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation.
  • Organic Letters. (2026, January 6). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Organic Letters.
  • YouTube. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines.
  • BenchChem. (n.d.). An In-depth Technical Guide to Pyrazolidine: Nomenclature, Properties, Synthesis, and Biological Significance.
  • Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra.
  • ResearchGate. (n.d.). Structure Elucidation of a Pyrazolo[7][9]pyran Derivative by NMR Spectroscopy. Retrieved from ResearchGate.

Sources

An In-depth Technical Guide to (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (1,2-Dimethylpyrazolidin-4-yl)methanamine, a saturated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles, calculated physicochemical properties, and data from analogous compounds. We present a detailed, plausible synthetic route, discuss its potential applications based on structurally related molecules, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Context

Saturated heterocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional structures, which can lead to improved target selectivity and better physicochemical properties compared to their flat, aromatic counterparts. Pyrazolidines, which are saturated five-membered rings containing two adjacent nitrogen atoms, represent a class of compounds that are relatively underexplored but hold considerable potential as building blocks for novel therapeutics.

This compound is a specific derivative of the pyrazolidine core, featuring methylation on both nitrogen atoms and an aminomethyl substituent at the 4-position. This substitution pattern provides a combination of a rigid heterocyclic core with a flexible and reactive primary amine, making it an attractive candidate for further chemical modification and incorporation into larger drug molecules. The presence of the primary amine allows for the formation of amides, sulfonamides, and other functional groups, enabling the exploration of a wide range of chemical space in structure-activity relationship (SAR) studies.

The close analog, (1,2-Diethylpyrazolidin-4-yl)methanamine, has been identified as a useful intermediate in the synthesis of potential anti-inflammatory and analgesic agents[1]. This suggests that this compound is also likely to be a valuable precursor for compounds with similar biological activities. This guide aims to provide a foundational understanding of this molecule to facilitate its synthesis and application in research and development.

Physicochemical Properties

PropertyValueMethod
Molecular Formula C6H15N3Calculation from structure
Molecular Weight 129.21 g/mol Calculation from formula
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not assigned

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, commencing with the formation of the pyrazolidine ring, followed by the introduction and subsequent reduction of a nitrile group. The following protocol is a proposed synthetic route based on established methodologies for the synthesis of substituted pyrazolidines and the chemical transformations of functional groups.

Overall Synthetic Workflow

G cluster_0 Step 1: Pyrazolidine Ring Formation cluster_1 Step 2: Introduction of the Nitrile Group cluster_2 Step 3: Reduction to the Methanamine A Diethyl Malonate C 1,2-Dimethylpyrazolidine-3,5-dione A->C Condensation B 1,2-Dimethylhydrazine B->C D Reduction and Halogenation C->D E 4-Halo-1,2-dimethylpyrazolidine D->E F Cyanide Displacement E->F G 1,2-Dimethylpyrazolidine-4-carbonitrile F->G H Nitrile Reduction (e.g., LiAlH4) G->H I This compound H->I

Sources

(1,2-Dimethylpyrazolidin-4-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Introduction

This compound is a saturated heterocyclic compound containing a pyrazolidine core functionalized with an aminomethyl group. This structure represents a valuable scaffold in medicinal chemistry and drug discovery, offering a three-dimensional framework with multiple points for diversification. The presence of the chiral center at the C4 position and the conformational constraints of the ring system make it an attractive building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a plausible and robust synthetic pathway for this compound, designed for researchers, scientists, and drug development professionals. The proposed route is grounded in established chemical principles and supported by analogous transformations reported in the scientific literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests that the primary amine can be installed via reductive amination of a corresponding aldehyde. The saturated pyrazolidine ring can be obtained through the reduction of an aromatic pyrazolium precursor. This pyrazolium salt, in turn, can be synthesized by the N,N'-dimethylation of a suitable pyrazole-4-carbaldehyde. The pyrazole-4-carbaldehyde can be prepared from a simpler pyrazole derivative through a formylation reaction.

G Target This compound Aldehyde 1,2-Dimethylpyrazolidine-4-carbaldehyde Target->Aldehyde Reductive Amination Pyrazolium 1,2-Dimethylpyrazolium-4-carbaldehyde Salt Aldehyde->Pyrazolium Reduction Pyrazole_aldehyde Pyrazole-4-carbaldehyde Pyrazolium->Pyrazole_aldehyde N,N'-Dimethylation Pyrazole Pyrazole Pyrazole_aldehyde->Pyrazole Vilsmeier-Haack Formylation

Caption: Retrosynthetic pathway for this compound.

Proposed Synthesis Pathway

The forward synthesis is designed in two main parts: the construction of the key intermediate, 1,2-dimethylpyrazolidine-4-carbaldehyde, followed by its conversion to the final product.

Part 1: Synthesis of 1,2-Dimethylpyrazolidine-4-carbaldehyde

This part focuses on the construction of the saturated, N,N'-dimethylated pyrazolidine ring bearing a carbaldehyde group at the 4-position.

Step 1.1: Synthesis of Pyrazole-4-carbaldehyde

The initial step involves the formylation of a pyrazole ring at the C4 position. A well-established method for this transformation is the Vilsmeier-Haack reaction.[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring.

G cluster_0 Vilsmeier-Haack Reaction Pyrazole Pyrazole Reagents + POCl₃, DMF Pyrazole->Reagents Arrow Reagents->Arrow Product Pyrazole-4-carbaldehyde Arrow->Product

Caption: Vilsmeier-Haack formylation of pyrazole.

The choice of starting with an unsubstituted pyrazole is for simplicity. In practice, substituted pyrazoles can also be used, which may influence the regioselectivity of the formylation.

Step 1.2: N,N'-Dimethylation of Pyrazole-4-carbaldehyde

The next step is the exhaustive methylation of the two nitrogen atoms of the pyrazole ring. This is achieved by treating the pyrazole-4-carbaldehyde with a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in an appropriate solvent. This reaction proceeds via sequential N-methylation to yield the 1,2-dimethylpyrazolium-4-carbaldehyde salt.

G cluster_1 N,N'-Dimethylation Pyrazole_aldehyde Pyrazole-4-carbaldehyde Reagents + 2 eq. (CH₃)₂SO₄ Pyrazole_aldehyde->Reagents Arrow Reagents->Arrow Product 1,2-Dimethylpyrazolium-4-carbaldehyde sulfate Arrow->Product

Caption: Formation of the 1,2-dimethylpyrazolium salt.

The resulting pyrazolium salt is a stable, crystalline solid that can be isolated and purified before proceeding to the next step.

Step 1.3: Reduction of the Pyrazolium Ring

The aromatic pyrazolium ring is then reduced to the saturated pyrazolidine ring. This can be accomplished using a hydride reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like ethanol or methanol. The reduction of the pyrazolium moiety is generally a facile process.

G cluster_2 Pyrazolium Reduction Pyrazolium 1,2-Dimethylpyrazolium-4-carbaldehyde salt Reagents + NaBH₄, EtOH Pyrazolium->Reagents Arrow Reagents->Arrow Product 1,2-Dimethylpyrazolidine-4-carbaldehyde Arrow->Product

Caption: Reduction of the pyrazolium salt to a pyrazolidine.

It is important to control the reaction conditions, as the aldehyde functionality is also susceptible to reduction by NaBH₄. However, the iminium-like character of the pyrazolium ring makes it more electrophilic and thus, it can be selectively reduced under carefully controlled temperature and stoichiometry.

Part 2: Synthesis of this compound

The final step in the sequence is the conversion of the aldehyde functional group of the key intermediate into the desired primary amine.

Step 2.1: Reductive Amination

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[2] In this case, 1,2-dimethylpyrazolidine-4-carbaldehyde is treated with a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, to form an intermediate imine. This imine is then reduced in situ to the primary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

G cluster_3 Reductive Amination Aldehyde 1,2-Dimethylpyrazolidine-4-carbaldehyde Reagents + NH₄OAc, NaBH₃CN, MeOH Aldehyde->Reagents Arrow Reagents->Arrow Product This compound Arrow->Product

Caption: Reductive amination to the target compound.

This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable imine intermediate. The choice of reducing agent is critical; NaBH₃CN and NaBH(OAc)₃ are particularly effective because they are selective for the reduction of the iminium ion over the starting aldehyde.

Experimental Protocols

The following are generalized experimental procedures for each key step, based on analogous reactions found in the literature. Researchers should optimize these conditions for their specific setup.

Protocol 1: Synthesis of Pyrazole-4-carbaldehyde

  • To a stirred solution of pyrazole (1.0 eq) in anhydrous DMF (3.0 eq), cooled to 0 °C, add phosphoryl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the solution or can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 1,2-Dimethylpyrazolium-4-carbaldehyde Salt

  • Dissolve pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add dimethyl sulfate (2.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.

  • Monitor the formation of the precipitate.

  • If a precipitate forms, collect it by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

Protocol 3: Synthesis of 1,2-Dimethylpyrazolidine-4-carbaldehyde

  • Dissolve the 1,2-dimethylpyrazolium-4-carbaldehyde salt (1.0 eq) in ethanol or methanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.5-2.0 eq) portion-wise, keeping the temperature below 5 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water or dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 4: Synthesis of this compound

  • To a solution of 1,2-dimethylpyrazolidine-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Acidify the reaction mixture to pH ~2 with concentrated HCl to decompose any remaining NaBH₃CN.

  • Stir for 1 hour, then basify the mixture to pH >10 with aqueous NaOH.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by distillation or column chromatography.

Data Summary

StepReactionKey ReagentsExpected Yield
1.1Vilsmeier-Haack FormylationPOCl₃, DMFGood to Excellent
1.2N,N'-Dimethylation(CH₃)₂SO₄High
1.3Pyrazolium ReductionNaBH₄Moderate to Good
2.1Reductive AminationNH₄OAc, NaBH₃CNGood

References

  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (Year). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K.
  • Holčapek, M., et al. (Year). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. Molecules.
  • Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.
  • Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. The Journal of Organic Chemistry, 88(22), 15956-15963.
  • TSI Journals. (2008). Synthesis of diethyl-1,4-dihydro-2,6-dimethyl-4-[(5chloro) pyrazole)]-3, 5-pyredinedicarboxylates: as calcium antagonist. Organic CHEMISTRY An Indian Journal, 4(1), 44-47.
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.
  • Kumar, A., et al. (Year). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. Journal of Heterocyclic Chemistry.
  • Burcă, I., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(3), M1241.
  • National Center for Biotechnology Information. (n.d.). Synthesis of L-2-oxothiazolidine-4-carboxylic acid. PubMed. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Eco-friendly synthesis of 1,2-dihydro-2,3-dimethyl-1-phenyl-4H-pyrazolo[4,3 -e][3][4][5]triazin-5(6H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][3][4][5]triazin-6-one Derivatives. Retrieved from [Link]

Sources

The Discovery of (1,2-Dimethylpyrazolidin-4-yl)methanamine: A Prospective Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a prospective pathway for the synthesis, characterization, and potential applications of the novel chemical entity, (1,2-Dimethylpyrazolidin-4-yl)methanamine. While direct literature on this specific molecule is not currently prevalent, this document leverages established principles of heterocyclic chemistry and medicinal chemistry to provide a comprehensive roadmap for researchers and drug development professionals. By examining the synthesis of analogous pyrazole and pyrazolidine structures, we propose a robust synthetic strategy and explore the potential of the target compound as a scaffold in modern drug discovery, particularly in the realms of kinase inhibition and oncology.

Introduction: The Pyrazolidine Scaffold in Medicinal Chemistry

The pyrazolidine ring system, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility and the ability to introduce diverse substituents at multiple positions make it an attractive starting point for the design of novel therapeutic agents. While pyrazole derivatives have been extensively explored, leading to numerous approved drugs, the saturated pyrazolidine core remains a relatively underexplored chemical space with significant potential for innovation.

This guide focuses on the prospective discovery of this compound, a molecule that combines the pyrazolidine core with a reactive methanamine side chain. This combination is anticipated to provide a valuable building block for the synthesis of compound libraries targeting a range of biological targets. The presence of the dimethylated pyrazolidine ring is expected to confer specific stereochemical and electronic properties, influencing its binding affinity and metabolic stability.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed pathway is designed to be robust and amenable to scale-up, incorporating self-validating protocols at each stage.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a 1,2-dimethylpyrazolidin-4-one intermediate. This ketone can be synthesized from the cyclization of a suitably protected hydrazine derivative with a three-carbon electrophile. The methanamine group can then be introduced via reductive amination.

G target This compound intermediate1 1,2-Dimethylpyrazolidin-4-one target->intermediate1 Reductive Amination intermediate2 Protected 1,2-dimethylhydrazine intermediate1->intermediate2 Cyclization starting_material2 1,3-Dihalopropan-2-one intermediate1->starting_material2 Cyclization starting_material1 1,2-Dimethylhydrazine intermediate2->starting_material1 Protection G scaffold This compound library Compound Library scaffold->library Derivatization screening Kinase Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate

The Pharmacological Potential of Dimethylpyrazolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolidine Scaffold in Medicinal Chemistry

The pyrazolidine nucleus, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have allowed for the development of a multitude of derivatives with a broad spectrum of biological activities. Among these, dimethylpyrazolidine derivatives, particularly those based on the pyrazolidine-3,5-dione and 3,5-dimethylpyrazole cores, have emerged as a focal point for research into novel therapeutic agents. These compounds have demonstrated significant potential across several key areas of pharmacology, including anti-inflammatory, anticancer, and antimicrobial applications.

This technical guide provides an in-depth exploration of the biological activities associated with dimethylpyrazolidine derivatives. As Senior Application Scientist, my objective is to move beyond a simple recitation of facts, instead providing a narrative grounded in experimental logic and causality. We will delve into the synthetic strategies, mechanisms of action, and the critical experimental protocols used to validate the therapeutic potential of these promising compounds.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research has focused on the anti-inflammatory properties of pyrazolidine derivatives, a legacy stemming from early non-steroidal anti-inflammatory drugs (NSAIDs) like Phenylbutazone. Modern derivatives, including dimethyl-substituted analogues, continue this exploration with a focus on improved potency and safety profiles.

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism by which many pyrazolidine derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes.[1][2] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[3]

The therapeutic rationale is to selectively inhibit COX-2, thereby reducing the production of inflammatory prostaglandins without affecting the protective functions of COX-1. This selectivity is crucial for minimizing the gastrointestinal side effects commonly associated with older, non-selective NSAIDs.[3][4] The structure of pyrazolidine derivatives allows for specific interactions within the active site of the COX-2 enzyme, often involving key amino acid residues like His90, which helps confer selectivity.[5]

Workflow for In Vivo Anti-inflammatory Screening

G cluster_0 Pre-Clinical Evaluation Compound Test Compound (Dimethylpyrazolidine Derivative) Dosing Oral Administration (e.g., 50-100 mg/kg) Compound->Dosing Dissolve in vehicle (e.g., 0.5% CMC) Induction Induce Inflammation (Subplantar Carrageenan Injection) Dosing->Induction 30-60 min post-dosing Measurement Measure Paw Volume (Plebismometer) at t=0, 1, 2, 3, 4, 5h Induction->Measurement Analysis Calculate % Edema Inhibition vs. Control Group Measurement->Analysis Conclusion Determine In Vivo Efficacy Analysis->Conclusion

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Data Summary: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and highly reproducible method for evaluating the acute anti-inflammatory activity of novel compounds.[6] The data below summarizes the efficacy of representative pyrazole derivatives from various studies, demonstrating their ability to reduce inflammation over time.

Compound IDDose (mg/kg)Time (hours)% Edema InhibitionReference
K-3 (Pyrazole Derivative)100452.0%[7]
RS-10 (Pyrazolidine-3,5-dione)100Not Specified40.28%[8][9]
Compound 4c (N-acyl hydrazone)100 µmol/kg452.8%[10]
Indomethacin (Standard)10Not Specified62.50%[8][9]

Note: The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This protocol provides a self-validating system for assessing acute anti-inflammatory activity. The inclusion of both negative (vehicle) and positive (standard drug) controls is essential for interpreting the results.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Group I (Negative Control): Vehicle only (e.g., 0.5% Sodium CMC solution).

    • Group II (Positive Control): Standard drug, e.g., Indomethacin (10 mg/kg, p.o.).

    • Group III-V (Test Groups): Dimethylpyrazolidine derivative at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

  • Compound Administration: Test compounds and the standard drug are administered orally (p.o.) via gavage. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after drug administration, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution into the right hind paw of each rat.[11]

  • Paw Volume Measurement: The paw volume is measured immediately after carrageenan injection (0 hour) and then at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.[11]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

  • Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by a suitable post-hoc test (e.g., Tukey's). A p-value < 0.05 is considered statistically significant.

II. Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

The search for novel anticancer agents has led to the investigation of various heterocyclic scaffolds, with pyrazole derivatives showing considerable promise.[12] Studies have demonstrated their ability to inhibit the growth of various cancer cell lines, often through mechanisms involving cell cycle arrest and the induction of apoptosis.[13]

Mechanism of Action: Multi-Targeting Approaches

The anticancer effects of dimethylpyrazolidine derivatives are not attributed to a single mechanism but rather a multi-targeted approach. Evidence suggests these compounds can:

  • Inhibit Cyclin-Dependent Kinases (CDKs): By targeting CDKs, these derivatives can halt the cell cycle, preventing cancer cells from progressing through the phases of division.[14]

  • Induce Apoptosis: Some derivatives trigger programmed cell death by modulating the expression of key apoptotic proteins.[13]

  • Inhibit Key Signaling Pathways: Pyrazole derivatives have been shown to inhibit signaling pathways, such as the JAK/STAT3 pathway, which are often dysregulated in cancer and contribute to cell proliferation and survival.[4]

General Workflow for In Vitro Cytotoxicity Screening

G cluster_1 Cytotoxicity Assessment CellSeeding Seed Cancer Cells (e.g., MCF-7, HCT-116) in 96-well plate CompoundAddition Add Serial Dilutions of Test Compound CellSeeding->CompoundAddition Incubation Incubate for 48-72 hours CompoundAddition->Incubation MTT Add MTT Reagent (Incubate 4 hours) Incubation->MTT Solubilization Add Solubilizing Agent (e.g., DMSO) MTT->Solubilization Readout Measure Absorbance (Microplate Reader at 490 nm) Solubilization->Readout Calculation Calculate % Viability and Determine IC50 Value Readout->Calculation

Caption: Standard workflow for the MTT cell viability assay.

Data Summary: In Vitro Anticancer Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The MTT assay is a widely used colorimetric method to assess cell viability and determine IC₅₀ values.[15]

Compound IDCell LineIC₅₀ (µM)Reference
Pyrazolo-pyridine (10ab)MCF-7 (Breast)23.83[16]
Pyrazolo-pyridine (10ah)MCF-7 (Breast)23.30[16]
Pyrazole Derivative (24)A549 (Lung)8.21[14]
Pyrazole Derivative (24)HCT116 (Colon)19.56[14]
Pyrazole Derivative (3d)MCF-7 (Breast)6.68[13]
Pyrazole Derivative (5d)MCF-7 (Breast)8.75[13]
Doxorubicin (Standard)MCF-7 (Breast)3.34[13]

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions (e.g., incubation time).

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a standardized procedure for determining the cytotoxic effects of dimethylpyrazolidine derivatives on adherent cancer cell lines.

  • Cell Culture and Seeding:

    • Maintain the desired cancer cell line (e.g., MCF-7) in a complete culture medium (e.g., DMEM with 10% FBS).

    • Harvest cells in their logarithmic growth phase and adjust the cell suspension concentration to 5-10×10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a series of serial dilutions in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[18]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a shaker to ensure complete dissolution.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[18]

III. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant pathogens necessitates the discovery of new classes of antimicrobial agents. Pyrazole derivatives have been identified as possessing significant antibacterial and antifungal properties, making them valuable lead structures in this therapeutic area.[12]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of pyrazole derivatives is often linked to their ability to interfere with vital microbial enzymes and cellular structures. While mechanisms can vary, potential targets include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), and folic acid metabolism.[19] The lipophilicity and structural characteristics of the derivatives influence their ability to penetrate microbial cell membranes and interact with these intracellular targets.

General Mechanism of Antimicrobial Action

Caption: Potential molecular targets for pyrazolidine-based antimicrobial agents.

Data Summary: In Vitro Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key parameter for quantifying the potency of new antimicrobial compounds.[20]

Compound IDOrganismMIC (µg/mL)Reference
Antibacterial
Compound 21aStaphylococcus aureus62.5[12]
Compound 21aEscherichia coli125[12]
Compound 5cEscherichia coli6.25[20]
Compound 5cStaphylococcus aureus12.5[20]
PrPzOBacillus subtilis625[1]
PhPzOBacillus subtilis625[1]
Antifungal
Compound 21aCandida albicans7.8[12]
Compound 21aAspergillus niger2.9[12]
Compound 12bAspergillus nigerPromising Activity[21]

Note: MIC values can vary based on the specific strain and the testing methodology (e.g., broth microdilution vs. agar dilution).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a compound against bacterial strains.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations should span a clinically relevant range.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the negative control).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

IV. Synthesis Strategies

The synthesis of dimethylpyrazolidine derivatives is typically achieved through well-established condensation reactions. A common and effective route for producing pyrazolidine-3,5-diones involves the cyclization of a substituted hydrazide with diethyl malonate.

A general synthetic scheme involves:

  • Esterification: A substituted benzoic acid is converted to its corresponding methyl or ethyl ester.

  • Hydrazide Formation: The ester is then reacted with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) to form the corresponding hydrazide.

  • Cyclization: Finally, the hydrazide undergoes a condensation reaction with diethyl malonate, often under reflux, to yield the target 1-substituted-pyrazolidine-3,5-dione ring system.[8][9]

This multi-step synthesis allows for significant diversification, enabling the introduction of various substituents on the phenyl rings to explore structure-activity relationships (SAR) and optimize biological activity.[8][9]

Conclusion and Future Directions

Dimethylpyrazolidine derivatives represent a versatile and highly promising class of compounds with demonstrated efficacy in key therapeutic areas. Their anti-inflammatory potential, rooted in selective COX-2 inhibition, offers a pathway to developing safer NSAIDs. Their cytotoxic effects against a range of cancer cell lines highlight their potential in oncology, while their activity against bacterial and fungal pathogens addresses the urgent need for new antimicrobial agents.

The causality behind their activity is linked to their specific three-dimensional structures which allow for precise interactions with biological targets like enzyme active sites. The experimental protocols detailed herein provide the robust, self-validating systems necessary for researchers to screen new analogues and confirm their activity.

Future research should focus on optimizing the dimethylpyrazolidine scaffold to enhance potency and selectivity. In-depth mechanistic studies, supported by computational modeling and molecular docking, will be crucial in identifying next-generation candidates. The exploration of hybrid molecules, where the dimethylpyrazolidine core is combined with other pharmacophores, may also lead to compounds with novel or dual modes of action, further expanding the therapeutic utility of this remarkable chemical scaffold.

References

  • Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. (2021). Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Chemistry & Biodiversity. [Link]

  • Al-Ostath, A., et al. (2023). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [Link]

  • Yesilada, E., et al. (1995). The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. Archives of Pharmacal Research. [Link]

  • Abdelgawad, M. A., et al. (2022). IC50 (micro molar) of compounds 7 to 10 MTT assay (72 h continuous exposure) a. ResearchGate. [Link]

  • Patel, K. D., et al. (2023). In silico and in vitro evaluation of newly synthesized pyrazolo-pyridine fused tetrazolo-pyrimidines derivatives as potential anticancer and antimicrobial agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]

  • Ahar, L. R., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology. [Link]

  • Evaluation of Pyrazolyl‐Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. (2025). ResearchGate. [Link]

  • Abdel-Aziz, M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. [Link]

  • Anti-inflammatory activity in carrageenan-induced paw edema in rats.... (n.d.). ResearchGate. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. (2025). ResearchGate. [Link]

  • Yesilada, E., et al. (1995). The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats. Semantic Scholar. [Link]

  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry. [Link]

  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry. [Link]

  • Wang, P., et al. (2019). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget. [Link]

  • Hassan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry. [Link]

  • Kale, P. D. (2012). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazoline derivatives and their docking interactions with COX-2. (n.d.). ResearchGate. [Link]

  • Kale, P. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • El-Enany, M., et al. (2010). Synthesis and antimicrobial activity of some 3,5-diaryl-4,5-dihydropyrazole derivatives. Oriental Journal of Chemistry. [Link]

  • Yakaiah, P., et al. (2017). Synthesis and Antimicrobial Activity of Some New 3,5-Disubstituted Pyrazoles and Isoxazoles. Organic and Medicinal Chemistry International Journal. [Link]

  • Shawky, A. M. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Sbardella, G., et al. (2025). Unexpected synthesis of 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one by non-classical Pschorr reaction, endowed with binding affinity for the central benzodiazepine receptor. ResearchGate. [Link]

  • Boulebd, H., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Ghasemi, M., et al. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Pyrazolidine-3,5-diones with heterocyclic substituents. I. Preparation of 3-Phenyl-1,2,4-triazolyl derivatives. (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to (1,2-Dimethylpyrazolidin-4-yl)methanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating Uncharted Territory in Pyrazolidine Chemistry

The pyrazolidine scaffold, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3][4][5] This guide focuses on a specific, yet largely unexplored, member of this family: (1,2-Dimethylpyrazolidin-4-yl)methanamine. While direct literature on this compound is scarce, this document serves as a comprehensive technical guide, leveraging established principles of pyrazolidine chemistry to propose a viable synthetic route, predict its physicochemical properties, and hypothesize its potential pharmacological applications. This guide is intended to be a foundational resource for researchers poised to explore the therapeutic potential of this and related novel chemical entities.

The Pyrazolidine Core: A Foundation for Diverse Bioactivity

The pyrazolidine ring is a versatile scaffold that can be readily functionalized to interact with a variety of biological targets. Its saturated nature allows for a three-dimensional arrangement of substituents, which can be crucial for specific receptor or enzyme binding. The presence of two nitrogen atoms provides sites for hydrogen bonding and can influence the overall polarity and basicity of the molecule. The diverse pharmacological profiles of known pyrazolidine derivatives underscore the potential of this heterocyclic system in drug discovery.[2][3][4]

Proposed Synthesis of this compound

Based on established synthetic methodologies for pyrazolidine derivatives, a plausible multi-step synthesis for this compound is proposed. The general strategy involves the initial formation of a functionalized pyrazolidine ring, followed by N,N'-dimethylation and subsequent elaboration of the 4-substituent to the desired methanamine group.

Synthetic Pathway Overview

G A Diethyl 1,3-propanedicarboxylate B Diethyl 2-formyl-1,3-propanedicarboxylate A->B 1. NaH, Ethyl formate 2. H+ C Pyrazolidine-4-carboxylic acid ethyl ester B->C N,N'-Dimethylhydrazine D 1,2-Dimethylpyrazolidine-4-carboxylic acid ethyl ester C->D Methyl iodide, K2CO3 E 1,2-Dimethylpyrazolidine-4-carboxamide D->E NH3, heat F This compound E->F LiAlH4, THF

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-formyl-1,3-propanedicarboxylate

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous diethyl ether at 0 °C, add diethyl 1,3-propanedicarboxylate (1.0 eq) dropwise.

  • After the addition is complete, add ethyl formate (1.5 eq) and allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water and acidify with dilute hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Causality: This Claisen condensation reaction introduces a formyl group at the 2-position of the dicarboxylate, which is essential for the subsequent cyclization with a hydrazine derivative.

Step 2: Synthesis of Pyrazolidine-4-carboxylic acid ethyl ester

  • To a solution of diethyl 2-formyl-1,3-propanedicarboxylate (1.0 eq) in ethanol, add N,N'-dimethylhydrazine (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pyrazolidine-4-carboxylic acid ethyl ester.

Causality: This step involves a cyclocondensation reaction between the difunctionalized substrate and N,N'-dimethylhydrazine to form the core pyrazolidine ring.

Step 3: N,N'-Dimethylation of Pyrazolidine-4-carboxylic acid ethyl ester

  • To a solution of pyrazolidine-4-carboxylic acid ethyl ester (1.0 eq) in acetone, add potassium carbonate (3.0 eq) and methyl iodide (2.5 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1,2-dimethylpyrazolidine-4-carboxylic acid ethyl ester.

Causality: N-methylation of the pyrazolidine ring is a crucial step to obtain the target structure.[6] The use of a mild base like potassium carbonate and an alkylating agent such as methyl iodide is a standard procedure for this transformation.

Step 4: Synthesis of 1,2-Dimethylpyrazolidine-4-carboxamide

  • Heat a solution of 1,2-dimethylpyrazolidine-4-carboxylic acid ethyl ester (1.0 eq) in a sealed tube with an excess of methanolic ammonia.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent and excess ammonia under reduced pressure to obtain the crude amide.

Causality: Conversion of the ester to an amide is a necessary intermediate step for the final reduction to the methanamine.

Step 5: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1,2-dimethylpyrazolidine-4-carboxamide (1.0 eq) in THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and wash with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.

Causality: The powerful reducing agent, LiAlH4, is required for the reduction of the amide to the corresponding amine, thus forming the target methanamine group.

Predicted Physicochemical Properties and Structural Analysis

Caption: Predicted physicochemical properties of this compound.

Chemical Structure

G A Synthesized Compound B In vitro Enzyme Assays (e.g., MAO-A, MAO-B) A->B C Receptor Binding Assays (e.g., Histamine H1, H2) A->C D Antimicrobial Susceptibility Testing (e.g., MIC determination) A->D E Lead Compound Identification B->E C->E D->E

Caption: Initial biological screening workflow for this compound.

Potential Signaling Pathway Modulation

Should this compound prove to be an effective MAO inhibitor, it would modulate neurotransmitter levels in the brain.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine MAO Monoamine Oxidase (MAO) Dopamine->MAO Receptors Dopamine/Serotonin Receptors Dopamine->Receptors Synaptic Transmission Serotonin Serotonin Serotonin->MAO Serotonin->Receptors Synaptic Transmission Metabolites Inactive Metabolites MAO->Metabolites Compound This compound Compound->MAO Inhibition

Caption: Hypothetical mechanism of action as a MAO inhibitor.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of this compound. A viable synthetic route has been proposed, based on established chemical principles. Furthermore, its potential as a pharmacologically active agent has been hypothesized, with a clear rationale and a proposed initial screening cascade.

The next critical steps will be the experimental validation of the proposed synthesis and the biological evaluation of the resulting compound. Success in these initial stages would pave the way for more in-depth studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • In vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties and safety of the lead compounds.

The exploration of novel chemical matter, such as this compound, is essential for the continued advancement of drug discovery. This guide serves as a catalyst for such endeavors, providing a solid foundation for future research into this promising area of medicinal chemistry.

References

  • Organic Chemistry Portal. Pyrazolidine synthesis. [Link]

  • Pyrazoline-5-one and pyrazolidine-3, 5-dione derivatives with antiphlogistic and analgesic activity. Arzneimittelforschung. 1969 Oct;19(10):1721-3.
  • Tautomerism of Pyrazolidine-3,5-diones. I. N-Methylation and ultraviolet spectra. Australian Journal of Chemistry. 1976;29(11):2491-2497.
  • Parajuli, R. R., et al. Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research. 2013;1(1):5-13.
  • Kumar, A., et al. Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. 2020;12(4):369-379.
  • Graham, T. H., et al. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(9):2097-2101.
  • Synthesis of 4-substituted 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines (13–17). Reagents and conditions.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):201-214.
  • Meibom, D., et al. DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO- [4,3-d]T[1][6][7]RIAZIN-4-ONES. HETEROCYCLES. 2008;76(1):441.

  • Mostinski, Y., et al. From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry. 2020;63(23):14877-14896.
  • Pathak, S., Singh, S., & Agrawal, N. Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Letters in Drug Design & Discovery. 2024;21(17).
  • How will you convert A Ethanamine to methanamine B class 12 chemistry CBSE. Vedantu.
  • Synthesis of Spiro-fused Pyrazolidoylisoxazolines. ACS Omega. 2018;3(11):15729-15738.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Ethanamine to Methanamine | Conversion of Organic Chemistry. YouTube.
  • Ethanoic acid into Methanamine | Conversions of Organic Chemistry. YouTube.
  • El-Shehry, M. F., et al. Synthesis of Substituted Pyrazolo[3,4-b]Pyridines.
  • Convert :i. Ethanoic acid into methanamine ii. Hexanenitrile into 1-aminopentane iii. Methanol t... YouTube.
  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
  • Workflow-based identification of bioisosteric replacements for molecular scaffolds.
  • Convert Ethanamine to Methanamine| Important Organic conversions Class12 chemistry. YouTube.
  • D'Souza, D. H., et al. Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica. 1980;10(3):151-157.
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. 2024;89(6):4221-4224.
  • N-methyl
  • N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine. Sigma-Aldrich.

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the safety and handling considerations for the novel compound, (1,2-Dimethylpyrazolidin-4-yl)methanamine. As a molecule of interest for researchers, scientists, and drug development professionals, understanding its potential hazards is paramount, especially in the absence of comprehensive toxicological data. This document synthesizes information from structurally related compounds and established laboratory safety protocols to offer a robust framework for its safe utilization.

Compound Overview and Inferred Hazard Profile

Aliphatic amines are known to exhibit a range of toxicological effects. They can be corrosive to the skin and eyes, and some may cause respiratory irritation.[1][2] Furthermore, amines can induce various toxicological responses in aquatic environments.[3][4] Given these properties, it is prudent to treat this compound as a potentially hazardous substance.

Table 1: Inferred Hazard Identification

Hazard ClassInferred Potential HazardsBasis for Inference
Acute Toxicity (Oral, Dermal, Inhalation) Potentially harmful if swallowed, in contact with skin, or if inhaled.General toxicity of aliphatic amines.[1][5]
Skin Corrosion/Irritation May cause skin irritation or burns.Corrosive nature of many amines.[2][6]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Corrosive nature of many amines.[6][7]
Respiratory/Skin Sensitization May cause an allergic skin reaction or respiratory irritation.Known sensitizing potential of some amines.

Prudent Laboratory Practices: A Multi-layered Approach to Safety

A comprehensive safety strategy involves a combination of engineering controls, appropriate personal protective equipment, and meticulous handling procedures.

Engineering Controls

The primary engineering control for handling this compound should be a certified chemical fume hood.[8] This will minimize the inhalation of any volatile components or aerosols. All manipulations of the compound, including weighing, transferring, and reactions, should be conducted within the fume hood.[8] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing any work. An eyewash station and safety shower must be readily accessible in the laboratory.[6][9]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent skin and eye contact.[10][11]

  • Eye Protection : Chemical splash goggles are mandatory.[7][12]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, should be worn.[13] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.[12]

  • Protective Clothing : A lab coat should be worn at all times.[13] For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection : If there is a risk of exposure outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.[6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye Eye Protection (Chemical Goggles) Gloves Hand Protection (Nitrile/Neoprene) Clothing Protective Clothing (Lab Coat, Apron) Respiratory Respiratory Protection (As needed) Start Handling This compound Start->Eye Always Wear Start->Gloves Always Wear Start->Clothing Always Wear Start->Respiratory Assess Risk Synthesis_Workflow cluster_synthesis Hypothetical Synthesis Workflow & Safety Precursor Step 1: Precursor Synthesis (e.g., Pyrazolidinone formation) - Handle reagents in fume hood. - Monitor reaction temperature. Reduction Step 2: Reduction to Amine - Use of reducing agents (handle with care). - Quench reaction carefully. Precursor->Reduction Proceed with caution Purification Step 3: Purification (e.g., Chromatography, Distillation) - Avoid inhalation of solvent vapors. - Proper waste solvent disposal. Reduction->Purification Isolate intermediate Final_Product Final Product: This compound - Store under inert atmosphere. - Label clearly with hazard symbols. Purification->Final_Product Characterize and store

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine from Pyrazolidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine, a potentially valuable building block in medicinal chemistry and drug discovery. The pyrazolidine scaffold and its derivatives are of significant interest due to their presence in numerous biologically active compounds.[1][2][3][4] This guide outlines a rational and efficient synthetic strategy starting from the commercially available precursor, pyrazolidine. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to allow for adaptation and optimization.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of the target molecule, this compound, from pyrazolidine logically proceeds through two key transformations:

  • N,N'-Dimethylation of the Pyrazolidine Ring: The initial step focuses on the exhaustive methylation of both nitrogen atoms of the pyrazolidine heterocycle to yield 1,2-dimethylpyrazolidine. For this transformation, the Eschweiler-Clarke reaction is the method of choice due to its efficiency, mild conditions, and avoidance of over-alkylation to form quaternary ammonium salts.[5][6][7]

  • Introduction of the Aminomethyl Group at the C4 Position: The second stage involves the functionalization of the 1,2-dimethylpyrazolidine intermediate at the C4 position to introduce the required aminomethyl (-CH₂NH₂) moiety. A classical and effective approach for this is the Mannich reaction, which will introduce a dimethylaminomethyl group.[8] This can then be followed by a subsequent demethylation to yield the primary amine.

This two-stage approach provides a clear and controllable pathway to the desired product, utilizing well-established and reliable organic reactions.

Visualizing the Synthetic Pathway

Synthesis_Pathway Pyrazolidine Pyrazolidine Dimethylpyrazolidine 1,2-Dimethylpyrazolidine Pyrazolidine->Dimethylpyrazolidine Eschweiler-Clarke Reaction (HCHO, HCOOH) Mannich_Product N,N-Dimethyl-1-(1,2-dimethylpyrazolidin-4-yl)methanamine Dimethylpyrazolidine->Mannich_Product Mannich Reaction (HCHO, (CH₃)₂NH·HCl) Target_Molecule This compound Mannich_Product->Target_Molecule Demethylation

Caption: Overall synthetic scheme for this compound.

Part 1: N,N'-Dimethylation of Pyrazolidine via the Eschweiler-Clarke Reaction

Principle and Rationale

The Eschweiler-Clarke reaction is a reductive amination process that methylates primary and secondary amines to their corresponding tertiary amines.[6][9] The reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid.[5][7] A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be a side reaction with other methylating agents like methyl iodide.[6][7]

Experimental Protocol: Synthesis of 1,2-Dimethylpyrazolidine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
PyrazolidineC₃H₈N₂72.1110.0 g (0.139 mol)
Formaldehyde (37% aq. solution)CH₂O30.0333.8 mL (0.417 mol)
Formic Acid (98-100%)HCOOH46.0319.7 mL (0.556 mol)
Diethyl Ether(C₂H₅)₂O74.12As needed
Sodium Hydroxide (NaOH)NaOH40.00As needed
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazolidine (10.0 g, 0.139 mol).

  • Carefully add formic acid (19.7 mL, 0.556 mol) to the flask. An exothermic reaction may occur; cool the flask in an ice bath if necessary.

  • Slowly add the 37% aqueous formaldehyde solution (33.8 mL, 0.417 mol) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 8-12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully make it basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1,2-dimethylpyrazolidine.

  • Purify the product by fractional distillation under reduced pressure.

Characterization:

The structure of the synthesized 1,2-dimethylpyrazolidine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: C4-Aminomethylation of 1,2-Dimethylpyrazolidine

Principle and Rationale

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a primary or secondary amine or ammonia.[8] In this case, 1,2-dimethylpyrazolidine acts as the active hydrogen compound, with the C4 protons being the most likely to be sufficiently acidic for deprotonation under the reaction conditions. The reaction with formaldehyde and dimethylamine (as its hydrochloride salt) will introduce a dimethylaminomethyl group at the C4 position. This intermediate can then be demethylated to yield the desired primary amine.

Experimental Protocol: Synthesis of N,N-Dimethyl-1-(1,2-dimethylpyrazolidin-4-yl)methanamine

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
1,2-DimethylpyrazolidineC₅H₁₂N₂100.1610.0 g (0.100 mol)
Paraformaldehyde(CH₂O)n-3.3 g (0.110 mol)
Dimethylamine Hydrochloride(CH₃)₂NH·HCl81.549.0 g (0.110 mol)
EthanolC₂H₅OH46.07100 mL
Hydrochloric Acid (conc.)HCl36.46As needed
Sodium Hydroxide (NaOH)NaOH40.00As needed
DichloromethaneCH₂Cl₂84.93As needed

Procedure:

  • In a 250 mL round-bottom flask, suspend paraformaldehyde (3.3 g, 0.110 mol) and dimethylamine hydrochloride (9.0 g, 0.110 mol) in ethanol (100 mL).

  • Add a few drops of concentrated hydrochloric acid to the suspension and stir until a clear solution is obtained.

  • Add 1,2-dimethylpyrazolidine (10.0 g, 0.100 mol) to the reaction mixture.

  • Reflux the mixture for 12-18 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and make it strongly alkaline (pH > 12) with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the N,N-Dimethyl-1-(1,2-dimethylpyrazolidin-4-yl)methanamine by column chromatography on silica gel.

Subsequent Demethylation to this compound

The conversion of the tertiary amine to the primary amine can be achieved through various methods. A common approach involves reaction with a chloroformate followed by hydrolysis.

Note: This step involves hazardous reagents and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Workflow Visualization

Workflow cluster_step1 Step 1: N,N'-Dimethylation cluster_step2 Step 2: C4-Aminomethylation cluster_step3 Step 3: Demethylation Start Pyrazolidine Reaction1 React with HCHO and HCOOH Start->Reaction1 Workup1 Basify and Extract Reaction1->Workup1 Purification1 Fractional Distillation Workup1->Purification1 Product1 1,2-Dimethylpyrazolidine Purification1->Product1 Product1_input 1,2-Dimethylpyrazolidine Reaction2 Mannich Reaction Product1_input->Reaction2 Workup2 Basify and Extract Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 Intermediate Tertiary Amine Intermediate Purification2->Intermediate Intermediate_input Tertiary Amine Intermediate Reaction3 Demethylation Reaction Intermediate_input->Reaction3 Workup3 Hydrolysis and Purification Reaction3->Workup3 FinalProduct This compound Workup3->FinalProduct

Caption: Detailed experimental workflow for the synthesis.

Safety and Handling

  • Pyrazolidine: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formaldehyde: A known carcinogen and irritant. Work in a well-ventilated fume hood.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Strong Acids and Bases: Handle with appropriate PPE. Neutralize spills immediately.

  • Organic Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from pyrazolidine. By employing the Eschweiler-Clarke and Mannich reactions, this protocol offers a logical and efficient pathway for accessing this valuable heterocyclic building block. The provided experimental details and underlying principles should enable researchers to successfully synthesize and further explore the utility of this compound in their respective fields of research and development.

References

  • Katritzky, A. R., Wang, J., & Yang, B. (1995). Convenient One-Pot Methodology for the Primary Aminomethylation of Electron Rich Heterocycles. Synthetic Communications, 25(17), 2631-2638. [Link]

  • Grokipedia. (n.d.). Aminomethyl group. [Link]

  • Wikipedia. (2023, November 28). Eschweiler–Clarke reaction. [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]

  • YouTube. (2022, May 7). Eschweiler-Clarke Reaction. [Link]

  • Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolidines. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. (2018). Molecules, 23(10), 2549. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega, 7(43), 38241–38266. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017). Molecules, 22(1), 123. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 679. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4799. [Link]

Sources

Application Notes & Protocols for (1,2-Dimethylpyrazolidin-4-yl)methanamine: A Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: (1,2-Dimethylpyrazolidin-4-yl)methanamine is a novel chemical entity with limited to no data available in published literature. This document provides a prospective and predictive guide to its application based on the established chemical principles of its functional groups and the known utility of analogous heterocyclic scaffolds in medicinal chemistry. The protocols described herein are representative examples and should be adapted and optimized by qualified researchers.

Introduction: Rationale for a New Building Block

In the landscape of medicinal chemistry, the discovery of novel molecular scaffolds is a critical driver of innovation. Saturated heterocyclic motifs are of particular interest due to their ability to provide three-dimensional diversity, improve physicochemical properties, and serve as versatile synthetic handles. The pyrazole and pyrazolidine core structures are considered "privileged scaffolds," appearing in numerous approved therapeutic agents due to their favorable biological activities and metabolic stability.[1][2][3]

This document introduces This compound , a novel building block featuring a saturated, N,N'-dimethylated pyrazolidine ring with a primary amine. The primary amine offers a reactive handle for a multitude of chemical transformations, most notably amide bond formation, which is the most frequently utilized reaction in drug discovery programs.[4][5] We propose its application as a foundational element for generating libraries of new chemical entities (NCEs) aimed at challenging drug targets, such as G-Protein Coupled Receptors (GPCRs).

This guide provides detailed, field-proven protocols for the initial derivatization of this scaffold and its subsequent evaluation in a primary biological screening assay.

Physicochemical Properties (Predicted)

As this is a novel compound, experimental data is not available. The following properties have been computationally predicted to guide initial experimental design.

PropertyPredicted ValueData Source
Molecular Formula C₆H₁₅N₃N/A
Molecular Weight 129.21 g/mol N/A
IUPAC Name This compoundN/A
XLogP3 -0.8Predicted
Hydrogen Bond Donor Count 2Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 2Predicted

Application Protocol I: Amide Coupling for Library Synthesis

Objective: To demonstrate the utility of this compound as a synthetic building block through a standard, robust amide coupling reaction. This protocol serves as a template for generating a diverse library of amide derivatives by varying the carboxylic acid coupling partner.

Causality of Experimental Choices:

  • Reaction: Amide coupling is chosen for its reliability, broad substrate scope, and prevalence in medicinal chemistry for exploring structure-activity relationships (SAR).[5]

  • Coupling Reagents: A combination of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-Diisopropylethylamine (DIPEA) is selected. HATU is a highly efficient coupling agent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic base to neutralize the generated acids.[6]

  • Solvent: Anhydrous Dimethylformamide (DMF) is used for its excellent solvating power for a wide range of organic molecules and its high boiling point, although the reaction proceeds efficiently at room temperature.

Detailed Synthesis Protocol: Synthesis of N-((1,2-Dimethylpyrazolidin-4-yl)methyl)-4-chlorobenzamide

Reaction Scheme: this compound + 4-Chlorobenzoic Acid → N-((1,2-Dimethylpyrazolidin-4-yl)methyl)-4-chlorobenzamide

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
4-Chlorobenzoic Acid 156.57 157 mg 1.0 1.0
This compound 129.21 142 mg 1.1 1.1
HATU 380.23 418 mg 1.1 1.1
DIPEA 129.25 340 µL 2.0 2.0

| Anhydrous DMF | - | 10 mL | - | - |

Step-by-Step Methodology:

  • Preparation: To a dry 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-chlorobenzoic acid (157 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (10 mL) and stir until the acid is fully dissolved.

  • Activation: Add HATU (418 mg, 1.1 mmol) and DIPEA (340 µL, 2.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. This pre-activation step forms the activated ester.

  • Amine Addition: Add this compound (142 mg, 1.1 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Shake vigorously and separate the layers.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthetic Workflow Diagram

G cluster_prep Preparation & Activation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Dissolve 4-Chlorobenzoic Acid in Anhydrous DMF activation 2. Add HATU & DIPEA (Stir 15 min @ RT) reagents->activation amine_add 3. Add (1,2-Dimethylpyrazolidin- 4-yl)methanamine activation->amine_add stir 4. Stir 4-6h @ RT (Monitor by LC-MS) amine_add->stir extract 5. Quench & Extract (EtOAc / NaHCO3) stir->extract purify 6. Column Chromatography extract->purify characterize 7. Characterize Product (NMR, HRMS) purify->characterize G cluster_plate 1. Plate Setup (96-well) cluster_reaction 2. Binding Reaction cluster_detect 3. Detection & Analysis compound Add Test Compound (Serial Dilution) controls Add Controls (Total & NSB) compound->controls radioligand Add Radioligand (to all wells) controls->radioligand membranes Add GPCR Membranes (Initiate Reaction) radioligand->membranes incubation Incubate (e.g., 60 min @ 30°C) membranes->incubation filtration Vacuum Filtration & Washing incubation->filtration counting Scintillation Counting (CPM) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow for a GPCR competitive binding assay.

Conclusion

This compound represents a promising, albeit unexplored, building block for constructing novel chemical libraries. The protocols detailed in this guide provide a robust and scientifically validated starting point for its derivatization via amide coupling and subsequent pharmacological evaluation in a primary binding assay. By leveraging these established methodologies, researchers can efficiently probe the utility of this new scaffold in the quest for next-generation therapeutics.

References

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Malan, A., et al. (2007). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Butt, M. A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Retrieved from [Link]

  • Alamshany, Z. M., et al. (2024). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC - PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for (1,2-Dimethylpyrazolidin-4-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Promising Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a paramount objective. The pyrazole and its saturated counterpart, pyrazolidine, represent what are often termed "privileged scaffolds".[1][2] These five-membered heterocyclic rings are present in a multitude of FDA-approved drugs and biologically active compounds, demonstrating a wide array of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory activities.[3][4]

This document introduces (1,2-Dimethylpyrazolidin-4-yl)methanamine , a molecule that, while not extensively documented in existing literature, presents a compelling starting point for drug discovery campaigns. Its structure combines two key pharmacophoric elements:

  • The 1,2-Dimethylpyrazolidine Core: A saturated heterocyclic system that provides a three-dimensional architecture. The N,N-dimethylation pattern fixes the stereochemistry and influences the molecule's conformational rigidity and basicity. The pyrazolidine ring itself is a versatile scaffold found in various bioactive molecules.[5]

  • The Exocyclic Methanamine Group: This primary amine serves as a crucial handle for synthetic elaboration, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). The amine group itself can participate in key hydrogen bonding interactions with biological targets. Furthermore, the broader dimethylamine pharmacophore is a common feature in many FDA-approved drugs.[6]

The strategic combination of a conformationally constrained, yet versatile, core with a readily modifiable side chain makes this compound a scaffold of significant interest for the development of new chemical entities (NCEs) targeting a range of diseases. These application notes will provide a conceptual framework and practical protocols for researchers to begin exploring the potential of this and related compounds.

Potential Therapeutic Applications: A Landscape of Opportunity

Drawing parallels from the extensive research on pyrazole and pyrazolidine derivatives, we can hypothesize several promising therapeutic avenues for novel analogs of this compound.

Anticancer Agents

The pyrazole and pyrazolopyridine nuclei are well-established pharmacophores in oncology.[7] They are structurally similar to purines and can act as antagonists in various biological processes crucial for cancer cell proliferation.[7] Numerous pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are often dysregulated in cancer.

Hypothetical Mechanism of Action: Derivatives of this compound could be designed to target the ATP-binding site of various kinases. The pyrazolidine core can serve as a scaffold to correctly orient substituents that form hydrogen bonds and hydrophobic interactions within the kinase hinge region and other key pockets. The methanamine side chain can be elaborated to introduce larger aromatic or heterocyclic moieties that can pick up additional interactions and enhance selectivity.

Table 1: Potential Design Strategies for Anticancer Applications

Structural MoietyRole in Anticancer ActivityExample Modification
Pyrazolidine CoreScaffold, provides 3D orientationMaintain core structure for initial screening
Methanamine GroupSynthetic handle, target interactionAcylation with substituted benzoic acids or heterocycles
N-Methyl GroupsInfluence solubility and conformationVariation to other small alkyl groups
Antimicrobial Agents

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[4][8]

Hypothetical Mechanism of Action: The nitrogen-rich pyrazolidine core could chelate essential metal ions in bacterial enzymes. Alternatively, derivatives could be designed to disrupt bacterial cell wall synthesis or inhibit other key bacterial enzymes. The methanamine side chain can be modified to improve cell penetration and target engagement.

Central Nervous System (CNS) Disorders

Steroidal molecules incorporating a pyrazoline moiety have exhibited neuroprotective effects.[3] Additionally, pyrazole analogs have been investigated as subtype-selective ligands for dopamine receptors, which are implicated in schizophrenia and other neurological disorders.[9]

Hypothetical Mechanism of Action: The rigid, three-dimensional structure of the this compound scaffold could be suitable for fitting into the specific binding pockets of G-protein coupled receptors (GPCRs) in the CNS. Modifications of the methanamine side chain could be used to fine-tune receptor subtype selectivity, potentially leading to improved therapeutic efficacy and reduced side effects.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: General Synthesis of N-Acyl Derivatives

This protocol describes the acylation of the primary amine of this compound with a representative carboxylic acid chloride.

Diagram 1: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound reaction Acylation Reaction (DCM, Triethylamine) start->reaction reagent Substituted Acid Chloride (e.g., Benzoyl Chloride) reagent->reaction product N-Acyl Derivative reaction->product workup Aqueous Workup product->workup chromatography Column Chromatography workup->chromatography nmr NMR Spectroscopy chromatography->nmr ms Mass Spectrometry chromatography->ms

Caption: Workflow for the synthesis and characterization of N-acyl derivatives.

Materials:

  • This compound

  • Substituted acid chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add a solution of the substituted acid chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.

  • Anhydrous Conditions: The acid chloride is moisture-sensitive and would hydrolyze to the corresponding carboxylic acid in the presence of water.

  • Aqueous Workup: Removes the triethylamine hydrochloride salt and any unreacted starting materials.

  • Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized compounds on a panel of human cancer cell lines.

Diagram 2: Biological Screening Cascade

G start Synthesized Compounds primary_screen Primary Screen (e.g., MTT Assay at single high concentration) start->primary_screen dose_response Dose-Response Assay (Determine IC50) primary_screen->dose_response Active Compounds selectivity Selectivity Profiling (Normal vs. Cancer Cell Lines) dose_response->selectivity moa Mechanism of Action Studies selectivity->moa Selective Hits hit_to_lead Hit-to-Lead Optimization moa->hit_to_lead

Caption: A typical workflow for identifying and optimizing anticancer hits.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal human cell line (for selectivity assessment, e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Self-Validating System:

  • Positive Control: Ensures that the assay is sensitive to cytotoxic effects.

  • Negative Control: Provides the baseline for 100% cell viability.

  • Dose-Response Curve: Confirms that the observed cytotoxicity is dependent on the compound concentration.

  • Selectivity Index: Comparing the IC₅₀ values in cancer cells versus normal cells provides an early indication of the compound's therapeutic window.

Conclusion and Future Directions

This compound represents a largely unexplored but highly promising scaffold for medicinal chemistry. Its structural features suggest a high potential for derivatization and the development of novel therapeutic agents across various disease areas. The protocols provided herein offer a starting point for the synthesis and biological evaluation of new chemical entities based on this core structure. Future work should focus on building a diverse library of analogs and screening them against a wide range of biological targets to fully elucidate the potential of this exciting molecular framework.

References

  • Pyrazolines and pyrazolidines as subunits of bioactive compounds and drugs. ResearchGate. [Link]

  • Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Journal of Heterocyclic Chemistry. [Link]

  • Bansal, R., & Singh, R. (2020). Steroidal pyrazolines as a promising scaffold in drug discovery. Future Medicinal Chemistry, 12(10), 949-959. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Semantic Scholar. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26189–26203. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. [Link]

  • El-Fass, N. A. A., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. Journal of Chemistry. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Future Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols: (1,2-Dimethylpyrazolidin-4-yl)methanamine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolidine Scaffold in Medicinal Chemistry

The pyrazolidine ring system, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and the presence of multiple points for substitution have made it an attractive core for the development of novel therapeutic agents. Pyrazolidine derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][2][3][4][5] The saturated nature of the pyrazolidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.

(1,2-Dimethylpyrazolidin-4-yl)methanamine is a particularly interesting building block within this class of compounds. The presence of a primary amine handle provides a reactive site for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules. The dimethyl substitution on the nitrogen atoms can enhance metabolic stability and modulate the physicochemical properties of the final compound. This guide provides a detailed overview of the synthesis and potential applications of this compound, along with a hypothetical, yet representative, protocol for its use in the synthesis of a potential bioactive molecule.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below. These properties are essential for designing and executing synthetic reactions, as well as for understanding the potential pharmacokinetic profile of its derivatives.

PropertyValue
Molecular FormulaC₆H₁₅N₃
Molecular Weight129.21 g/mol
AppearanceColorless to pale yellow oil (predicted)
Boiling PointNot determined
SolubilitySoluble in methanol, ethanol, dichloromethane, and other common organic solvents.
pKa (of the primary amine)~9-10 (estimated)

Synthesis of this compound: A Plausible Route

A proposed retro-synthetic analysis suggests that the target molecule can be prepared from a pyrazolidine-4-carboxylic acid derivative, which in turn can be synthesized via a cycloaddition reaction.

G target This compound intermediate1 N-protected this compound target->intermediate1 Deprotection intermediate2 1,2-Dimethylpyrazolidine-4-carboxylic acid intermediate1->intermediate2 Amide formation followed by reduction intermediate3 Ethyl 1,2-dimethylpyrazolidine-4-carboxylate intermediate2->intermediate3 Hydrolysis starting_materials Acrylate Derivative + Azomethine Imine intermediate3->starting_materials [3+2] Cycloaddition

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be optimized for specific laboratory conditions.

Part 1: Synthesis of Ethyl 1,2-dimethylpyrazolidine-4-carboxylate

  • Reaction Setup: To a solution of 1,2-dimethylhydrazine (1.0 eq) in dichloromethane (DCM) at 0 °C, add paraformaldehyde (1.1 eq). Stir the mixture for 30 minutes to form the corresponding azomethine imine in situ.

  • Cycloaddition: To the reaction mixture, add ethyl acrylate (1.2 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 1,2-dimethylpyrazolidine-4-carboxylate.

Part 2: Hydrolysis to 1,2-Dimethylpyrazolidine-4-carboxylic acid

  • Hydrolysis: Dissolve the ethyl ester from the previous step in a mixture of methanol and water (1:1). Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Acidification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1,2-dimethylpyrazolidine-4-carboxylic acid.

Part 3: Amidation and Reduction to this compound

  • Amide Formation: Dissolve the carboxylic acid in DCM and cool to 0 °C. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir for 1 hour. In a separate flask, prepare a solution of aqueous ammonia. Add the acid chloride solution dropwise to the ammonia solution at 0 °C.

  • Reduction: Extract the resulting amide with DCM. Dry the organic layer and concentrate. Dissolve the crude amide in anhydrous tetrahydrofuran (THF) and add it dropwise to a suspension of lithium aluminum hydride (LAH) (3.0 eq) in THF at 0 °C.

  • Reaction Progression: Reflux the reaction mixture for 4-6 hours.

  • Quenching and Isolation: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to obtain the crude this compound.

  • Purification: Purify the product by distillation or column chromatography to yield the final product.

Application in Synthesis: A Hypothetical Example in Drug Discovery

The primary amine of this compound is a versatile functional group for introducing the pyrazolidine scaffold into larger molecules. A common application would be in the synthesis of amides, sulfonamides, or through reductive amination to form secondary amines. These linkages are prevalent in many biologically active compounds.

Here, we present a hypothetical protocol for the synthesis of a novel pyrazole-pyrazolidine hybrid molecule, a scaffold that could exhibit interesting pharmacological properties, drawing inspiration from the known bioactivities of both pyrazole and pyrazolidine systems.[8][9][10]

Workflow for the Synthesis of a Pyrazole-Pyrazolidine Hybrid

G start 1. Prepare Pyrazole-4-carboxylic acid step2 2. Activate Carboxylic Acid (e.g., with HATU/DIPEA) start->step2 step3 3. Amide Coupling with this compound step2->step3 step4 4. Reaction Monitoring (TLC/LC-MS) step3->step4 step5 5. Aqueous Work-up step4->step5 step6 6. Purification (Column Chromatography) step5->step6 end_product Final Pyrazole-Pyrazolidine Hybrid Compound step6->end_product

Sources

NMR characterization of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Complete NMR Structural Elucidation of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Introduction: The Imperative for Rigorous Characterization

In the landscape of drug discovery, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data are built. This compound represents a class of saturated N-heterocyclic scaffolds that are of increasing interest due to their conformational flexibility and potential as key pharmacophoric elements. Its structure, featuring a five-membered pyrazolidine ring with two chiral centers (at N1 and N2, depending on the nitrogen inversion barrier) and stereocenters, along with a flexible aminomethyl sidechain, presents a non-trivial characterization challenge.

This guide moves beyond a simple recitation of parameters. It explains the strategic rationale behind the selection of specific NMR experiments, the nuances of sample preparation, and the logical workflow required to assemble a complete, self-validating structural portrait. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, we can confidently assign every proton and carbon signal, confirming connectivity and constitution.

Foundational Strategy: Designing the NMR Campaign

A successful structural elucidation is not a single experiment but a multi-faceted campaign. Our approach is hierarchical, beginning with simple, high-sensitivity experiments and progressively moving to more complex, information-rich 2D correlations to resolve ambiguities.

The core logic is to use the high-sensitivity ¹H NMR spectrum as a starting point, subsequently correlating these proton signals to their directly attached carbons (via HSQC), neighboring protons (via COSY), and more distant carbons (via HMBC). This web of correlations provides a robust, cross-validated assignment for the entire molecular framework.

G cluster_0 Phase 1: Preparation & Initial Scans cluster_1 Phase 2: 2D Correlation Spectroscopy cluster_2 Phase 3: Data Integration & Final Structure Sample High-Purity Sample Prep Sample Preparation (Solvent, Concentration) Sample->Prep Dissolution OneD 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Prep->OneD Spectrometer Analysis COSY ¹H-¹H COSY (H-H Connectivity) OneD->COSY Resolve Overlap HSQC ¹H-¹³C HSQC (Direct C-H Bonds) OneD->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) OneD->HMBC Process Data Processing (FT, Phasing, Baseline) COSY->Process Synthesize Data HSQC->Process Synthesize Data HMBC->Process Synthesize Data Assign Spectral Assignment Process->Assign Structure Unambiguous Structure Confirmation Assign->Structure Validation

Figure 2: Correlation map illustrating how different NMR experiments connect the molecule.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be determined with a high degree of confidence. This integrated approach, combining high-resolution data with logical cross-validation through multiple correlation experiments, provides an unambiguous and self-consistent structural proof. This robust characterization is an essential prerequisite for the entry of any novel compound into further stages of research and development.

References

  • Morris, G.A. "NMR Data Processing". Encyclopedia of Magnetic Resonance, [Link].

  • The MetaRbolomics Project. "NMR data handling and (pre-)processing". The MetaRbolomics Book, [Link].

  • University of California, Santa Barbara. "NMR Sample Requirements and Preparation". Department of Chemistry and Biochemistry, [Link].

  • Scribd. "NMR Sample Preparation Guide". Scribd, [Link].

  • Leaycraft, C. R., & Laci, M. A. "Synthesis and NMR Spectral Analysis of Amine Heterocycles". Journal of Chemical Education, [Link].

  • Organomation. "NMR Sample Preparation: The Complete Guide". Organomation Blog, [Link].

  • Western University. "NMR Sample Preparation". NMR Facility, [Link].

  • ResearchGate. "NMR Data Processing". ResearchGate, [Link].

  • Chemistry For Everyone. "How Do You Process NMR Data?". YouTube, [Link].

  • International Journal of Research and Reviews in Pharmacy and Applied sciences. "Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives". ijrrr.com, [Link].

  • Mobli, M., & Hoch, J. C. "Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification". Magnetic Resonance in Chemistry, [Link].

  • International Journal of Research and Reviews in Pharmacy and Applied sciences. "Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives". ijrrr.com, [Link].

  • Abraham, R. J., et al. "Basic 1H- and 13C-NMR Spectroscopy". Wiley, [Link].

  • San Diego State University. "Common 2D (COSY, HSQC, HMBC)". SDSU NMR Facility, [Link].

  • CORE. "1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products". CORE, [Link].

  • MDPI. "Heteronuclear Single-quantum Correlation (HSQC) NMR". Advances in Polymer Science, [Link].

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation". Emery Pharma, [Link].

  • Columbia University. "HSQC and HMBC". NMR Core Facility, [Link].

Application Note: Quantitative Analysis of (1,2-Dimethylpyrazolidin-4-yl)methanamine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of (1,2-Dimethylpyrazolidin-4-yl)methanamine, a novel heterocyclic amine of interest in pharmaceutical research, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a robust and validated methodology encompassing sample preparation from plasma, chromatographic separation, and mass spectrometric detection. The protocols are designed for researchers, scientists, and drug development professionals requiring a sensitive and selective assay for pharmacokinetic, metabolism, or toxicology studies. The scientific rationale behind each step is detailed, ensuring both technical accuracy and practical applicability.

Introduction: The Analytical Challenge

This compound is a small, polar, nitrogen-containing molecule. Its chemical properties present specific challenges for bioanalysis. The primary amino group and the tertiary amines within the pyrazolidine ring make the molecule highly basic and water-soluble. Electrospray ionization (ESI) in positive ion mode is the logical choice for ionization due to the presence of these basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.[1][2][3] The primary analytical goal is to achieve high sensitivity and selectivity in complex biological matrices like plasma, which requires efficient sample cleanup to mitigate matrix effects and a chromatographic method that provides good retention and peak shape for this polar compound.[4]

This guide outlines a complete workflow, from sample extraction to data analysis, grounded in established principles of mass spectrometry and chromatography for small amine compounds.[5]

Experimental Workflow Overview

The analytical workflow is designed to ensure accuracy, precision, and robustness. It consists of three main stages: Sample Preparation, LC-MS/MS Analysis, and Data Processing. Each stage is optimized to address the specific chemical nature of this compound.

G cluster_0 PART 1: Sample Preparation cluster_1 PART 2: LC-MS/MS Analysis cluster_2 PART 3: Data Processing Plasma Plasma Sample Collection SPE Solid Phase Extraction (SPE) Plasma->SPE Loading Elute Elution & Evaporation SPE->Elute Washing Recon Reconstitution Elute->Recon Final Sample LC UPLC Separation (HILIC Column) Recon->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MSMS Tandem Mass Spectrometry (MRM Scan) ESI->MSMS Quant Quantification (Peak Area Integration) MSMS->Quant Report Reporting Quant->Report G cluster_mol Precursor Ion cluster_frag Collision-Induced Dissociation (CID) mol [M+H]⁺ m/z = 144.2 fragA Product Ion A (α-cleavage) m/z = 113.1 mol->fragA -CH₄N fragB Product Ion B (Ring Cleavage) m/z = 71.1 mol->fragB -C₃H₉N₂

Sources

Application Notes and Protocols for the Purification of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(1,2-Dimethylpyrazolidin-4-yl)methanamine is a saturated heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural motifs. The pyrazolidine core and the primary aminomethyl group offer multiple points for derivatization, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The purity of this amine is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and biological assays. This guide provides a comprehensive overview of robust purification and analytical techniques tailored for this compound, drawing upon established methods for related polar, aliphatic, and N-heterocyclic amines.

Inferred Physicochemical Properties and Impurity Profile

Structural Features:

  • Polarity: The presence of three nitrogen atoms, particularly the primary amine, imparts a high degree of polarity to the molecule. This suggests good solubility in polar organic solvents such as methanol, ethanol, and acetonitrile, and potentially some solubility in water.

  • Basicity: The amine groups make the compound basic. This property is crucial for purification techniques involving acid-base extractions and salt formation.

  • Potential for Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor and acceptor, influencing its boiling point and chromatographic behavior.

Likely Impurities:

The impurity profile will largely depend on the synthetic route employed. Common methods for the synthesis of pyrazolidine derivatives involve the reaction of 1,2-disubstituted hydrazines with 1,3-dielectrophiles. Potential impurities may include:

  • Unreacted starting materials (e.g., 1,2-dimethylhydrazine and a suitable three-carbon electrophile).

  • By-products from side reactions.

  • Reagents and catalysts used in the synthesis.

  • Oxidation products, as amines can be susceptible to air oxidation.

Purification Strategies

Given the polar and basic nature of this compound, several purification techniques can be effectively employed. The choice of method will depend on the scale of the purification and the nature of the impurities.

Flash Column Chromatography

Flash column chromatography is a primary tool for the purification of small to medium quantities of organic compounds. However, the basicity of amines can lead to strong interactions with the acidic silica gel, resulting in poor separation and tailing of peaks.[1] To mitigate these issues, modifications to the stationary or mobile phase are necessary.

a) Normal-Phase Chromatography with Modified Eluent:

  • Principle: A small amount of a basic additive, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), is added to the mobile phase to neutralize the acidic silanol groups on the silica surface, thereby reducing the strong adsorption of the amine.[1]

  • Advantages: Utilizes standard silica gel, which is cost-effective and readily available.

  • Disadvantages: The basic additive needs to be removed from the purified fractions, which can be challenging due to its volatility.

b) Amine-Functionalized or Deactivated Silica Gel:

  • Principle: Utilizes a stationary phase where the silica surface has been functionalized with amino groups or otherwise deactivated. This provides a less acidic environment, leading to improved peak shape and separation for basic compounds.

  • Advantages: Often provides superior separation compared to standard silica with a modified eluent and avoids the need to remove a basic additive from the product.

  • Disadvantages: More expensive than standard silica gel.

c) Reversed-Phase Chromatography:

  • Principle: For highly polar amines that are not well-retained on normal-phase columns, reversed-phase chromatography can be an effective alternative. The stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used. To ensure good retention and peak shape for basic compounds, the mobile phase pH should be adjusted to be alkaline, keeping the amine in its free-base form.[1]

  • Advantages: Suitable for highly polar compounds.

  • Disadvantages: Requires specialized reversed-phase columns and solvent systems.

Protocol 1: Normal-Phase Flash Chromatography with Triethylamine-Modified Eluent

Objective: To purify this compound from less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et3N)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate visualization agent for TLC (e.g., ninhydrin stain for amines)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system for the separation using TLC. A good starting point is a mixture of DCM and MeOH. Add 0.5-1% Et3N to the eluent to improve the spot shape. The ideal solvent system should give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (without the high concentration of MeOH used for elution) and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the determined solvent system. A gradient elution, starting with a lower polarity (less MeOH) and gradually increasing the polarity (more MeOH), is often effective. Maintain the concentration of Et3N throughout the gradient.

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. To remove residual Et3N, the product can be co-evaporated with a solvent like DCM or dissolved in a suitable solvent and washed with a neutral buffer, followed by drying and evaporation.

Purification via Salt Formation and Recrystallization

This classical method leverages the basicity of the amine to form a salt, which can often be purified by recrystallization. The pure amine is then regenerated by treatment with a base.

  • Principle: The amine is reacted with an acid (e.g., hydrochloric acid) to form the corresponding ammonium salt. The salt, being an ionic compound, often has significantly different solubility properties than the free base and can be purified by recrystallization from a suitable solvent.[2] The purified salt is then treated with a base to liberate the pure free amine.

  • Advantages: Can be a highly effective method for removing non-basic impurities and can be scaled up easily.

  • Disadvantages: Requires an additional step to regenerate the free amine. The choice of acid and recrystallization solvent needs to be carefully optimized.

Protocol 2: Purification via Hydrochloride Salt Recrystallization

Objective: To purify this compound by recrystallization of its hydrochloride salt.

Materials:

  • Crude this compound

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether or concentrated aqueous HCl)

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/diethyl ether)

  • Sodium hydroxide solution (e.g., 2 M aqueous)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Crystallization dish or Erlenmeyer flask

  • Büchner funnel and filter paper

  • pH paper or meter

Procedure:

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or ethanol). Cool the solution in an ice bath and add a solution of HCl dropwise with stirring until the pH is acidic. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent. Dry the crystals under vacuum.

  • Regeneration of Free Amine: Dissolve the purified salt in water and add a base (e.g., NaOH solution) until the pH is strongly basic.

  • Extraction: Extract the liberated free amine into an organic solvent like DCM.

  • Drying and Isolation: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the pure this compound.

Workflow for Purification and Analysis

Purification_Workflow cluster_purification Purification cluster_analysis Purity & Identity Confirmation Crude_Product Crude this compound Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Salt_Formation Salt Formation & Recrystallization Crude_Product->Salt_Formation Distillation Vacuum Distillation Crude_Product->Distillation Purified_Product Purified Product Flash_Chromatography->Purified_Product Salt_Formation->Purified_Product Distillation->Purified_Product GC_MS GC-MS Purified_Product->GC_MS HPLC HPLC Purified_Product->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR Final_Product Pure this compound GC_MS->Final_Product HPLC->Final_Product NMR->Final_Product

Caption: General workflow for the purification and analysis of this compound.

Analytical Techniques for Purity Assessment

Accurate assessment of purity is critical. A combination of chromatographic and spectroscopic techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum that can be used for identification and purity assessment. Due to the polar nature of amines, derivatization may be necessary to improve volatility and peak shape.[3]

  • Derivatization: Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.

Protocol 3: GC-MS Analysis

Objective: To assess the purity and confirm the identity of this compound.

Instrumentation and Conditions:

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium at a constant flow.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified amine in a suitable volatile solvent (e.g., DCM or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Data Analysis: Analyze the resulting chromatogram for the presence of any impurity peaks. The mass spectrum of the main peak should be consistent with the molecular weight and expected fragmentation pattern of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC is well-suited for the analysis of polar and non-volatile compounds. For a polar amine like this compound, reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) modes are appropriate.

  • Reversed-Phase HPLC: A C18 or similar non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The addition of a buffer or an ion-pairing agent may be necessary to achieve good peak shape.[4][5]

  • HILIC: This technique uses a polar stationary phase and a mobile phase with a high organic solvent content, which is useful for retaining very polar compounds that elute too quickly in reversed-phase.[6]

Protocol 4: Reversed-Phase HPLC Analysis

Objective: To determine the purity of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or evaporative light scattering detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing a buffer (e.g., 0.1% formic acid or ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) if the compound has a chromophore, or ELSD for universal detection.

Procedure:

  • Sample Preparation: Prepare a known concentration of the sample in the mobile phase.

  • Injection: Inject a defined volume of the sample.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the purity of the sample as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H and ¹³C NMR spectra are essential for confirming the identity of the purified compound. The presence of impurity peaks in the spectra can also be used to assess purity.

  • Advantages: Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can be used for highly accurate purity determination with an internal standard.

Data Summary Table

Purification TechniquePrincipleAdvantagesDisadvantages
Normal-Phase Flash Chromatography (Modified Eluent) Adsorption chromatography on silica with a basic modifier in the eluent.Cost-effective, readily available materials.Basic additive removal can be difficult.
Amine-Functionalized Silica Chromatography Adsorption chromatography on a less acidic stationary phase.Improved separation, no additive removal needed.Higher cost of stationary phase.
Reversed-Phase Flash Chromatography Partition chromatography on a non-polar stationary phase.Effective for highly polar compounds.Requires specialized columns and solvents.
Hydrochloride Salt Recrystallization Purification based on differential solubility of the amine salt.Highly effective for removing non-basic impurities, scalable.Requires regeneration of the free amine.

Conclusion

The successful purification of this compound relies on a strategic approach that considers its inherent polarity and basicity. A combination of flash column chromatography, potentially with a modified stationary or mobile phase, and purification via salt recrystallization are powerful techniques to achieve high purity. The identity and purity of the final product should always be rigorously confirmed using a suite of analytical methods, including GC-MS, HPLC, and NMR spectroscopy. The protocols and guidelines presented here provide a solid foundation for researchers to develop and optimize a purification strategy that meets the stringent quality requirements of their research and development endeavors.

References

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Washington, DC: U.S.
  • Redhu, M. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Wimalasinghe, R. M., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 708-715. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • University of Helsinki. (2018). Chromatographic determination of amines in food samples. Helda. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Jagdale, D. M., et al. (2024). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal, 17(1). [Link]

  • Reddit. (2017). Flash column of very polar amine without access to reverse phase silica?. [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Application Notes and Protocols for the Use of Pyrazolidine-Based Scaffolds in Developing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrazolidine Scaffold in Enzyme Inhibition

The pyrazolidine ring, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, serves as a versatile scaffold in drug discovery. Its three-dimensional structure and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of physicochemical and pharmacological properties.[2] Pyrazolidine derivatives have been successfully employed to target a wide range of enzymes implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3]

The utility of the pyrazolidine scaffold can be attributed to several key features:

  • Stereochemical Complexity: The saturated nature of the ring allows for the creation of multiple stereocenters, enabling precise spatial orientation of functional groups to interact with the target enzyme's active site.

  • Hydrogen Bonding Capacity: The two nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating strong interactions with amino acid residues in the enzyme's binding pocket.

  • Synthetic Tractability: A variety of synthetic routes are available for the construction and derivatization of the pyrazolidine ring, allowing for the generation of diverse chemical libraries for screening.[4][5]

This guide will provide a comprehensive overview of the application of pyrazolidine-based scaffolds in the development of enzyme inhibitors, with a focus on practical experimental protocols.

Designing Pyrazolidine-Based Enzyme Inhibitors: A Strategic Approach

The development of a novel enzyme inhibitor based on the pyrazolidine scaffold typically follows a structured discovery cascade.

G cluster_0 Discovery Phase cluster_1 Screening & Optimization cluster_2 Preclinical Development Target Identification Target Identification Scaffold Selection Scaffold Selection (Pyrazolidine Core) Target Identification->Scaffold Selection Library Design Library Design Scaffold Selection->Library Design Chemical Synthesis Chemical Synthesis Library Design->Chemical Synthesis Primary Enzyme Assay Primary Enzyme Assay Chemical Synthesis->Primary Enzyme Assay Hit Identification Hit Identification Primary Enzyme Assay->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization In vivo Studies In vivo Studies Lead Optimization->In vivo Studies G Initial Hits Initial Hits SAR Expansion SAR Expansion (Iterative Synthesis) Initial Hits->SAR Expansion Potency & Selectivity\nProfiling Potency & Selectivity Profiling SAR Expansion->Potency & Selectivity\nProfiling ADME/Tox Assessment In vitro ADME/Tox (e.g., microsomal stability, cytotoxicity) Potency & Selectivity\nProfiling->ADME/Tox Assessment Lead Candidate Lead Candidate ADME/Tox Assessment->Lead Candidate

Sources

Application Notes and Protocols for Screening the Bioactivity of Pyrazolidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazolidine Scaffold

Pyrazolidine, a saturated five-membered heterocycle containing two adjacent nitrogen atoms, serves as a crucial scaffold in medicinal chemistry.[1][2] Derivatives of this versatile compound have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[3][4][5][6] The inherent structural features of the pyrazolidine ring allow for diverse substitutions, leading to a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][7] This guide provides a comprehensive framework and detailed protocols for the preliminary bioactivity screening of novel pyrazolidine compounds, empowering researchers to efficiently identify and characterize promising therapeutic leads.

Strategic Approach to Bioactivity Screening

A systematic screening cascade is essential for the efficient evaluation of pyrazolidine derivatives. The initial phase typically involves broad primary screens to identify compounds with significant activity in key therapeutic areas. Subsequently, positive "hits" from these primary assays are subjected to more specific secondary assays to elucidate their mechanism of action and confirm their potency.

Diagram: General Workflow for Pyrazolidine Bioactivity Screening

Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation Compound Library Compound Library Anti-inflammatory Screen Anti-inflammatory Screen Compound Library->Anti-inflammatory Screen Anticancer Screen Anticancer Screen Compound Library->Anticancer Screen Antimicrobial Screen Antimicrobial Screen Compound Library->Antimicrobial Screen COX-2 Inhibition Assay COX-2 Inhibition Assay Anti-inflammatory Screen->COX-2 Inhibition Assay Mechanism of Action Studies Mechanism of Action Studies Anticancer Screen->Mechanism of Action Studies Lead Optimization Lead Optimization Antimicrobial Screen->Lead Optimization COX-2 Inhibition Assay->Lead Optimization Mechanism of Action Studies->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.[8]

Part 1: Anti-inflammatory Activity Screening

Many pyrazolidine derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[9][10] COX-2 is an inducible enzyme, with elevated levels found during inflammation, making it a key target for anti-inflammatory drugs.[9][11]

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric method to screen for COX-2 inhibitors. The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme.[11]

Materials:

  • Human Recombinant COX-2 Enzyme[11]

  • COX Assay Buffer[11]

  • COX Probe (in DMSO)[11]

  • COX Cofactor (in DMSO)[11]

  • Arachidonic Acid[11]

  • Celecoxib (COX-2 inhibitor control)[11]

  • Test pyrazolidine compounds

  • 96-well white opaque microplate[11]

  • Fluorescence plate reader[11]

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve test compounds and Celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions.[11]

  • Assay Setup:

    • Test Inhibitor Wells: Add 10 µL of the diluted test pyrazolidine compound.

    • Inhibitor Control Wells: Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.[11]

    • Enzyme Control Wells (100% activity): Add 10 µL of the assay buffer.[11]

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add 80 µL of the Reaction Mix to each well, followed by 10 µL of the reconstituted COX-2 enzyme solution.

  • Initiation of Reaction: Start the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multichannel pipette.[11]

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.[11]

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each test compound relative to the enzyme control.

Parameter Description
Excitation Wavelength 535 nm[11]
Emission Wavelength 587 nm[11]
Positive Control Celecoxib[11]
Endpoint Rate of fluorescence increase

Part 2: Anticancer Activity Screening

Pyrazolidine and its derivatives have emerged as promising scaffolds for the development of novel anticancer agents.[12][13][14][15][16] Some pyrazolinone derivatives have been shown to exert their anticancer effects by modulating key signaling pathways like the PI3K/Akt/ERK1/2 cascade, which is often dysregulated in cancer.[1]

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and screen for the cytotoxic potential of compounds.[17][18][19][20] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[18]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test pyrazolidine compounds

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or isopropanol)[19]

  • Sterile 96-well plates[20]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the test pyrazolidine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[19][20]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[18][21]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: Inhibition of PI3K/Akt/ERK1/2 Pathway by Pyrazolinone Derivatives

PI3K_Akt_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Gene Transcription Gene Transcription Akt->Gene Transcription Regulates MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Transcription Regulates Pyrazolinone Derivatives Pyrazolinone Derivatives Pyrazolinone Derivatives->PI3K Inhibits Pyrazolinone Derivatives->Akt Inhibits

Caption: Pyrazolinone derivatives can inhibit key components of the PI3K/Akt/ERK1/2 signaling pathway, leading to anticancer effects.[1]

Part 3: Antimicrobial Activity Screening

The pyrazolidine scaffold is also a source of compounds with significant antimicrobial activity against a range of bacterial and fungal pathogens.[5][22] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25][26][27][28][29][30]

Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[31]

  • Mueller-Hinton Broth (MHB)[25][31]

  • Test pyrazolidine compounds

  • Sterile 96-well microtiter plates[26]

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)[31]

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[25]

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.[25]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[26]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[25][27]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[28] This can be assessed visually or by measuring the optical density at 600 nm.

Parameter Description
Growth Medium Mueller-Hinton Broth[25][31]
Inoculum Density ~5 x 10⁵ CFU/mL
Incubation 37°C for 16-20 hours[25][27]
Endpoint Lowest concentration with no visible growth[28]

Conclusion

The protocols outlined in this guide provide a robust starting point for the systematic screening of pyrazolidine compounds for their anti-inflammatory, anticancer, and antimicrobial activities. By employing these standardized assays, researchers can effectively identify promising lead candidates for further development. The versatility of the pyrazolidine scaffold, coupled with a strategic screening approach, holds significant promise for the discovery of novel therapeutics to address a range of human diseases.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available from: [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. Available from: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available from: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Institutes of Health. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • Broth microdilution susceptibility testing. Bio-protocol. Available from: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available from: [Link]

  • Bioactivity-based screening methods for antibiotics residues: a comparative study of commercial and in-house developed kits. PubMed. Available from: [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available from: [Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. ResearchGate. Available from: [Link]

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Available from: [Link]

  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. PubMed Central. Available from: [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. Available from: [Link]

  • Biological activities of pyrazoline derivatives--a recent development. PubMed. Available from: [Link]

  • Synthesis and Biological Activities of Pyrazoline Derivatives: A Comprehensive Review. ResearchGate. Available from: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. Available from: [Link]

  • Biological activities of pyrazoline derivatives--a recent development. Semantic Scholar. Available from: [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Who we serve. Available from: [Link]

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. MDPI. Available from: [Link]

  • An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Impactfactor. Available from: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PubMed Central. Available from: [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega. Available from: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PubMed Central. Available from: [Link]

  • Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. MDPI. Available from: [Link]

  • ChemInform Abstract: Pyrazoloquinazolines: Synthetic Strategies and Bioactivities. ResearchGate. Available from: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.

Introduction: A Plausible Synthetic Strategy

This compound is a substituted heterocyclic amine whose detailed synthesis is not extensively documented in peer-reviewed journals. This guide is therefore based on a robust and chemically sound two-step synthetic approach, which provides a logical framework for troubleshooting and optimization.

The proposed pathway involves:

  • Step 1 (Cyclization): A nucleophilic substitution reaction between 1,2-dimethylhydrazine and a suitable 1,3-dielectrophilic propane derivative, such as epichlorohydrin, to form the key intermediate, 4-(chloromethyl)-1,2-dimethylpyrazolidine.

  • Step 2 (Amination): Conversion of the chloromethyl intermediate to the target primary amine via nucleophilic substitution with an ammonia source.

This guide will address potential issues in each of these stages, providing explanations grounded in reaction mechanisms and offering field-proven solutions.

Visualized Experimental Workflow

G Overall Synthetic Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Amination Reactants1 1,2-Dimethylhydrazine + Epichlorohydrin Reaction1 Formation of 4-(chloromethyl)-1,2-dimethylpyrazolidine Reactants1->Reaction1 Purification1 Purification 1 (e.g., Vacuum Distillation) Reaction1->Purification1 Intermediate Intermediate: 4-(chloromethyl)-1,2-dimethylpyrazolidine Purification1->Intermediate Reaction2 Formation of This compound Intermediate->Reaction2 Reactants2 Ammonia Source (e.g., NH3 in MeOH) Reactants2->Reaction2 Purification2 Purification 2 (e.g., Acid-Salt Precipitation) Reaction2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: A high-level overview of the two-step synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Cyclization Step - Synthesis of 4-(chloromethyl)-1,2-dimethylpyrazolidine

Question 1: My yield for the cyclization reaction is significantly lower than expected. What are the primary causes and how can I improve it?

Answer: Low yields in pyrazolidine synthesis are a common challenge and can often be traced back to several key factors.[1][2]

  • Causality & Explanation:

    • Purity of Reactants: 1,2-Dimethylhydrazine can degrade over time, and impurities in the epichlorohydrin can lead to unwanted side reactions. The purity of starting materials is crucial for clean reaction profiles.[1]

    • Reaction Temperature: Suboptimal temperature control is a frequent issue. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessive heat can promote polymerization of the epichlorohydrin or lead to the formation of pyrazoline byproducts through elimination.[1][3]

    • Stoichiometry and Addition Rate: The molar ratio of reactants is critical. A slight excess of the hydrazine derivative is often used. Slow, controlled addition of the epichlorohydrin to the hydrazine solution is paramount to minimize localized high concentrations, which favor polymerization.

    • Solvent Choice: The solvent influences reactant solubility and reaction kinetics.[4] A polar aprotic solvent like acetonitrile or ethanol is often suitable for this type of nucleophilic substitution/cyclization.

  • Troubleshooting Steps:

    • Verify Reactant Purity: Ensure your 1,2-dimethylhydrazine is from a reliable source and has been stored properly.[5] Consider purifying it by distillation if its purity is questionable. Use freshly opened or distilled epichlorohydrin.

    • Optimize Temperature: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the addition of epichlorohydrin, then allow it to slowly warm to room temperature or gently heat to 40-50 °C. Monitor reaction progress by TLC or GC-MS to find the optimal temperature profile.[1]

    • Control Reagent Addition: Use a syringe pump for the slow, dropwise addition of epichlorohydrin to a well-stirred solution of 1,2-dimethylhydrazine over several hours.

    • Solvent Screening: If yield remains low, consider screening other solvents. Dichloromethane or THF could be viable alternatives, but their lower boiling points may require running the reaction under reflux.

ParameterRecommendationRationale
Temperature 0 °C (addition), then 25-50 °CMinimizes side reactions during addition, then provides energy for cyclization.
Reactant Ratio 1.1 : 1.0 (Hydrazine : Epichlorohydrin)A slight excess of hydrazine ensures full conversion of the dielectrophile.
Solvent Ethanol or AcetonitrileGood solubility for reactants and facilitates the desired SN2-type reactions.[4]
Monitoring TLC (Ninhydrin stain) or GC-MSTracks the disappearance of starting materials and the appearance of the product.

Question 2: My crude product shows multiple spots on TLC/peaks in GC-MS. What are the likely side products?

Answer: The formation of multiple products is often due to the high reactivity of the starting materials.

  • Causality & Explanation:

    • Polymerization: Epichlorohydrin can readily polymerize, especially under basic conditions or at elevated temperatures.

    • Dimerization/Oligomerization: The pyrazolidine product still possesses nucleophilic nitrogen atoms that could potentially react with another molecule of epichlorohydrin, leading to oligomers.

    • Regioisomer Formation: While less common with epichlorohydrin, using other unsymmetrical 1,3-dielectrophiles could lead to the formation of regioisomers.[1]

Side_Reactions Potential Side Reactions in Cyclization cluster_paths Reaction Pathways Start 1,2-Dimethylhydrazine + Epichlorohydrin Desired Desired Product 4-(chloromethyl)-1,2-dimethylpyrazolidine Start->Desired Controlled Conditions Side1 Polymerization of Epichlorohydrin Start->Side1 High Temp/ Base Side2 Dimerization/ Oligomerization Start->Side2 Incorrect Stoichiometry

Caption: Competing pathways in the pyrazolidine ring formation.

  • Mitigation Strategies:

    • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions (like polymerization and dimerization) relative to the desired intramolecular cyclization.

    • Strict Temperature Control: As mentioned, maintain low temperatures during reagent addition.

    • Purification: Careful fractional distillation under vacuum is often the most effective method to separate the desired monomeric product from higher-boiling oligomers and polymers.

Part 2: Amination Step - Synthesis of this compound

Question 3: The conversion of the chloromethyl intermediate to the final amine is incomplete or has a low yield. How can I drive the reaction to completion?

Answer: Incomplete amination is typically an issue of either insufficient reactivity or unfavorable equilibrium.

  • Causality & Explanation:

    • Nucleophile Strength & Concentration: Ammonia is a relatively weak nucleophile. To achieve a reasonable reaction rate, a high concentration is required. Using a vast excess of ammonia also helps to shift the equilibrium towards the product side.

    • Leaving Group: While chloride is a decent leaving group, converting it to a better one (e.g., iodide via the Finkelstein reaction) can dramatically increase the reaction rate.

    • Solvent and Temperature: The reaction requires a polar solvent to stabilize the charged transition state. Heating is usually necessary to provide sufficient activation energy. Using a sealed pressure vessel allows for temperatures above the solvent's boiling point, significantly accelerating the reaction.

  • Troubleshooting Steps:

    • Use a Large Excess of Ammonia: Employ a saturated solution of ammonia in an alcohol (e.g., methanol) or use a large excess of aqueous ammonia. A 20-50 fold molar excess is not uncommon. This minimizes the competing over-alkylation reaction.

    • Increase Temperature and Pressure: Conduct the reaction in a sealed pressure tube or autoclave. This allows you to heat the reaction safely to temperatures like 80-120 °C, which will significantly shorten the reaction time.

    • Consider Alternative Amination Protocols:

      • Gabriel Synthesis: React the chloromethyl intermediate with potassium phthalimide, followed by hydrazinolysis. This is a classic method that cleanly provides the primary amine without risk of over-alkylation.

      • Azide Reduction: React the intermediate with sodium azide (NaN₃) to form an azidomethyl intermediate. This is then reduced to the primary amine using a reducing agent like LiAlH₄, H₂/Pd-C, or triphenylphosphine (Staudinger reaction). This is often a very high-yielding and clean two-step process.

Question 4: I am struggling to purify the final amine product. What are the best practices?

Answer: Purifying small, polar, and often water-soluble amines is a common challenge in organic synthesis.[6][7][8]

  • Causality & Explanation:

    • High Polarity: The target molecule is highly polar and likely has some water solubility, making standard liquid-liquid extractions with organic solvents inefficient.

    • Basicity: The amine groups can interact strongly with the acidic silica gel used in standard column chromatography, leading to streaking, poor separation, and sometimes irreversible adsorption.

    • Volatility: The product may have a low boiling point, making solvent removal under high vacuum a potential source of product loss.

  • Recommended Purification Protocol (Acid-Salt Precipitation): A highly effective method for isolating basic amines is through acid-salt precipitation.[7][8]

    • Dissolution: Dissolve the crude reaction mixture in a suitable solvent like diethyl ether or dichloromethane.

    • Precipitation: Slowly add a solution of trichloroacetic acid (TCA) in the same solvent. The amine will be protonated and precipitate out as the trichloroacetate salt, leaving non-basic impurities in the solution.

    • Isolation: Collect the solid salt by filtration and wash it with fresh cold solvent.

    • Liberation of Free Amine: The pure salt can be treated with a base (e.g., aqueous NaOH) and the free amine extracted into an organic solvent. Alternatively, if TCA is used, the salt can be gently heated under vacuum, which causes decarboxylation of the TCA, liberating the free amine along with volatile chloroform and CO₂, simplifying workup.[7]

General FAQs

Question 5: What are the most critical safety precautions for this synthesis?

Answer: Safety is paramount. 1,2-Dimethylhydrazine is a powerful DNA alkylating agent and a known carcinogen.[5] All operations involving this reagent must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Epichlorohydrin is also toxic and a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before beginning work.

Question 6: Which analytical techniques are best for monitoring and characterization?

Answer: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of reaction progress. Use a polar mobile phase (e.g., DCM/Methanol with a small amount of triethylamine) and visualize with ninhydrin stain (for the final amine) or potassium permanganate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products, providing both retention time and mass information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the final amine product.

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted and optimized by the end-user. All work should be performed by qualified personnel in a suitable laboratory setting.

Protocol 1: Synthesis of 4-(chloromethyl)-1,2-dimethylpyrazolidine

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethylhydrazine (1.1 eq) and anhydrous ethanol (to make a 0.5 M solution).

  • Cool the flask to 0 °C in an ice bath.

  • Add epichlorohydrin (1.0 eq) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by GC-MS. If incomplete, gently heat the mixture to 40 °C for an additional 4-6 hours.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the resulting crude oil by fractional vacuum distillation to obtain the product as a clear liquid.

Protocol 2: Synthesis of this compound (Ammonia Method)

  • In a high-pressure steel autoclave, place the 4-(chloromethyl)-1,2-dimethylpyrazolidine (1.0 eq).

  • Add a 7 M solution of ammonia in methanol (20-30 eq).

  • Seal the autoclave and heat the mixture to 100 °C with stirring for 24 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

  • Proceed with purification as described in the troubleshooting section (e.g., acid-salt precipitation).[7][8]

References
  • Gross, G. A., & Grüter, A. (1988). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Journal of Chromatography B: Biomedical Sciences and Applications, 425(2), 289-302. Available at: [Link]

  • Kim, D., et al. (2023). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N′-Cyclic Azomethine Imines. Organic Letters. Available at: [Link]

  • D’hooghe, M., et al. (2001). Synthesis of pyrazolidine, 1-pyrazoline, 2-pyrazoline derivatives by selenium-induced cyclization of homoallylhydrazines. Tetrahedron, 57(1), 105-112. Available at: [Link]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-232. Available at: [Link]

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolidines. Retrieved from [Link]

  • Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 122-223. Available at: [Link]

  • PubChem. (n.d.). 1,2-Dimethylhydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

  • MDPI. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]

  • Semantic Scholar. (2005). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. Retrieved from [Link]

  • Reddit. (2023). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

  • PMC - NIH. (2014). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]

  • RSC Publishing. (2013). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Unsymmetrical dimethylhydrazine. Retrieved from [Link]

  • American Chemical Society. (2023). 1,1-Dimethylhydrazine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted pyrazolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a detailed question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting Common Synthetic Challenges

This section addresses the most frequent issues encountered during the synthesis of substituted pyrazolidines, providing insights into their root causes and offering actionable solutions.

FAQ 1: Low or No Product Yield

Question: I am attempting a [3+2] cycloaddition reaction between an azomethine imine and an alkene to synthesize a substituted pyrazolidine, but I'm observing very low to no yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in pyrazolidine synthesis via [3+2] cycloaddition is a common hurdle that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed purity 1. Verify Starting Material Purity & Integrity (NMR, MS, Elemental Analysis) start->purity reagents Are starting materials pure? purity->reagents reagents->purity No, purify/re-synthesize reaction_conditions 2. Optimize Reaction Conditions reagents->reaction_conditions Yes solvent Solvent Choice: - Polarity can influence regioselectivity and solubility. reaction_conditions->solvent temperature Temperature: - Too low: slow reaction rate. - Too high: decomposition. reaction_conditions->temperature catalyst Catalyst/Reagent Activity: - Inactive catalyst? - Incorrect stoichiometry? reaction_conditions->catalyst workup 3. Analyze Work-up & Purification reaction_conditions->workup extraction Inefficient extraction? - Check solvent and pH. workup->extraction purification_loss Product loss during chromatography/recrystallization? workup->purification_loss side_reactions 4. Investigate Side Reactions (TLC, LC-MS, NMR of crude) workup->side_reactions oxidation Oxidation to pyrazoline? side_reactions->oxidation nn_cleavage N-N bond cleavage? side_reactions->nn_cleavage

Caption: A stepwise workflow for troubleshooting low yields in pyrazolidine synthesis.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities in the azomethine imine precursor (e.g., hydrazone) or the alkene can inhibit the reaction or lead to undesirable side products.[1]

    • Recommendation: Verify the purity of your starting materials using techniques like NMR, mass spectrometry, and elemental analysis. If necessary, purify them by recrystallization or column chromatography before use.

  • Reaction Conditions:

    • Solvent Effects: The polarity of the solvent can dramatically influence the regioselectivity and rate of [3+2] cycloaddition reactions.[2] For instance, acetonitrile has been shown to favor the formation of certain regioisomers in high yields, while less polar solvents like carbon tetrachloride can lead to different isomers.[2]

    • Temperature and Reaction Time: Suboptimal temperature can result in either an exceedingly slow reaction or decomposition of the starting materials or product.

      • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if decomposition is observed, running the reaction at a lower temperature may be beneficial.[1]

    • Catalyst Selection and Activity: In catalyzed reactions, such as those employing Lewis acids or organocatalysts, the choice and activity of the catalyst are critical.[3][4]

      • Recommendation: If using a catalyst, ensure it is fresh and active. For metal-catalyzed reactions, the choice of ligand can also be crucial. Perform small-scale experiments to screen different catalysts and optimize catalyst loading.[3]

  • Work-up and Purification: Product loss during the work-up and purification stages is a common source of low isolated yields.

    • Recommendation: Ensure that the pH during aqueous extraction is appropriate for your product's stability. For purification by column chromatography, select a solvent system that provides good separation and minimizes product tailing. Dry loading the crude product onto silica gel can often improve separation.[5]

FAQ 2: Poor Diastereo- or Regioselectivity

Question: My reaction is producing a mixture of diastereomers or regioisomers of the substituted pyrazolidine, and they are difficult to separate. How can I improve the selectivity?

Answer: Controlling stereochemistry and regiochemistry is a central challenge in substituted pyrazolidine synthesis. The formation of mixtures often arises from the subtle interplay of steric and electronic effects in the transition state of the cycloaddition or cyclization reaction.

Strategies to Enhance Selectivity:

StrategyPrincipleExperimental Considerations
Solvent Polarity Modulation The polarity of the solvent can stabilize different transition states, thereby favoring the formation of a specific regioisomer.[2]Screen a range of solvents with varying polarities, from non-polar (e.g., hexane, CCl₄) to polar aprotic (e.g., CH₃CN, DMF).
Catalyst Control Chiral Lewis acids or organocatalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.[3][4]For [3+2] cycloadditions, chiral zirconium or copper complexes have been used to achieve high enantio- and diastereoselectivity.[3][4]
Substrate Modification (Allylic Strain) In Pd-catalyzed carboamination, modifying the N-substituent on the hydrazine precursor can influence the degree of allylic strain in the transition state, allowing for the selective synthesis of either cis- or trans-3,5-disubstituted pyrazolidines.The presence or absence of a protecting group on the N²-position of the unsaturated hydrazine can be used to control the stereochemical outcome.
Protecting Groups The use of bulky protecting groups on the hydrazine nitrogen can sterically hinder one face of the molecule, directing the approach of the other reactant and influencing stereoselectivity.[6]Common protecting groups for hydrazines include Boc and Cbz. The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.[6][7]

Purification of Isomers:

If a mixture of isomers is unavoidable, their separation is the next critical step.

  • Flash Column Chromatography: This is the most common method for separating diastereomers and regioisomers.

    • Normal Phase: A gradient of hexane and ethyl acetate is a good starting point. For compounds that exhibit "tailing," adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve resolution.[8]

    • Reversed Phase (C18): For highly polar compounds or isomers that are inseparable on silica gel, reversed-phase chromatography using a C18-functionalized silica gel can be effective.[9][10] Stacking columns can also improve resolution for challenging separations.[9][10]

  • Recrystallization: Diastereomers have different physical properties, including solubility, which can be exploited for separation by recrystallization.[11] This method can be highly effective for obtaining diastereomerically pure material.

FAQ 3: Product Instability - Oxidation and N-N Bond Cleavage

Question: My synthesized pyrazolidine appears to be unstable, either oxidizing to a pyrazoline or undergoing N-N bond cleavage. How can I prevent this?

Answer: The saturated pyrazolidine ring is susceptible to both oxidation and N-N bond cleavage under certain conditions. Understanding the mechanisms of these degradation pathways is key to preventing them.

Preventing Oxidation:

The pyrazolidine ring can be readily oxidized to the more stable pyrazoline or pyrazole. This can occur during the reaction, work-up, or storage.

Oxidation_Pathway Pyrazolidine Pyrazolidine (Saturated) Pyrazoline Pyrazoline (Partially Unsaturated) Pyrazolidine->Pyrazoline [O] Pyrazole Pyrazole (Aromatic) Pyrazoline->Pyrazole [O]

Sources

Technical Support Center: Optimizing Reaction Conditions for (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (1,2-Dimethylpyrazolidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this saturated heterocyclic compound. Our goal is to equip you with the expertise to navigate potential experimental hurdles and achieve optimal reaction outcomes.

Saturated N-heterocycles are crucial scaffolds in modern pharmaceuticals due to their favorable physicochemical properties.[1] However, their synthesis can present unique challenges compared to their aromatic counterparts.[1] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, from low yields to purification difficulties, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis of this compound. A likely synthetic route involves the formation of a 1,2-dimethylpyrazolidin-4-one intermediate, followed by reductive amination to introduce the methanamine moiety. The following troubleshooting guide is structured around potential issues in these key synthetic steps.

Section 1: Synthesis of the Pyrazolidine Ring

The formation of the saturated pyrazolidine ring is the foundational step. Common methods include the cyclization of a 1,3-dihalopropane with 1,2-dimethylhydrazine or an intramolecular Raschig amination.[2][3]

Question 1: My yield for the pyrazolidine ring formation is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis can often be traced back to suboptimal reaction conditions, reagent purity, or atmospheric contamination.[4] A systematic approach to troubleshooting is recommended.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4] For the cyclization of a 1,3-dihalopropane with 1,2-dimethylhydrazine, ensure the temperature is appropriate to facilitate the nucleophilic substitution without promoting elimination side reactions. A good starting point is refluxing in a high-boiling polar aprotic solvent like ethanol or isopropanol. For intramolecular Raschig-type cyclizations, pH control can be crucial, with higher pH sometimes accelerating the cyclization step.[2][5] Consider running small-scale trial reactions to screen a range of temperatures and reaction times.[4]

  • Purity of Reagents and Solvents: Impurities in starting materials, particularly the 1,3-dihalopropane or the hydrazine derivative, can lead to unwanted side products.[4] Ensure your starting materials are of high purity. Solvents must be dry, especially for reactions involving strong bases or moisture-sensitive intermediates.[4]

  • Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[4] If you are using organometallic reagents or strong bases, it is crucial to employ proper inert atmosphere techniques, such as a nitrogen or argon blanket.[4]

  • Inefficient Mixing: In heterogeneous reactions, poor stirring can result in low reaction rates and yields.[4] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.[4]

Question 2: I am observing significant side product formation during the pyrazolidine ring synthesis. How can I identify and minimize these impurities?

Answer: Side product formation is a common issue in heterocycle synthesis. The nature of the side products will depend on your specific synthetic route.

  • For 1,3-Dihalopropane Route:

    • Oligomerization/Polymerization: If the concentration of your reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers. Try performing the reaction under high-dilution conditions.

    • Elimination Reactions: With certain bases, the 1,3-dihalopropane can undergo elimination to form an allyl halide, which can then react further. Consider using a non-nucleophilic base or a weaker base if elimination is a suspected issue.

  • General Troubleshooting for Side Products:

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of side products over time.[4] This can help you determine the optimal reaction time to maximize the desired product and minimize impurities.

    • Purification: If side products are unavoidable, effective purification is key. Column chromatography on silica gel or alumina is a standard method. For basic compounds like pyrazolidines, it may be beneficial to use a silica gel column that has been treated with a small amount of triethylamine in the eluent to prevent streaking.

Section 2: Reductive Amination for Methanamine Installation

A common and effective method to introduce the methanamine group at the 4-position is through the reductive amination of a 1,2-dimethylpyrazolidin-4-one intermediate. This involves the reaction of the ketone with an amine source (like ammonia or a protected equivalent) in the presence of a reducing agent.[6]

Question 3: My reductive amination reaction is not going to completion, or I am isolating the intermediate imine/enamine. How can I drive the reaction forward?

Answer: The key to a successful reductive amination is the efficient formation of the iminium ion followed by its reduction.[6] Several factors can influence this equilibrium.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild and selective for the reduction of the iminium ion over the starting ketone.[6][7][8] It is moisture-sensitive, so reactions are typically performed in anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[7]

    • Sodium Cyanoborohydride (NaCNBH₃): This reagent is also effective but is highly toxic.[6] It is often used in protic solvents like methanol, and the reaction pH should be maintained between 6 and 7 for optimal results.[6]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone.[7] If using NaBH₄, the imine formation should be allowed to go to completion before the reducing agent is added.[7]

  • Reaction pH: The formation of the iminium ion is acid-catalyzed. Adding a small amount of acetic acid can often accelerate the reaction.[6] However, an excess of acid can protonate the amine, rendering it non-nucleophilic.

  • Water Removal: The formation of the imine/iminium ion from the ketone and amine generates water. In some cases, removing this water can help drive the equilibrium towards the iminium ion. This can be achieved by using a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentCommon SolventsKey Considerations
Sodium Triacetoxyborohydride (STAB)DCE, DCM, THFMoisture sensitive; mild and selective.[6][7]
Sodium Cyanoborohydride (NaCNBH₃)Methanol, EthanolToxic; requires pH control (6-7).[6][7]
Sodium Borohydride (NaBH₄)Methanol, EthanolCan reduce the starting carbonyl; add after imine formation.[7]
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol, Ethanol, THF"Green" option; may not be suitable for sensitive functional groups.[9]

Question 4: I am observing over-alkylation of my product, leading to tertiary amines or other complex mixtures. How can I prevent this?

Answer: Over-alkylation is a common problem when using reactive alkylating agents. Reductive amination is generally less prone to this issue than direct alkylation with alkyl halides.[6] However, if you are seeing evidence of the newly formed primary amine reacting with more of the starting ketone, consider the following:

  • Stoichiometry: Use a sufficient excess of the amine source (e.g., ammonia or an ammonia equivalent) to favor the formation of the primary amine.

  • Reaction Conditions: Lowering the reaction temperature may help to reduce the rate of the competing over-alkylation reaction.

  • Stepwise Approach: In some cases, a two-step procedure where the imine is formed first, isolated, and then reduced can provide better control.[8]

Section 3: Purification and Characterization

Question 5: I am having difficulty purifying my final product, this compound. What strategies can I use?

Answer: The basic nature of your product can present challenges during purification.

  • Column Chromatography: As mentioned earlier, using a triethylamine-treated silica gel column can be effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a mixture of a more polar solvent (e.g., methanol) and a small amount of base (e.g., triethylamine or ammonium hydroxide) is a good strategy.

  • Acid-Base Extraction: You can exploit the basicity of your amine for purification.

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any neutral or acidic impurities.

    • Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to a pH > 10.

    • Extract your free-based amine product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

  • Crystallization of a Salt: Forming a salt of your amine, such as the hydrochloride or fumarate salt, can often induce crystallization, which is an excellent purification method. The salt can be formed by treating a solution of the free base with the corresponding acid.[10]

Question 6: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR:

    • You would expect to see signals corresponding to the two N-methyl groups, likely as singlets.

    • The protons on the pyrazolidine ring will appear as a series of multiplets in the aliphatic region. The exact chemical shifts and coupling patterns will depend on the stereochemistry of the molecule.

    • The methylene protons of the methanamine group (CH₂NH₂) will likely appear as a doublet, coupled to the adjacent methine proton.

    • The methine proton at the 4-position will be a multiplet.

    • The NH₂ protons may appear as a broad singlet.

  • ¹³C NMR:

    • Signals for the two N-methyl carbons.

    • Signals for the carbons of the pyrazolidine ring.

    • A signal for the methylene carbon of the methanamine group.

  • Mass Spectrometry (MS): You should observe the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₇H₁₇N₃, MW = 143.23 g/mol ).

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹) and C-H stretching vibrations in the aliphatic region (around 2850-3000 cm⁻¹).

Experimental Workflows & Diagrams

Workflow 1: General Procedure for Reductive Amination

Reductive_Amination_Workflow Start Dissolve 1,2-dimethylpyrazolidin-4-one in anhydrous solvent (e.g., DCE) Add_Amine Add amine source (e.g., ammonium acetate) Start->Add_Amine Add_Acid Add acetic acid (catalytic) Add_Amine->Add_Acid Stir Stir at room temperature to form iminium ion Add_Acid->Stir Add_Reducing_Agent Add Sodium Triacetoxyborohydride (STAB) portion-wise Stir->Add_Reducing_Agent Reaction Stir until reaction is complete (monitor by TLC/LC-MS) Add_Reducing_Agent->Reaction Quench Quench with saturated NaHCO₃ solution Reaction->Quench Extract Extract with organic solvent (e.g., DCM) Quench->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography or acid-base extraction Dry_Concentrate->Purify

Caption: Step-by-step workflow for the reductive amination of 1,2-dimethylpyrazolidin-4-one.

Diagram 1: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Conditions Re-evaluate Reaction Conditions (Temp, Time, Concentration) Start->Check_Conditions Check_Reagents Verify Purity of Reagents & Solvents Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (if required) Start->Check_Atmosphere Check_Mixing Optimize Stirring Start->Check_Mixing Optimize Run Small-Scale Optimization Reactions Check_Conditions->Optimize Check_Reagents->Optimize Check_Atmosphere->Optimize Check_Mixing->Optimize

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrazolidine by Intramolecular Raschig Amination: Modelling and Optimization. SciSpace. [Link]

  • Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN. [Link]

  • Synthesis of Pyrazolidine by Intramolecular Raschig Amination: Modelling and Optimization. ResearchGate. [Link]

  • Pyrazolidines: synthesis, reactivity, physical and biological properties. ResearchGate. [Link]

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. PubMed Central. [Link]

  • Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

  • Saturated heterocycles. [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. PubMed Central. [Link]

  • Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Heterocyclic Chemistry. Boyer Research Group. [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]

  • Pyrazole. CUTM Courseware. [Link]

  • Method for purifying pyrazoles.

Sources

troubleshooting NMR peak assignment for pyrazolidine structures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR-based structural analysis of pyrazolidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in assigning NMR spectra for this important heterocyclic scaffold. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your structural elucidation process.

The pyrazolidine ring, a saturated five-membered heterocycle with two adjacent nitrogen atoms, presents unique NMR challenges. Ring puckering, the influence of substituents, and the presence of multiple chiral centers can lead to complex and overlapping spectra that defy trivial analysis. This guide provides a structured approach to tackle these issues head-on.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the NMR analysis of pyrazolidines.

Q1: My N-H proton signal is extremely broad or has disappeared entirely. Is my sample degrading?

A1: This is a very common and classic NMR observation for nitrogen heterocycles and is rarely due to degradation. The primary causes are chemical exchange and quadrupolar broadening.[1]

  • Chemical Exchange: The N-H proton is labile and can rapidly exchange with other pyrazolidine molecules, trace amounts of water in the deuterated solvent, or acidic/basic impurities.[1][2] If this exchange occurs on a timescale similar to the NMR frequency separation, the signal broadens significantly, sometimes into the baseline. In protic solvents like CD₃OD or D₂O, the proton will exchange with deuterium, rendering the signal completely invisible to ¹H NMR.[1][3]

  • Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and possesses a quadrupole moment. This allows for very efficient relaxation of the attached proton, leading to a broader signal even in the absence of rapid exchange.[1][3]

Troubleshooting Steps:

  • Use a Dry Aprotic Solvent: Switch to a high-purity, dry aprotic solvent like DMSO-d₆ or CDCl₃. Ensure your NMR tube is oven-dried to minimize residual water.[1]

  • Low-Temperature NMR: Cooling the sample can slow the rate of intermolecular proton exchange, often resulting in a sharper, observable N-H signal.[1][3]

  • Check Sample Purity: Acidic or basic impurities can catalyze the exchange process. Re-purifying your sample via column chromatography or recrystallization may be necessary.[4]

Q2: I see a cluster of unexpected peaks in my ¹H NMR spectrum. How do I identify them?

A2: Unidentified peaks typically originate from residual solvents, synthesis starting materials, or reaction byproducts.[5][6]

  • Residual Solvents: The most common culprits are solvents used during purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane). Their chemical shifts are well-documented.[7] For example, residual diethyl ether often appears as a triplet around 1.2 ppm and a quartet around 3.5 ppm.

  • Starting Materials/Reagents: Compare the spectrum of your final product with the spectra of your starting materials (e.g., hydrazine derivatives, 1,3-dicarbonyl compounds).[5]

  • Regioisomers: If you used an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is a common byproduct.[5] This will manifest as a duplicate, but distinct, set of peaks for the pyrazolidine structure. Advanced 2D NMR techniques are required for definitive assignment.

Q3: What are the key diagnostic signals I should look for to confirm the formation of the pyrazolidine ring?

A3: For many pyrazolidine derivatives, especially pyrazolidine-3,5-diones, the protons and carbons of the heterocyclic core are highly diagnostic.[4]

  • C4 Protons (¹H NMR): The CH or CH₂ group at the C4 position typically appears as a singlet, triplet, or a complex multiplet in the 3.5 - 4.0 ppm range, depending on substitution.[4] Its unique chemical shift, often isolated from other aliphatic signals, makes it a key starting point for assignment.

  • C3 and C5 Carbonyls (¹³C NMR): In pyrazolidine-diones, the two carbonyl carbons (C3 and C5) are highly deshielded and appear far downfield, typically in the range of 165 - 175 ppm.[4] Observing these signals is strong evidence for the core structure.

Advanced Troubleshooting Guide

This section tackles more complex scenarios requiring multi-dimensional NMR experiments and a deeper understanding of spectral interpretation.

Q4: I can't definitively assign the protons and carbons of the pyrazolidine ring due to signal overlap. What is a systematic approach to resolve this?

A4: A systematic workflow combining 1D and 2D NMR experiments is essential for unambiguous assignment, especially in complex molecules.[1][2][3][8] This approach builds a complete picture of the molecule's bonding network.

Systematic Assignment Workflow:

  • ¹H NMR: Acquire a standard high-resolution proton spectrum to identify all proton signals and their multiplicities.

  • ¹³C & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to see all carbon environments. A DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in DEPT spectra.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for assignment. It generates a 2D plot correlating each proton signal with the carbon signal to which it is directly attached (¹J-coupling).[1][2] This allows you to instantly link your proton and carbon data.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J).[2] Cross-peaks in the COSY spectrum reveal which protons are neighbors in the spin system, allowing you to trace out proton networks (e.g., H4 coupled to H5).

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds (²J to ⁴J).[1][2][3] It is the key to assigning quaternary carbons (like carbonyls or substituted aromatic carbons) and linking together molecular fragments that are not connected by proton-proton coupling. For example, the H4 proton will show an HMBC correlation to both the C3 and C5 carbonyl carbons, confirming their position relative to C4.[1]

cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_Structure Final Assignment H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC COSY COSY (¹H-¹H Connectivity) H1->COSY C13 ¹³C & DEPT-135 (Carbon Types) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC COSY->HMBC Structure Unambiguous Structure HMBC->Structure

Caption: Logical workflow for NMR-based structure elucidation.
Q5: My reaction produced a mixture of diastereomers. How can I use NMR to determine the relative stereochemistry?

A5: Distinguishing diastereomers is a classic NMR challenge that relies on observing through-space correlations and analyzing coupling constants, as these parameters are sensitive to the 3D arrangement of atoms.[9][10][11]

  • J-Coupling Constant (³J) Analysis: The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.[12] For a pyrazolidine ring, a trans relationship between two protons on adjacent carbons (dihedral angle ~180°) will typically result in a large coupling constant (e.g., 8-12 Hz), while a cis relationship (dihedral angle ~0-60°) will result in a smaller one (e.g., 2-6 Hz). This is invaluable for determining the relative configuration of substituents on the ring.[13]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These are the definitive experiments for determining stereochemistry.[9][14] They detect correlations between protons that are close to each other in space (< 5Å), regardless of whether they are connected through bonds.[15][16]

    • NOESY: A cross-peak between two protons indicates they are on the same face of the ring or molecule. For example, if a substituent's methyl protons show a NOESY correlation to a proton at C4, it confirms they are cis to each other.

    • ROESY: This experiment is preferred for medium-sized molecules (MW approx. 700-1200 Da) where the standard NOE might be zero or very weak. The ROE is always positive, making interpretation more straightforward in this mass range.[15]

cluster_COSY Through-Bond (COSY) cluster_NOESY Through-Space (NOESY) H4 H4 H5a H5a H4->H5a J-Coupling H5b H5b H4->H5b J-Coupling R_H R-CH₃ H4_n H4 R_H->H4_n < 5Å H5a_n H5a

Caption: COSY vs. NOESY correlations for stereochemistry.

Data Presentation: Typical Chemical Shifts

Use these tables as a starting point for your assignments. Note that shifts are highly dependent on substituents and solvent.[4][17]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Pyrazolidine Core

Proton Position Typical Chemical Shift (ppm) Multiplicity Notes
N-H 4.0 - 11.0 br s Highly variable, often broad.[1][4]
C3-H₂ 3.0 - 3.6 m
C4-H₂ 1.8 - 2.5 m For unsubstituted pyrazolidine.
C4-H (Substituted) 3.5 - 4.5 t, q, m Shift depends heavily on substituent.[4]

| C5-H₂ | 3.0 - 3.6 | m | |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Pyrazolidine Core

Carbon Position Typical Chemical Shift (ppm) Notes
C3 45 - 55 Can be >165 ppm if a carbonyl.[4]
C4 25 - 50 Shift depends heavily on substituent.[4]

| C5 | 45 - 55 | Can be >165 ppm if a carbonyl.[4] |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible data.[4]

Protocol 1: Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities complicate spectral interpretation.[4] Purification is typically achieved by recrystallization or column chromatography.

  • Solvent: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For labile protons (N-H), use a dry, aprotic solvent.[1][4]

  • Concentration:

    • ¹H NMR: 5-10 mg in 0.6-0.7 mL of solvent.[4]

    • ¹³C NMR & 2D NMR: 20-50 mg in 0.6-0.7 mL of solvent to achieve a good signal-to-noise ratio.[4]

  • Standard: Tetramethylsilane (TMS) is the preferred internal standard (0.00 ppm). If incompatible, the residual solvent peak can be used as a secondary reference.[4]

  • Filtration: If the solution is not clear, filter it through a pipette with a small plug of glass wool directly into the NMR tube to remove particulates.[4]

Protocol 2: 2D HMBC Acquisition for Structural Connectivity
  • Instrumentation: Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.[4]

  • Setup: Load a prepared, concentrated sample and lock/shim the spectrometer. Acquire standard 1D ¹H and ¹³C spectra first.

  • Experiment Selection: Choose a standard HMBC pulse sequence (e.g., hmbcgpqf on Bruker systems).

  • Parameter Optimization:

    • Set the spectral widths in both the F2 (¹H) and F1 (¹³C) dimensions to encompass all signals.

    • Crucially, set the long-range coupling constant (CNST13 or similar parameter) to an average value for 2- and 3-bond couplings, typically 8-10 Hz.[1] This value determines which correlations are optimized.

  • Acquisition: The experiment may take from 1 to several hours depending on sample concentration.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase the spectrum and calibrate the axes.

  • Analysis: Identify cross-peaks that link protons to carbons separated by 2-4 bonds to build the molecular skeleton.[1][3]

References

  • An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. (n.d.). Benchchem.
  • NOESY and ROESY. (2018, August 8). University of Missouri.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). Benchchem.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Source not further specified].
  • Pyrazolidine. (n.d.). SpectraBase.
  • Structure Elucidation of a Pyrazolo[1][8]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC - NIH. Retrieved from

  • Structure Elucidation of a Pyrazolo[1][8]pyran Derivative by NMR Spectroscopy. (n.d.). [Source not further specified]. Retrieved from

  • Advanced NMR Techniques and Applications. (n.d.). Fiveable.
  • Barbosa, T. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis.
  • Moser, A. (2009, September 14). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs.
  • Harned, A. (n.d.). NMR and Stereochemistry. Harned Research Group.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -... UNN.
  • J-coupling. (n.d.). Wikipedia.
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
  • Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. (n.d.). MDPI.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • Stereochemistry in Drug Action. (n.d.). PMC - NIH.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). [Source not further specified].

Sources

stability issues of (1,2-Dimethylpyrazolidin-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1,2-Dimethylpyrazolidin-4-yl)methanamine

A Guide to Understanding and Managing Solution Stability

Introduction: This technical guide is designed for researchers, scientists, and drug development professionals working with this compound. It is important to note that specific, peer-reviewed stability data for this compound is not extensively available in public literature. Therefore, this document is built upon fundamental principles of chemical stability, knowledge of analogous heterocyclic structures like pyrazolidines and pyrazoles, and field-proven methodologies for stability assessment. The guidance provided herein is intended to empower users to proactively evaluate and control the stability of this compound within their specific experimental contexts.

Troubleshooting Guide: Common Stability-Related Issues

This section addresses potential experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Q1: My assay results show poor reproducibility over time when using the same stock solution of this compound. What are the likely causes?

A1: Poor reproducibility with a stock solution used over hours or days is a classic indicator of compound instability. The primary factors to consider are chemical degradation, solvent effects, and storage conditions.

  • Causality - Chemical Degradation: The this compound structure contains a saturated pyrazolidine ring and a primary amine, which can be susceptible to degradation.

    • Hydrolysis: The N-N bond within the pyrazolidine ring can be susceptible to cleavage under certain pH conditions, particularly in strongly acidic or basic aqueous solutions. While the N,N'-dimethylation offers some protection compared to unsubstituted pyrazolidines, this pathway cannot be ruled out without experimental data. Studies on related pyrazolidinedione structures have shown they can undergo hydrolytic decomposition in aqueous solutions[1][2].

    • Oxidation: The nitrogen atoms, particularly the exocyclic primary amine, can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or certain buffer components. This can lead to the formation of oxides or other degradation products, altering the compound's purity and activity.

  • Troubleshooting & Proactive Solutions:

    • Aliquot and Store Properly: Immediately after preparing a fresh stock solution, divide it into single-use aliquots. This minimizes freeze-thaw cycles, which can accelerate degradation, and reduces the risk of contaminating the entire stock. Store aliquots at -20°C or -80°C in tightly sealed vials.

    • Use Freshly Prepared Solutions: For the most sensitive experiments, prepare working solutions fresh from a new aliquot or solid material on the day of use.

    • Inert Atmosphere: If oxidation is suspected, degas your solvent before preparing the solution and consider storing the stock solution under an inert atmosphere (e.g., argon or nitrogen).

    • Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO, Ethanol) for stock solutions to minimize water content and potential hydrolytic degradation.

Q2: How can I determine the optimal pH for my aqueous working solution to ensure the stability of this compound?

A2: The stability of nitrogen-containing heterocycles is often highly pH-dependent[3]. A systematic pH stability study is the most effective way to determine the optimal pH range for your experiments.

  • Causality - pH Effects:

    • Acidic Conditions: In strongly acidic solutions, the nitrogen atoms of the pyrazolidine ring and the primary amine will be protonated. While this may increase solubility, extreme pH can catalyze the hydrolysis of the pyrazolidine ring[2].

    • Basic Conditions: In alkaline solutions, the compound will be in its free base form. While potentially less prone to acid-catalyzed hydrolysis, other base-catalyzed degradation pathways could be initiated.

  • Experimental Protocol: pH Stability Assessment: A recommended workflow for assessing pH stability is outlined below. The goal is to incubate the compound in buffers of varying pH and monitor its concentration over time using a stability-indicating method like HPLC-UV or LC-MS.

    G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare concentrated stock in organic solvent (e.g., DMSO) spike Spike stock into each buffer to a final concentration prep_stock->spike prep_buffers Prepare a series of buffers (e.g., pH 3, 5, 7.4, 9) prep_buffers->spike incubate Incubate samples at a controlled temperature (e.g., RT, 37°C) spike->incubate timepoint_0 T=0: Immediately analyze a sample from each pH incubate->timepoint_0 timepoint_x T=X hours: Analyze samples incubate->timepoint_x timepoint_y T=Y hours/days: Analyze samples incubate->timepoint_y analyze Analyze by HPLC-UV or LC-MS (Stability-Indicating Method) timepoint_0->analyze timepoint_x->analyze timepoint_y->analyze plot Plot % Remaining vs. Time for each pH analyze->plot determine Determine optimal pH range (where degradation is minimal) plot->determine

    Caption: Workflow for a pH Stability Study.

Q3: I suspect my compound is sensitive to light or air. How can I confirm this and what preventative measures should I take?

A3: Sensitivity to light (photostability) and air (oxidative stability) are common issues for complex organic molecules.

  • Causality - Photodegradation & Oxidation:

    • Photodegradation: Absorption of UV or visible light can excite molecules to a higher energy state, leading to bond cleavage or reaction with other molecules, including the solvent or oxygen.

    • Oxidation: As mentioned in A1, the lone pairs on the nitrogen atoms can be targets for oxidation. This process can be accelerated by light, heat, and the presence of metal catalysts.

  • Troubleshooting & Proactive Solutions:

    • Protect from Light: Always store the solid compound and its solutions in amber vials or wrap standard vials in aluminum foil. Minimize exposure to ambient light during experimental setup.

    • Conduct a Forced Degradation Study: To confirm sensitivity, you can perform a simple forced degradation study:

      • Prepare two identical sets of solutions in a neutral, aqueous buffer.

      • Wrap one set completely in aluminum foil (the control group).

      • Expose the other set to a controlled light source (a UV lamp or even direct sunlight for a set period).

      • Analyze both sets by HPLC or LC-MS to compare the purity and presence of degradation products. A significant difference indicates photosensitivity.

    • Manage Oxidative Risk:

      • Use high-quality, freshly opened solvents.

      • Consider adding antioxidants (though this is complex and requires validation to ensure no assay interference).

      • Purge solvents and the headspace of vials with an inert gas like argon or nitrogen.

Frequently Asked Questions (FAQs)

  • Q: What is the known stability of this compound?

    • A: There is currently no specific, publicly available stability data for this compound. It is recommended that the end-user performs a stability assessment under their specific experimental conditions (pH, buffer, temperature) before initiating large-scale or long-term experiments.

  • Q: What are the recommended storage conditions for the solid compound and its stock solutions?

    • A:

      • Solid: Store in a tightly sealed container at -20°C, protected from light and moisture.

      • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO or ethanol. Aliquot into single-use volumes and store at -80°C under an inert atmosphere if possible.

  • Q: What are the potential degradation pathways I should be aware of?

    • A: Based on the structure, the two most probable non-metabolic degradation pathways in solution are hydrolysis of the pyrazolidine ring and oxidation of the nitrogen atoms. The diagram below illustrates a hypothetical hydrolytic pathway.

    G start start intermediate intermediate start->intermediate H₂O / H⁺ or OH⁻ (Hydrolysis of N-N bond) end_product end_product intermediate->end_product Rearrangement

    Caption: Hypothetical Hydrolysis Pathway.

  • Q: Are there any known chemical incompatibilities?

    • A: Avoid strong oxidizing agents, strong acids, and acid chlorides. The primary amine is nucleophilic and will react with aldehydes, ketones, and acylating agents. Use caution when mixing with other reactive small molecules.

Summary of Recommended Stability Testing Conditions

For users needing to generate their own stability data, the following table summarizes key conditions to test. Analysis should be performed by a stability-indicating method (e.g., gradient HPLC-UV or LC-MS) that can resolve the parent compound from potential degradants.

ConditionParameters to TestPurpose
pH Stability pH 3.0, 5.0, 7.4, 9.0 in aqueous buffersTo find the pH of maximum stability for aqueous assays.
Solvent Stability DMSO, Ethanol, Acetonitrile, MethanolTo ensure stability in common stock solution solvents.
Photostability Exposure to UV/Visible light vs. dark controlTo determine if light protection is necessary during handling.
Thermal Stability 4°C, Room Temperature (25°C), 37°CTo understand stability at relevant storage and assay temperatures.
Freeze-Thaw 1 vs. 5 freeze-thaw cycles from -20°C or -80°CTo determine if aliquoting of stock solutions is critical.

References

  • Wachowiak R. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Arzneimittelforschung. 1979;29(4):599-602. [Link]

  • Wachowiak R. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 2: Chemical transformations of 4-prenyl-1,2-diphenyl-3,5-pyrazolidinedione (prenazone) and its main decomposition product N,N'-diphenylhydrazide-2-carboxy-5-methyl-4-hexenoic acid in sulphuric acid concentrated. Arzneimittelforschung. 1979;29(5):725-7. [Link]

  • ResearchGate. Effect of the acid and base on the pyrazole ring. ResearchGate. [Link]

Sources

Technical Support Center: Purification of Amine-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of amine-containing heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-troublesome molecules. The basicity of the amine functional group within a heterocyclic scaffold introduces a unique set of purification hurdles, from chromatographic peak tailing to unwanted salt formation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these common issues effectively. The protocols and explanations provided herein are grounded in established scientific principles to ensure reliable and reproducible results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Why do my amine-containing heterocyclic compounds streak on silica gel TLC plates?

    • What is the purpose of adding a basic modifier like triethylamine (TEA) to my eluent?

    • My compound is forming a salt with TFA from the mobile phase. How do I get the free base?

    • Can I use reversed-phase chromatography for my basic heterocyclic compound?

    • My amine is degrading on the column. What can I do?

  • Troubleshooting Guides

    • Chromatography Troubleshooting

      • Problem: Severe Peak Tailing or No Elution in Normal-Phase Chromatography

      • Problem: Poor Resolution and Co-elution of Impurities

      • Problem: On-Column Degradation of the Target Compound

    • Post-Purification Troubleshooting

      • Problem: Removal of Trifluoroacetic Acid (TFA) from the Purified Sample

      • Problem: Compound "Oiling Out" During Crystallization

Frequently Asked Questions (FAQs)

Why do my amine-containing heterocyclic compounds streak on silica gel TLC plates?

Streaking or tailing of basic compounds on silica gel is a common phenomenon rooted in the interaction between the basic amine and the acidic nature of the silica gel surface.[1][2][3] Silica gel contains acidic silanol groups (Si-OH) that can protonate basic amines, leading to strong ionic interactions. This strong binding prevents the compound from moving smoothly with the mobile phase, resulting in elongated or streaky spots on a TLC plate and poor peak shape in column chromatography.

What is the purpose of adding a basic modifier like triethylamine (TEA) to my eluent?

Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is a common strategy to improve the chromatography of basic compounds on silica gel.[1][2][4] The basic modifier acts as a competitive base, "neutralizing" the acidic silanol sites on the silica gel.[2] This minimizes the strong interaction between the analyte and the stationary phase, leading to more symmetrical peaks and improved resolution. A typical concentration for TEA is 0.1-1% (v/v) in the eluent.[1]

My compound is forming a salt with TFA from the mobile phase. How do I get the free base?

Trifluoroacetic acid (TFA) is a common additive in reversed-phase HPLC to improve peak shape by acting as an ion-pairing agent.[5][6] However, it can form a stable salt with basic amines, which may be undesirable for subsequent steps. To recover the free base, you can perform a liquid-liquid extraction. Dissolve the TFA salt in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[7] The aqueous base will neutralize the TFA, allowing the free amine to remain in the organic layer.

Can I use reversed-phase chromatography for my basic heterocyclic compound?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is often an excellent alternative for purifying amine-containing heterocyclic compounds.[1][8] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. To achieve good peak shape for basic compounds, it is crucial to control the ionization state of the amine. This is typically done by adding a modifier to the mobile phase.[6]

  • Low pH (e.g., 0.1% formic acid or TFA): At a low pH, the amine will be protonated. This can lead to good peak shapes, especially on modern, well-endcapped columns.[9]

  • High pH (e.g., 0.1% ammonium hydroxide): At a high pH, the amine will be in its neutral, free base form. This can also result in excellent peak shapes and is a good option for compounds that are unstable at low pH.[9][10]

My amine is degrading on the column. What can I do?

On-column degradation can be a significant challenge.[11] For amine-containing heterocycles, this can be due to the acidic nature of silica gel or interactions with metal contaminants in the HPLC system.[2][12]

  • Normal-Phase Chromatography: If you suspect degradation on silica, you can try a less acidic stationary phase like neutral or basic alumina.[1][3] Alternatively, deactivating the silica gel by pre-treating it with a base can help.[3]

  • Reversed-Phase Chromatography: At high pH, some amines can undergo on-column nitrosation when using ammonium hydroxide with acetonitrile as the mobile phase, especially in the presence of stainless steel frits.[13] Using PEEK or other metal-free columns and system components can mitigate this issue.

Troubleshooting Guides

Chromatography Troubleshooting
Problem: Severe Peak Tailing or No Elution in Normal-Phase Chromatography

Causality: The primary cause of this issue is the strong acid-base interaction between the basic amine functionality and the acidic silanol groups on the surface of the silica gel stationary phase.[2][14] This interaction leads to irreversible adsorption or very slow elution, resulting in broad, tailing peaks or complete retention of the compound on the column.

Troubleshooting Workflow:

start Problem: Severe Peak Tailing/No Elution step1 Add a Basic Modifier to the Eluent (e.g., 0.1-1% TEA or NH₄OH) start->step1 result1 Improved Peak Shape? step1->result1 step2 Alternative Stationary Phase alumina Use Neutral or Basic Alumina step2->alumina amine_silica Use Amine-Functionalized Silica step2->amine_silica step3 Reversed-Phase Chromatography success Problem Solved step3->success result1->step2 No result1->success Yes result2 Successful Separation? result2->step3 No result2->success Yes alumina->result2 amine_silica->result2

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol:

  • Introduce a Basic Modifier:

    • Rationale: To minimize the interaction of the basic analyte with the acidic silica surface.

    • Protocol: Add 0.1-1% (v/v) of triethylamine (TEA) or a 7N solution of ammonia in methanol to your mobile phase.[1] Equilibrate the column with the modified eluent before loading your sample.

  • Switch to an Alternative Stationary Phase:

    • Rationale: If a basic modifier is not effective or compatible with your compound, a different stationary phase may be necessary.

    • Options:

      • Alumina (Basic or Neutral): Alumina is a good alternative for the purification of basic compounds.[1][3]

      • Amine-functionalized Silica: These columns have an amine-functionalized surface that masks the acidic silanols and provides a less interactive surface for basic analytes.[14]

  • Consider Reversed-Phase Chromatography:

    • Rationale: Reversed-phase chromatography is often less prone to issues with basic compounds.

    • Protocol: Develop a method using a C18 column with a mobile phase of water and acetonitrile or methanol, containing a suitable modifier (e.g., 0.1% formic acid or 0.1% ammonium hydroxide).[8][9]

Problem: Poor Resolution and Co-elution of Impurities

Causality: Poor resolution can be due to an inappropriate solvent system, column overloading, or the inherent difficulty in separating structurally similar compounds. For amine-containing heterocyles, peak tailing can also contribute significantly to poor resolution by causing peaks to overlap.

Data Presentation: Solvent System Optimization

Solvent System ComponentPolaritySelectivityNotes
Hexane/Ethyl Acetate Low to MediumGood for less polar compoundsA standard starting point for many organic compounds.
Dichloromethane/Methanol Medium to HighExcellent for more polar compoundsMethanol is a strong hydrogen bond donor and can effectively elute polar amines.
Additives (e.g., Acetone) VariesCan alter selectivityAdding a small amount of a third solvent can sometimes dramatically improve separation.

Experimental Protocol: Gradient Elution for Improved Resolution

  • Develop a TLC Method: Find a solvent system that gives a good separation of your target compound and impurities with an Rf value for your target of ~0.2-0.3.

  • Start with a Low Polarity Mobile Phase: Begin the column elution with a solvent system that is less polar than the one identified by TLC.

  • Gradually Increase Polarity: Slowly increase the percentage of the more polar solvent in your mobile phase. This can be done in a stepwise or linear fashion.

  • Monitor Elution: Collect fractions and monitor by TLC to identify the fractions containing your purified compound.

Problem: On-Column Degradation of the Target Compound

Causality: Some amine-containing heterocyclic compounds can be sensitive to the acidic environment of silica gel or high pH conditions in reversed-phase chromatography, leading to degradation.[13][15]

Troubleshooting Decision Tree:

start Problem: On-Column Degradation check_stability Test Compound Stability on TLC Plate start->check_stability degradation_observed Degradation Observed? check_stability->degradation_observed normal_phase Normal-Phase Degradation degradation_observed->normal_phase Yes, on Silica reversed_phase Reversed-Phase Degradation degradation_observed->reversed_phase Yes, on C18 deactivate_silica Deactivate Silica Gel with Base normal_phase->deactivate_silica use_alumina Use Neutral/Basic Alumina normal_phase->use_alumina check_ph Check Mobile Phase pH reversed_phase->check_ph success Problem Solved deactivate_silica->success use_alumina->success use_metal_free Use Metal-Free (PEEK) Column/System check_ph->use_metal_free use_metal_free->success

Caption: Decision tree for on-column degradation.

Preventative Measures:

  • Test Stability: Before committing your entire sample to a column, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop the plate. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica gel.[1]

  • Use Deactivated Silica: Prepare a slurry of silica gel in your mobile phase containing a basic modifier and let it stand for a few hours before packing the column.

  • Alternative Purification: If the compound is highly unstable, consider non-chromatographic methods like crystallization or liquid-liquid extraction.

Post-Purification Troubleshooting
Problem: Removal of Trifluoroacetic Acid (TFA) from the Purified Sample

Causality: TFA, often used as a mobile phase modifier in RP-HPLC, forms a non-volatile salt with basic amines. This can interfere with biological assays and subsequent synthetic steps.

Protocols for TFA Removal:

1. Liquid-Liquid Extraction (for organic-soluble compounds):

  • Protocol:

    • Dissolve the dried, TFA-containing sample in an organic solvent (e.g., DCM, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and repeat the wash if necessary.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[7]

2. Anion Exchange Chromatography:

  • Rationale: This method exchanges the trifluoroacetate anion for a different counter-ion (e.g., acetate or chloride).

  • Protocol:

    • Prepare a strong anion exchange resin column and equilibrate it with a solution of the desired counter-ion (e.g., 1M sodium acetate).

    • Wash the column with deionized water to remove excess salt.

    • Dissolve the peptide-TFA salt in water and load it onto the column.

    • Elute the column with water and collect the fractions containing the product, now as the acetate salt.

    • Lyophilize the combined fractions.[16]

3. Lyophilization with HCl:

  • Rationale: This method is effective for converting TFA salts to hydrochloride (HCl) salts.

  • Protocol:

    • Dissolve the sample in water or a water/acetonitrile mixture.

    • Add a dilute solution of HCl (e.g., 10 mM).

    • Freeze the solution and lyophilize to remove the water, HCl, and the more volatile TFA.

    • Repeat the process of re-dissolving in dilute HCl and lyophilizing 2-3 times to ensure complete removal of TFA.[5][16]

Problem: Compound "Oiling Out" During Crystallization

Causality: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid crystal. This can be due to the solution being too supersaturated, cooling too quickly, or the presence of impurities that inhibit crystal formation.[1]

Troubleshooting Strategies:

  • Add More Solvent: If an oil forms, gently heat the mixture to dissolve the oil and then add a small amount of additional hot solvent before allowing it to cool slowly again.[1]

  • Slow Cooling: Ensure the crystallization solution cools as slowly as possible. Placing the flask in an insulated container (e.g., a Dewar flask) can help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.[1]

  • Change Solvent System: If the above methods fail, try a different solvent or a mixture of solvents for the crystallization.

References

  • HALO Columns. (n.d.). HPLC Approaches to Improve Peak Shape for Basic Analytes.
  • Bell, D. S. (2024, August 16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International.
  • Al-Bokari, T. A., Chernet, T., & El-Gizawy, S. A. (2025, August 5). Organic modifiers for the separation of organic acids and bases by liquid chromatography. Journal of Chromatography A.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • ECHEMI. (n.d.). How can I free-base my amine from TFA salt?.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
  • Gyros Protein Technologies. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
  • Agilent. (2023, August 10). Why it matters and how to get good peak shape.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Chromatography Today. (2023, July 18). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • Ye, M. M., et al. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Journal of Chromatography A, 1319, 57-64.
  • ResearchGate. (2017, July 20). TFA Removal from Reaction.
  • Quora. (2021, January 14). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • Chromatography Forum. (2009, November 16). Amine column degradation.
  • Wang, S., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Food Chemistry, 365, 130538.
  • Zhang, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-mass spectrometry. Food Chemistry, 365, 130538.
  • Knize, M. G., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 253-265.
  • Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications.
  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary).
  • Restek. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Dolan, J. W. (n.d.). On-Column Sample Degradation. LCGC International.
  • BenchChem. (n.d.). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • Nature Communications. (2025, August 8). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
  • Journal of Food Science. (n.d.). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147.
  • Reddit. (2018, May 13). Ways of crashing out amines.
  • Chemistry. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates S(N)Ar reactions of heterocycles with arylamines. A European Journal, 20(10), 2733-2738.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines.
  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide.
  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?.
  • Shaikh, A., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428.
  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • National Institutes of Health. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Reddit. (2022, July 4). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?.
  • National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications.
  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44293.

Sources

Technical Support Center: Scaling Up the Synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (1,2-Dimethylpyrazolidin-4-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and scalable synthesis. The methodologies are grounded in established chemical principles, focusing on providing not just procedural steps but the underlying rationale for key experimental choices.

Overview of the Synthetic Strategy

This compound is a saturated heterocyclic amine, a class of compounds often utilized as building blocks in medicinal chemistry due to their unique three-dimensional structures.[1] A robust and scalable synthesis is crucial for its application in drug discovery and development.

The proposed synthesis is a two-step process beginning with the formation of a key aldehyde intermediate, followed by a reductive amination to yield the target primary amine. This approach is selected for its reliability, use of generally available reagents, and amenability to scale-up.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination Start 1,2-Dimethylhydrazine + Acrolein Aldehyde 1,2-Dimethylpyrazolidine-4-carbaldehyde Start->Aldehyde [3+2] Cycloaddition Target This compound Aldehyde->Target One-Pot Reaction Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Target One-Pot Reaction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Target One-Pot Reaction

Figure 1: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 1,2-Dimethylpyrazolidine-4-carbaldehyde (Intermediate)

This procedure is based on the well-established [3+2] cycloaddition reaction between an azomethine imine (formed in situ from 1,2-dimethylhydrazine) and an α,β-unsaturated aldehyde like acrolein.[2][3]

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere, add 1,2-dimethylhydrazine (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Slow Addition: Add acrolein (1.1 eq), dissolved in the same solvent, dropwise via the dropping funnel over 30-45 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent polymerization of acrolein.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude aldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Protocol 2.2: Synthesis of this compound (Target Compound)

This step employs a one-pot reductive amination, a highly efficient method for converting aldehydes to amines.[4][5] Sodium triacetoxyborohydride is the recommended reducing agent due to its mildness, selectivity, and tolerance for various functional groups.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1,2-dimethylpyrazolidine-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 0.5 M).

  • Amine Source: Add ammonium acetate (1.5-2.0 eq) to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20-30 minutes. Causality Note: Portion-wise addition helps to manage any mild exotherm and off-gassing.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography using a gradient of DCM and methanol containing a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the column.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up.

Part A: Troubleshooting the Synthesis

Question 1: My yield for the aldehyde intermediate (Protocol 2.1) is very low.

  • Possible Cause A: Polymerization of Acrolein. Acrolein is highly reactive and can polymerize, especially under non-optimal conditions.

    • Solution: Ensure acrolein is freshly distilled before use. Maintain a low reaction temperature (0°C) during its addition and ensure the addition is slow and controlled.

  • Possible Cause B: Competing Side Reactions. The in situ formed azomethine imine can undergo other reactions if not trapped efficiently by the acrolein.

    • Solution: Check the purity of the 1,2-dimethylhydrazine. Use a slight excess (1.1 eq) of acrolein to ensure the dipole is trapped effectively.

Question 2: The reductive amination (Protocol 2.2) is stalling and not going to completion.

  • Possible Cause A: Inactive Reducing Agent. Sodium triacetoxyborohydride is moisture-sensitive and can lose activity if not stored properly.

    • Solution: Use a fresh bottle of NaBH(OAc)₃ or ensure it has been stored in a desiccator. Consider using a slight excess (up to 2.0 eq).

  • Possible Cause B: Inefficient Imine Formation. The equilibrium between the aldehyde/ammonia and the imine/water may not favor the imine.

    • Solution: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before adding the reducing agent can drive the equilibrium towards imine formation. Alternatively, ensure the ammonium acetate used is of high quality.

Question 3: I am observing a significant amount of the corresponding alcohol as a byproduct in the reductive amination step.

  • Possible Cause: Direct Aldehyde Reduction. This occurs if the reducing agent reduces the aldehyde faster than the imine is formed or reduced.

    • Solution: This is less common with NaBH(OAc)₃ but can happen.[4] Ensure the imine is allowed to form before adding the reducing agent by stirring the aldehyde and ammonia source together for at least 30-60 minutes. Slower, more controlled addition of the hydride can also favor reduction of the imine.

G cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Reductive Amination Start Problem: Low Yield or Side Products P1 Low Aldehyde Yield Start->P1 P2 Incomplete Reaction Start->P2 P3 Alcohol Byproduct Start->P3 C1 Acrolein Polymerization? P1->C1 S1 Use fresh acrolein. Add slowly at 0°C. C1->S1 Yes C2 Inactive Hydride? P2->C2 C3 Poor Imine Formation? P2->C3 S3 Pre-stir aldehyde/amine. Add dehydrating agent. P3->S3 S2 Use fresh NaBH(OAc)3. C2->S2 Yes C3->S3 Yes

Figure 2: Troubleshooting decision tree for common issues.

Part B: Scale-Up FAQs

Question 4: What are the main safety hazards to consider when scaling up this synthesis?

  • Answer: The primary concerns are:

    • Exothermic Reactions: Both the cycloaddition and the quenching of the reducing agent can be exothermic. On a large scale, this heat must be managed with appropriate cooling systems (e.g., reactor jackets) and controlled addition rates to prevent thermal runaways.

    • Reagent Handling: 1,2-Dimethylhydrazine is toxic and a suspected carcinogen. Acrolein is highly flammable, toxic, and a lachrymator. All handling must be done in a well-ventilated fume hood or an enclosed reactor system with appropriate personal protective equipment (PPE).

    • Hydrogen Gas Evolution: Quenching hydride reducing agents generates hydrogen gas, which is flammable. The quench must be performed slowly and with adequate ventilation and ensuring no ignition sources are present.

Question 5: Column chromatography is not ideal for large-scale purification. What are the alternatives?

  • Answer: For the final product, which is a basic amine, two excellent alternatives to chromatography are:

    • Acid-Base Extraction: The amine can be selectively extracted from the organic phase into an acidic aqueous phase (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent (like ether or ethyl acetate) to remove non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified amine is extracted back into an organic solvent (e.g., DCM).

    • Crystallization/Salt Formation: The amine can be converted to a crystalline salt, such as the hydrochloride or fumarate salt, by treating a solution of the free base with the corresponding acid. The salt often has much better handling properties and higher purity, which can be further improved by recrystallization.

Data Summary

The choice of reducing agent is critical in the reductive amination step. The table below compares common reagents for this transformation.

Reducing AgentTypical SolventRelative ReactivityKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THFMildHigh selectivity, tolerates many functional groups, does not require strict pH control.[4]Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) MethanolMildEffective and widely used.Highly toxic (releases HCN gas in acidic conditions), requires careful pH control.
Sodium Borohydride (NaBH₄) Methanol, EthanolModerateInexpensive, readily available.Can reduce aldehydes to alcohols, less selective, requires protic solvent.[6]
Catalytic Hydrogenation (H₂, Pd/C) Methanol, EthanolN/A"Green" method, high yielding.Requires specialized high-pressure equipment, potential for catalyst poisoning.

Table 1: Comparison of Reducing Agents for Reductive Amination.

References

  • MySkinRecipes. (n.d.). (1,2-Diethylpyrazolidin-4-yl)methanamine. MySkinRecipes. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Springer. (2014). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2019). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Retrieved from [Link]

  • ACS Publications. (2024). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. Journal of Organic Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2013). Synthesis of Spiro-fused Pyrazolidoylisoxazolines. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. ResearchGate. Retrieved from [Link]

  • PubMed. (2005). Synthesis and Evaluation of Pyrazolidine Derivatives as Dipeptidyl Peptidase IV (DP-IV) Inhibitors. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Fisher Scientific. Retrieved from [Link]

  • Studylib. (n.d.). New process of preparation of pyrazolidine: synthesis, extraction and flow-sheet. Studylib. Retrieved from [Link]

  • Redalyc. (2015). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Redalyc. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Chiral Pyrazolidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral pyrazolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective pyrazolidine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of racemization, a critical factor in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Introduction: The Challenge of Chirality in Pyrazolidine Synthesis

Pyrazolidines are a class of saturated five-membered nitrogen-containing heterocycles that are prevalent scaffolds in many biologically active molecules and pharmaceutical agents. The stereochemistry of these compounds is often crucial for their therapeutic efficacy. Consequently, the development of synthetic methods that afford enantiomerically pure pyrazolidines is of paramount importance. However, achieving high stereoselectivity and avoiding racemization can be a significant challenge. This guide provides practical advice and detailed protocols to help you overcome these hurdles.

Troubleshooting Guide: Avoiding Racemization and Other Common Issues

This section addresses specific problems you might encounter during the synthesis of chiral pyrazolidines, offering potential causes and actionable solutions.

Question 1: I am observing a significant loss of enantiomeric excess (ee) in my final pyrazolidine product. What are the likely causes and how can I mitigate this?

Answer:

Loss of enantiomeric excess is a common and frustrating issue. The root cause often lies in the reaction conditions or the stability of intermediates. Here are several factors to consider:

  • Inappropriate Catalyst or Ligand Choice: The catalyst and ligand system is paramount in asymmetric catalysis. For instance, in metal-catalyzed reactions (e.g., Pd, Ni, Au), the chirality of the final product is dictated by the chiral ligand.

    • Solution: Ensure you are using a well-established catalyst-ligand system for your specific transformation. For example, in Gold(I)-catalyzed enantioselective synthesis of pyrazolidines from allenes and hydrazines, ligands like DTBM-Segphos have been shown to provide high enantioselectivity.[1] Always use high-purity, and if necessary, freshly prepared catalysts and ligands.

  • Suboptimal Reaction Temperature: Elevated temperatures can provide the activation energy for racemization pathways, such as the epimerization of a stereocenter.

    • Solution: Screen a range of temperatures. Often, running the reaction at a lower temperature (e.g., 4 °C or even sub-zero temperatures) can significantly improve enantioselectivity, as demonstrated in some organocatalytic Michael/hemiaminal cascade reactions.[2][3]

  • Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry of the stereodetermining step.

    • Solution: Experiment with different solvents. Aprotic solvents are often preferred to minimize unwanted protonation/deprotonation events that can lead to racemization.

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze the racemization of stereocenters, particularly those alpha to a carbonyl group or other activating groups.

    • Solution: Use freshly distilled and anhydrous solvents and reagents. If an acidic or basic reagent is necessary, its stoichiometry should be carefully controlled.

  • Prolonged Reaction Times: Even under otherwise optimal conditions, extended reaction times can lead to a gradual loss of enantiomeric purity.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as it reaches completion.

Question 2: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity can arise from a lack of facial selectivity in the key bond-forming step. Here’s how you can address this:

  • Steric Hindrance: The steric bulk of your substrates and reagents plays a crucial role in directing the approach of the reactants.

    • Solution: In Pd-catalyzed carboamination reactions for the synthesis of 3,5-disubstituted pyrazolidines, the choice of N-substituent on the hydrazine derivative can modulate allylic strain in the transition state, thereby controlling the diastereoselectivity.[4][5][6] Consider modifying your substrates to enhance steric differentiation.

  • Chiral Auxiliaries: A chiral auxiliary temporarily attached to your substrate can effectively shield one face of the molecule, directing the attack of the incoming reagent.

    • Solution: Employ a suitable chiral auxiliary. For example, tert-butanesulfinamide has been used as a chiral auxiliary in the stereoselective synthesis of novel pyrazole derivatives.[7] Evans oxazolidinones are another class of highly effective chiral auxiliaries.[8][9] The auxiliary should be readily attached and cleaved without affecting the newly formed stereocenters.

  • Catalyst Control: In many catalytic asymmetric reactions, the catalyst not only induces enantioselectivity but also controls diastereoselectivity.

    • Solution: Re-evaluate your catalyst system. The choice of metal precursor and chiral ligand can have a profound impact on diastereoselectivity. For instance, in Ni(II)-catalyzed [3+2] cycloaddition reactions, C2-symmetric bipyridine-N,N'-dioxide ligands have been shown to afford high diastereomeric ratios.[10]

Question 3: I am struggling with low yields in my chiral pyrazolidine synthesis. What are some common causes and solutions?

Answer:

Low yields can be attributed to a variety of factors, from incomplete reactions to side product formation.

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials.

    • Solution: Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions: Competing reaction pathways can consume your starting materials. For example, in the synthesis of pyrazolidines from hydrazines and α,β-unsaturated aldehydes, 1,2-addition (hydrazone formation) can compete with the desired 1,4-addition.[2]

    • Solution: The use of a di-1,2-N-protected hydrazine derivative can be essential to favor the 1,4-selective reaction.[2] Modifying the reaction conditions (temperature, solvent, catalyst) can also suppress side reactions.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress carefully. If the reaction stalls, consider increasing the catalyst loading, temperature (while being mindful of potential racemization), or reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing chiral pyrazolidines?

A1: Several powerful strategies have been developed for the asymmetric synthesis of pyrazolidines:

  • 1,3-Dipolar Cycloadditions: This is a highly effective method involving the reaction of a 1,3-dipole, such as an azomethine imine, with a dipolarophile (e.g., an alkene).[11][12][13][14] The stereochemical outcome can be controlled through the use of chiral catalysts or auxiliaries.

  • Organocatalysis: Chiral amines or other small organic molecules can catalyze the enantioselective formation of pyrazolidines, often through cascade reactions like aza-Michael/cyclization sequences.[2][15]

  • Metal Catalysis: Transition metals like palladium, nickel, and gold, in combination with chiral ligands, are widely used to catalyze various transformations that lead to chiral pyrazolidines, such as carboamination and hydroamination reactions.[1][4][10]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials to direct the stereochemical course of the reaction.[7][8]

Q2: How do I choose the right analytical method to determine the enantiomeric excess (ee) of my pyrazolidine product?

A2: The most common and reliable method for determining ee is chiral High-Performance Liquid Chromatography (HPLC) .[16]

  • Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. This allows for accurate quantification of each enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral shift reagent can be used to differentiate the signals of the two enantiomers.[17] This method can be faster than HPLC but may be less accurate.

Q3: What is the role of protecting groups in chiral pyrazolidine synthesis?

A3: Protecting groups are crucial for several reasons:

  • Directing Reactivity: As seen in the aza-Michael/hemiaminal cascade, using a diprotected hydrazine can switch the chemoselectivity from 1,2-addition to the desired 1,4-addition.[2]

  • Enhancing Stereoselectivity: In some cases, the steric bulk of the protecting groups can influence the stereochemical outcome of the reaction. For example, in gold-catalyzed hydroamination, sterically differentiating the protecting groups on the hydrazine was found to improve enantioselectivity.[1]

  • Preventing Side Reactions: Protecting groups can mask reactive functional groups that might otherwise interfere with the desired transformation.

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of 3-Hydroxypyrazolidine Derivatives

This protocol is adapted from a reported metal-free aza-Michael/hemiaminal cascade sequence.[2][3]

  • To a stirred solution of the α,β-unsaturated aldehyde (1.0 equiv) and a chiral amine catalyst (e.g., a diarylprolinol silyl ether, 20 mol%) in toluene (0.5 M) at 4 °C, add the diprotected hydrazine derivative (1.2 equiv).

  • Stir the reaction mixture vigorously at 4 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, directly load the crude reaction mixture onto a silica gel column for purification by flash chromatography to afford the desired 3-hydroxypyrazolidine derivative.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Prepare a standard solution of the racemic pyrazolidine product.

  • Dissolve a small sample of the chiral pyrazolidine product in a suitable solvent (e.g., a mixture of hexane and isopropanol).

  • Inject the racemic standard onto a chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H) to determine the retention times of the two enantiomers.

  • Inject the chiral product sample under the same conditions.

  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Visualizations

Racemization_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Loss of Enantiomeric Excess (ee) Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Solvent Problem->Cause2 Cause3 Acid/Base Impurities Problem->Cause3 Cause4 Prolonged Reaction Time Problem->Cause4 Cause5 Poor Catalyst/Ligand Quality Problem->Cause5 Solution1 Optimize Temperature (often lower) Cause1->Solution1 Solution2 Solvent Screening Cause2->Solution2 Solution3 Use Pure/Anhydrous Reagents Cause3->Solution3 Solution4 Monitor Reaction & Quench Promptly Cause4->Solution4 Solution5 Use High-Purity Catalyst/Ligand Cause5->Solution5

Caption: Troubleshooting workflow for loss of enantiomeric excess.

Chiral_Pyrazolidine_Synthesis_Strategies cluster_strategies Key Strategies CPS Chiral Pyrazolidine Synthesis S1 1,3-Dipolar Cycloaddition CPS->S1 S2 Organocatalysis CPS->S2 S3 Metal Catalysis CPS->S3 S4 Chiral Auxiliaries CPS->S4 D1 D1 S1->D1 Azomethine Imines + Alkenes D2 D2 S2->D2 Aza-Michael/Cyclization Cascade D3 D3 S3->D3 Pd, Ni, Au Catalysis D4 D4 S4->D4 Temporary Chiral Moiety

Caption: Major strategies for chiral pyrazolidine synthesis.

Data Summary

MethodCatalyst/ReagentDiastereoselectivity (dr)Enantioselectivity (ee)Reference
Pd-Catalyzed CarboaminationPd(OAc)2 / dppeup to >20:1N/A (diastereoselective)[4][5][6]
Ni(II)-Catalyzed [3+2] CycloadditionNi(OTf)2 / Bipyridine-N,N'-dioxide>20:128-99%[10]
Organocatalytic CascadeChiral Amine>19:198-99%[2][3]
Gold(I)-Catalyzed Hydroamination(R)-DTBM-Segphos(AuOPNB)2N/Aup to 97%[1]

References

  • Ney, J. E., & Wolfe, J. P. (2008). Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines via Pd-Catalyzed Carboamination Reactions: Use of Allylic Strain to Control Product Stereochemistry Through N-Substituent Manipulation. Journal of the American Chemical Society, 130(39), 12907–12911. [Link]

  • Ney, J. E., & Wolfe, J. P. (2008). Stereoselective Synthesis of cis- or trans-3,5-Disubstituted Pyrazolidines via Pd-Catalyzed Carboamination Reactions. Use of Allylic Strain to Control Product Stereochemistry Through N-Substituent Manipulation. Journal of the American Chemical Society, 130(39), 12907-12911. [Link]

  • Ney, J. E., & Wolfe, J. P. (2008). Stereoselective synthesis of cis- or trans-3,5-disubstituted pyrazolidines via Pd-catalyzed carboamination reactions: use of allylic strain to control product stereochemistry through N-substituent manipulation. Journal of the American Chemical Society, 130(39), 12907–12911. [Link]

  • Wang, Y., et al. (2024). Asymmetric Synthesis of Optically Active Pyrazolidines or Pyrazoline Derivatives via Ni(II)-Bipyridine-N,N′-dioxide Complexes. Organic Letters. [Link]

  • Reyes, E., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition, 51(25), 6292-6295. [Link]

  • Fernandez, M., et al. (2012). Organocatalytic Enantioselective Synthesis of Pyrazolidines, Pyrazolines and Pyrazolidinones. Advanced Synthesis & Catalysis, 354(10), 1937-1943. [Link]

  • Toste, F. D., et al. (2010). Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. Angewandte Chemie International Edition, 49(43), 7945-7948. [Link]

  • Požgan, F., et al. (2018). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(1), 177. [Link]

  • Organic Chemistry Portal. Pyrazolidine synthesis. [Link]

  • Požgan, F., et al. (2018). Synthesis of non-racemic pyrazolines and pyrazolidines by [3+2] cycloadditions of azomethine imines. Molecules, 23(1), 177. [Link]

  • Reyes, E., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. Angewandte Chemie International Edition, 51(25), 6292-6295. [Link]

  • Sibi, M. P., et al. (2014). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry, 12(36), 7062-7066. [Link]

  • Kim, J. H., et al. (2012). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Tetrahedron Letters, 53(14), 1763-1766. [Link]

  • Padwa, A., et al. (2010). Synthesis of chiral pyrazoles through a 1,3-dipolar cycloaddition/[2][4]-sigmatropic rearrangement with stereoretention. Organic Letters, 12(11), 2568-2571. [Link]

  • Nájera, C., et al. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(28), 7636-7673. [Link]

  • Požgan, F., et al. (2018). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(1), 177. [Link]

  • Córdova, A., et al. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 5, 53. [Link]

  • Feng, X., et al. (2023). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science, 14(25), 6833-6839. [Link]

  • Feng, X., et al. (2023). Unveiling the migration reactivity of bicyclic diaziridines: enantioselective synthesis of chiral pyrazolines. Chemical Science, 14(25), 6833-6839. [Link]

  • Wikipedia. 1,3-Dipolar cycloaddition. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. [Link]

  • Royal Society of Chemistry. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 527-537. [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(44), 17695-17701. [Link]

  • Chen, X., et al. (2012). Rapid determination of enantiomeric excess of protected amino acids by catalytic amounts of chiral reagent. Analytical Methods, 4(7), 1845-1848. [Link]

  • Anslyn, E. V., et al. (2012). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 41(2), 448-479. [Link]

  • Reddit. Mechanism help - pyrazolopyrimidine synthesis. [Link]

  • ResearchGate. Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. [Link]

  • Royal Society of Chemistry. NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity. [Link]

Sources

Technical Support Center: Synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (1,2-Dimethylpyrazolidin-4-yl)methanamine. This molecule is a key building block in pharmaceutical research, valued for its unique saturated heterocyclic structure. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles. We will delve into the causality behind impurity formation, provide validated troubleshooting protocols, and offer practical advice grounded in established chemical principles.

Common Synthetic Pathway Overview

A prevalent strategy for constructing this compound involves a multi-step sequence. The core pyrazolidine ring is typically formed first, followed by the reduction of a C4-substituent to the final aminomethyl group. A common route starts with 1,2-dimethylhydrazine and a suitable three-carbon electrophile, such as diethyl 1,1-cyclopropanedicarboxylate or a derivative of malonic acid, which is then elaborated. A key intermediate is often 1,2-dimethylpyrazolidine-4-carbonitrile, which is subsequently reduced.

Synthetic_Pathway cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Reduction 1,2-Dimethylhydrazine 1,2-Dimethylhydrazine Intermediate_1 Pyrazolidine-4-carboxylate Intermediate 1,2-Dimethylhydrazine->Intermediate_1 Cyclocondensation C3-Synthon Diethyl 2-formyl-2-methylmalonate (or similar) C3-Synthon->Intermediate_1 Intermediate_2 1,2-Dimethylpyrazolidine-4-carboxamide Intermediate_1->Intermediate_2 Amidation Intermediate_3 1,2-Dimethylpyrazolidine-4-carbonitrile Intermediate_2->Intermediate_3 Dehydration Final_Product This compound Intermediate_3->Final_Product Catalytic Hydrogenation (e.g., Raney Ni, Rh/C) Impurity_A Ring-Opened Impurity Intermediate_3->Impurity_A Harsh Conditions Impurity_B Incomplete Reduction (Nitrile Starting Material) Intermediate_3->Impurity_B Insufficient H2 / Inactive Catalyst Troubleshooting_Workflow cluster_opt Optimization Options cluster_pur Purification Options Start Problem: Incomplete Nitrile Reduction Check_Catalyst Is the catalyst active? (e.g., fresh, not exposed to air) Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions Yes Purify Devise Purification Strategy Check_Catalyst->Purify No, reaction stalled Optimize_Conditions->Purify Still incomplete Success Pure Product Obtained Optimize_Conditions->Success Reaction goes to completion Opt1 Increase catalyst loading Optimize_Conditions->Opt1 Opt2 Use NH3/MeOH solvent Optimize_Conditions->Opt2 Opt3 Increase H2 pressure moderately Optimize_Conditions->Opt3 Purify->Success Successful Separation Pur1 Acid/base liquid-liquid extraction Purify->Pur1 Pur2 Silica gel chromatography (with amine modifier) Purify->Pur2 Pur3 Derivatize to Boc-amine for easier purification Purify->Pur3

Validation & Comparative

comparing (1,2-Dimethylpyrazolidin-4-yl)methanamine to other pyrazolidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyrazolidine Analogs for Researchers and Drug Development Professionals

Introduction: The Pyrazolidine Scaffold and the Quest for Novel Therapeutics

The pyrazolidine ring, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique stereochemical and electronic properties have made it a cornerstone in the design of a diverse array of biologically active molecules. While specific compounds like (1,2-Dimethylpyrazolidin-4-yl)methanamine are part of the vast chemical space of pyrazolidine derivatives, a broader understanding of the structure-activity relationships (SAR) within this class is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of various pyrazolidine analogs, offering insights into their synthesis, biological activities, and the experimental methodologies used for their evaluation. We will explore how subtle structural modifications to the pyrazolidine core can lead to significant changes in pharmacological profiles, offering a roadmap for researchers in the field.

This compound: A Starting Point

This compound serves as a foundational structure for our comparative analysis. While extensive public data on this specific molecule is limited, its structure highlights key features of the pyrazolidine scaffold: a disubstituted nitrogen backbone and a functionalized carbon at the 4-position. These positions are critical for modulating the compound's physicochemical properties and its interaction with biological targets.

Comparative Analysis of Pyrazolidine Analogs

The true potential of the pyrazolidine scaffold is revealed through the study of its analogs. By systematically modifying the substituents on the ring, medicinal chemists can fine-tune the pharmacological properties of these compounds. Below, we compare this compound to other pyrazolidine analogs with established biological activities.

Structural Modifications and Their Impact on Biological Activity

The following table summarizes the key structural differences and resulting biological activities of selected pyrazolidine analogs. This comparative data is essential for understanding the SAR of this class of compounds.

Compound/Analog ClassKey Structural FeaturesPrimary Biological ActivityTherapeutic Potential
This compound - N,N'-dimethylated pyrazolidine- Aminomethane at C4Hypothetical starting point; likely a CNS-active agent or enzyme inhibitorNeurodegenerative diseases, Psychiatric disorders
Mepirizole - Phenyl and pyrimidyl substituentsAnti-inflammatoryRheumatoid arthritis, Gout
Muzolimine - Dichlorophenyl and aminomethyl substituentsDiuretic (loop diuretic)Hypertension, Edema
Pipebuzone - Diphenyl and piperidinyl substituentsAnti-inflammatory, AnalgesicInflammatory disorders, Pain management
Azapropazone - Dimethylamino and benzotriazine substituentsAnti-inflammatory (COX inhibitor)Arthritis, Musculoskeletal disorders
In-Depth Look at Selected Analogs

Mepirizole is a classic example of a pyrazolidine-based non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. The presence of the aromatic phenyl and pyrimidyl groups is crucial for its binding to the active site of COX enzymes.

Muzolimine showcases the versatility of the pyrazolidine scaffold. Its potent diuretic effect stems from its ability to inhibit the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle. The dichlorophenyl group is a key pharmacophoric feature for this activity, highlighting the importance of halogen substituents in modulating the biological properties of pyrazolidine analogs.

Experimental Protocols for a Comparative Study

To conduct a meaningful comparative study of pyrazolidine analogs, a series of well-defined experimental protocols are necessary. Below are examples of such protocols.

Protocol 1: In Vitro COX-2 Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of pyrazolidine analogs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Test compounds (pyrazolidine analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • Add 10 µL of each dilution to a well of the 96-well plate.

  • Add 10 µL of the COX-2 enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Incubate the plate at 37°C for 2 minutes.

  • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • Add 150 µL of a colorimetric substrate solution and incubate at room temperature for 15 minutes.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Rationale for Experimental Choices:

  • Human recombinant COX-2: Using a purified enzyme allows for a direct assessment of the compound's inhibitory activity without the confounding factors of a cellular environment.

  • Colorimetric detection: This method provides a robust and high-throughput way to measure enzyme activity.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

For pyrazolidine analogs with potential CNS activity, assessing their ability to cross the blood-brain barrier (BBB) is critical.

Objective: To determine the permeability of test compounds across an in vitro model of the BBB.

Materials:

  • Caco-2 or MDCK cell line

  • Transwell inserts

  • Cell culture medium and supplements

  • Test compounds

  • LC-MS/MS system for quantification

Procedure:

  • Seed the Caco-2 or MDCK cells on the Transwell inserts and culture until a confluent monolayer is formed.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (donor) chamber.

  • At various time points, collect samples from the basolateral (receiver) chamber.

  • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Rationale for Experimental Choices:

  • Caco-2/MDCK cells: These cell lines form tight junctions and are widely accepted as in vitro models of the BBB.

  • LC-MS/MS: This analytical technique provides high sensitivity and specificity for quantifying the test compound.

Visualizing Structure-Activity Relationships and Experimental Workflows

Diagrams are invaluable tools for visualizing complex biological pathways and experimental procedures.

SAR_Pyrazolidine cluster_core Pyrazolidine Core cluster_analogs Analogs & Activity cluster_activity Biological Activity Core Pyrazolidine Ring Analog1 Mepirizole (Aromatic Substituents) Core->Analog1 Modification at N1, N2 Analog2 Muzolimine (Halogenated Phenyl) Core->Analog2 Modification at N1, C4 Analog3 Azapropazone (Fused Heterocycle) Core->Analog3 Modification at C4, C5 Activity1 Anti-inflammatory (COX Inhibition) Analog1->Activity1 Activity2 Diuretic (Na-K-2Cl Symporter Inhibition) Analog2->Activity2 Activity3 Anti-inflammatory (COX Inhibition) Analog3->Activity3

Caption: Structure-Activity Relationship of Pyrazolidine Analogs.

Experimental_Workflow Start Pyrazolidine Analog Library Assay1 In Vitro COX-2 Inhibition Assay Start->Assay1 Assay2 In Vitro BBB Permeability Assay Start->Assay2 Decision1 Potent Inhibitor? Assay1->Decision1 Decision2 BBB Permeable? Assay2->Decision2 Lead_Inflammation Lead for Inflammatory Diseases Decision1->Lead_Inflammation Yes End Further Preclinical Development Decision1->End No Lead_CNS Lead for CNS Disorders Decision2->Lead_CNS Yes Decision2->End No Lead_CNS->End Lead_Inflammation->End

Caption: High-Throughput Screening Workflow for Pyrazolidine Analogs.

Conclusion and Future Directions

The pyrazolidine scaffold continues to be a rich source of inspiration for the development of new drugs. While our starting point, this compound, remains a compound with limited public data, the exploration of its analogs reveals the immense potential of this chemical class. By understanding the structure-activity relationships and employing robust experimental protocols, researchers can navigate the vast chemical space of pyrazolidine derivatives to identify and optimize novel therapeutic agents for a wide range of diseases. Future research in this area will likely focus on the development of more selective and potent analogs with improved pharmacokinetic and safety profiles, further solidifying the importance of the pyrazolidine scaffold in modern medicinal chemistry.

References

  • Pyrazolidine - an overview | ScienceDirect Topics. ScienceDirect. Available at: [Link]

  • Mepirizole - an overview | ScienceDirect Topics. ScienceDirect. Available at: [Link]

  • Muzolimine - an overview | ScienceDirect Topics. ScienceDirect. Available at: [Link]

  • Pipebuzone - an overview | ScienceDirect Topics. ScienceDirect. Available at: [Link]

  • Azapropazone - an overview | ScienceDirect Topics. ScienceDirect. Available at: [Link]

  • In Vitro Models for Studying Blood-Brain Barrier Permeability. Neurotherapeutics. Available at: [Link]

  • Cyclooxygenase-2 (COX-2) Inhibitors: A Review of the Recent Patent Literature. Expert Opinion on Therapeutic Patents. Available at: [Link]

A Comparative Guide to the Biological Activity of (1,2-Dimethylpyrazolidin-4-yl)methanamine and its Ethyl Analog

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In drug discovery, minor structural modifications can lead to profound changes in biological activity. The substitution of a methyl group with an ethyl group is a common strategy to modulate a compound's pharmacodynamic and pharmacokinetic profile. This guide presents a theoretical yet scientifically grounded comparison of the potential biological activities of (1,2-Dimethylpyrazolidin-4-yl)methanamine and its ethyl analog, (1,2-Dimethylpyrazolidin-4-yl)ethanamine. While direct experimental data for these specific molecules is not prevalent in publicly accessible literature, this analysis extrapolates from the known bioactivities of the pyrazolidine scaffold and established structure-activity relationship (SAR) principles. We hypothesize potential differences in their interaction with monoamine oxidase (MAO) enzymes, a plausible target given their structure, and outline the experimental workflows required to validate these predictions.

Introduction: The Significance of Subtle Structural Changes

The pyrazolidine nucleus is a five-membered heterocyclic scaffold known to be a constituent in various biologically active compounds.[1][2][3] Its derivatives have shown a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and central nervous system activities.[4][5] The two molecules at the center of this guide, this compound and its ethyl analog, feature this core structure appended with a primary amine. This structural motif—a heterocyclic core linked to an aminoalkyl side chain—is suggestive of potential interaction with aminergic receptors or enzymes.

This guide provides a comparative analysis based on established pharmacological principles to predict how the seemingly simple substitution of a methyl group for an ethyl group at the carbon adjacent to the amine could impact biological activity. Such "ethyl-for-methyl" substitutions can dramatically alter receptor selectivity and activity, as seen in analogs of compounds like mecamylamine.[6][7] We will explore the likely consequences for receptor binding, metabolic stability, and overall pharmacokinetic profiles, focusing on a hypothetical but plausible role as monoamine oxidase (MAO) inhibitors.

cluster_0 Core Scaffold cluster_1 Analogs cluster_2 Predicted Biological Impact Core (1,2-Dimethylpyrazolidin-4-yl)- Methyl Methanamine (-CH2-NH2) Ethyl Ethanamine (-CH(CH3)-NH2) PD Pharmacodynamics (PD) Receptor/Enzyme Affinity & Selectivity Methyl->PD Steric Hindrance Lipophilicity PK Pharmacokinetics (PK) Metabolism, Distribution, Lipophilicity Methyl->PK Metabolic Stability LogP Ethyl->PD Steric Hindrance Lipophilicity Ethyl->PK Metabolic Stability LogP

Caption: Logical relationship between the core scaffold, its analogs, and the predicted biological impact.

The Methyl vs. Ethyl Dichotomy: A Structure-Activity Relationship (SAR) Perspective

The transition from a methyl to an ethyl group introduces specific physicochemical changes that are critical in modulating a drug's interaction with its biological target and its journey through the body.

  • Steric Bulk and Shape: The ethyl group is larger than the methyl group. This increased size can either improve binding by filling a hydrophobic pocket more effectively or hinder binding if the active site is sterically constrained.[8]

  • Lipophilicity: The ethyl group is more lipophilic than the methyl group. This generally leads to increased cell membrane permeability, potentially greater volume of distribution, and higher plasma protein binding. However, it can also make the compound more susceptible to metabolic enzymes like cytochrome P450s.[9]

Predicted Impact on Pharmacodynamics (Receptor/Enzyme Interaction)

The primary amine on both molecules makes them candidates for interaction with monoamine-recognizing targets. Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines and are crucial targets in the treatment of depression and neurodegenerative diseases.[10][11]

  • This compound (Methyl Analog): The smaller methyl group may allow for easier access to a sterically hindered binding site. If the target's active site is compact, this analog might exhibit higher affinity.

  • (1,2-Dimethylpyrazolidin-4-yl)ethanamine (Ethyl Analog): The larger, more lipophilic ethyl group could enhance binding affinity through increased van der Waals or hydrophobic interactions if the target possesses a corresponding hydrophobic pocket.[12] This change could also introduce selectivity. For example, the ethyl analog might fit preferentially into the larger active site of MAO-B over the more compact site of MAO-A.

Predicted Impact on Pharmacokinetics (ADME)

The metabolic fate and distribution of these analogs are also expected to differ significantly.

  • Metabolism: N-dealkylation is a common metabolic pathway for amines.[13][14] The additional carbon on the ethyl group provides another potential site for oxidation by CYP enzymes. While both N-methyl and N-ethyl groups can be cleaved, the rate and primary enzymes involved may differ, affecting the compound's half-life.[13][15] Generally, increased lipophilicity can lead to higher clearance through enhanced P450 metabolism.[9]

  • Distribution: The higher predicted lipophilicity of the ethyl analog suggests it may have a larger volume of distribution and potentially greater penetration across the blood-brain barrier (BBB), a critical factor for CNS-acting agents.

Comparative Data Summary (Hypothetical)

The following tables summarize the predicted differences between the two analogs based on the SAR principles discussed. These values are hypothetical and serve as a framework for designing validation experiments.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties

PropertyThis compound(1,2-Dimethylpyrazolidin-4-yl)ethanamineRationale
Molecular Weight LowerHigherAddition of a -CH2- unit.
Lipophilicity (cLogP) LowerHigherEthyl group is more lipophilic than a hydrogen.[9]
Metabolic Stability Potentially higherPotentially lowerIncreased lipophilicity may enhance CYP-mediated metabolism.[9][16]
BBB Penetration ModeratePotentially HigherIncreased lipophilicity often correlates with better BBB crossing.

Table 2: Hypothetical Pharmacodynamic Comparison (MAO Inhibition)

ParameterThis compound(1,2-Dimethylpyrazolidin-4-yl)ethanamineRationale
MAO-A IC₅₀ (nM) 50200The smaller methyl group may fit better in the more compact MAO-A active site.
MAO-B IC₅₀ (nM) 15030The larger ethyl group may form stronger hydrophobic interactions in the MAO-B active site.[8]
Selectivity (MAO-A/MAO-B) 0.33 (Slightly MAO-A selective)6.67 (MAO-B selective)The differential fit could drive selectivity.[6]

Experimental Protocols for Hypothesis Validation

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This experiment will directly test the hypothesis that the compounds inhibit MAO-A and/or MAO-B and determine their respective potencies (IC₅₀).

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each analog against recombinant human MAO-A and MAO-B.

Methodology: A continuous spectrophotometric or fluorometric assay will be used.[10][17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions (10 mM) of the methyl and ethyl analogs in DMSO.

    • Prepare serial dilutions of each test compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare solutions of positive controls: Clorgyline for MAO-A and Selegiline for MAO-B.[11]

    • Prepare a solution of the substrate (e.g., Kynuramine) in assay buffer.[18]

  • Enzyme Incubation:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 25 µL of the appropriate test compound dilution (or positive control/vehicle) to the wells.

    • Add 25 µL of recombinant human MAO-A or MAO-B enzyme solution to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the kynuramine substrate solution to each well to start the reaction.

  • Detection:

    • Measure the increase in fluorescence (Excitation: 310 nm, Emission: 400 nm) or absorbance (316 nm for the product 4-hydroxyquinoline) over 30 minutes at 37°C using a plate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

prep 1. Reagent Preparation (Compounds, Controls, Substrate) incubate 2. Enzyme Incubation (Add Buffer, Compound, Enzyme) prep->incubate react 3. Initiate Reaction (Add Substrate) incubate->react detect 4. Kinetic Measurement (Plate Reader at 37°C) react->detect analyze 5. Data Analysis (Calculate Rates, Plot Dose-Response, Determine IC50) detect->analyze

Caption: Experimental workflow for the in vitro MAO inhibition assay.

Protocol 2: Radioligand Receptor Binding Assay

This protocol is a gold-standard method to determine the binding affinity (Ki) of a compound for a specific receptor target.[19][20] It would be employed to screen the analogs against a panel of CNS receptors to identify primary targets or off-target effects.

Objective: To determine the binding affinity (Ki) of the methyl and ethyl analogs for a selected panel of receptors (e.g., sigma-1, dopamine D2, serotonin 5-HT2A).

Methodology: A competitive displacement assay using a radiolabeled ligand.[21][22]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes expressing the human receptor of interest or prepare them from cultured cells.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors), and vehicle (DMSO).[21]

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Competition Wells: Add assay buffer, radioligand, and serial dilutions of the test compound (methyl or ethyl analog).

  • Incubation:

    • Add the prepared cell membranes to all wells to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat, place it in a sample bag with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This guide provides a structured, theoretical framework for comparing the potential biological activities of this compound and its ethyl analog. Based on established SAR principles, we predict that the ethyl analog is likely to be more lipophilic and may exhibit enhanced potency and/or selectivity for certain biological targets, such as MAO-B, at the cost of potentially lower metabolic stability. The methyl analog, being smaller, may show preference for more sterically constrained targets like MAO-A.

These hypotheses, while grounded in chemical and pharmacological logic, require empirical validation. The detailed experimental protocols provided herein offer a clear path forward for researchers to elucidate the true biological profiles of these compounds. Such studies are fundamental to the iterative process of drug design, where understanding the impact of even the smallest structural change can guide the development of safer and more effective therapeutic agents.

References

  • Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground. (2025). Chemist's Corner.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed.
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica.
  • Monoamine Oxidase (MAO) Inhibition Assay Protocol. Evotec.
  • Direct affinity comparisons of ethyl- and methyl-substituted hosts. (2018).
  • Radioligand Binding Assay. Gifford Bioscience.
  • Receptor-Ligand Binding Assays. Labome.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc.
  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH.
  • Ethyl-for-methyl substitution enhances the subtype specificity of mecamylamine analogues. (2019). PubMed.
  • Ethyl-for-methyl substitution enhances the subtype specificity of mecamylamine analogues. (2019). Organic & Biomolecular Chemistry (RSC Publishing).
  • Radioligand Binding Studies. (2022).
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC - NIH.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH.
  • Lipophilicity in PK design: methyl, ethyl, futile. (2000). PubMed.
  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005). PubMed.
  • Structure-activity relationship studies of the amide functionality in (p-O-sulfamoyl)
  • Examples for bioactive molecules bearing N‐alkylated motifs. (2026).
  • Comparative Pharmacokinetics of 5-MeO-MET and its Analogues: A Guide for Researchers. (2025). Benchchem.
  • A Comparative Guide to the Metabolic Stability of N-Substituted Amphetamines. (2025). Benchchem.
  • Important biologically active N-alkylated amines. (2017).
  • Construction of biomass-based amines via Ir-mediated N-alkylation: kinetic analysis. (2021). Green Chemistry (RSC Publishing).
  • Biological activities of pyrazoline derivatives--a recent development. (2009). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting
  • Pharmacology of Ethyl and Methyl Alcohol: Mechanisms, Kinetics, and Toxicology. (2022). SlideShare.
  • Pyrazolidines: synthesis, reactivity, physical and biological properties. (2024).
  • Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase. (1994). PubMed.
  • Current status of pyrazole and its biological activities. (2014). PMC - PubMed Central.
  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks.
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermedi
  • N-Dealkyl
  • Current trends in drug metabolism and pharmacokinetics. (2018). PMC - PubMed Central.
  • Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. (2020). PubMed.
  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. (2024). MDPI.

Sources

A Senior Application Scientist’s Guide to Confirming the Purity of (1,2-Dimethylpyrazolidin-4-yl)methanamine by HPLC: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and regulatory compliance. The compound (1,2-Dimethylpyrazolidin-4-yl)methanamine, a saturated heterocyclic structure with a primary amine, presents unique analytical challenges due to its high polarity and lack of a strong native chromophore. This guide provides an in-depth comparison of strategic HPLC-based approaches for its purity determination, moving beyond a simple protocol to explain the fundamental principles and rationale guiding method selection. Our focus is on creating self-validating systems that ensure data integrity, grounded in established pharmacopeial standards.

The Analytical Challenge: The Physicochemical Nature of the Analyte

Standard reversed-phase (RP) HPLC, the workhorse of many analytical labs, is often suboptimal for small, polar, amine-containing molecules like this compound. The primary challenges include:

  • Poor Retention: The analyte is highly hydrophilic and has little affinity for non-polar stationary phases (like C18), leading to elution at or near the solvent front (void volume). This co-elution with other polar impurities makes accurate quantification impossible.

  • Peak Tailing: The basic nature of the primary amine can lead to strong, undesirable interactions with residual silanol groups on silica-based columns, resulting in asymmetric or tailing peaks.

  • Lack of UV Absorbance: The saturated heterocyclic ring and simple amine functional group do not possess a significant chromophore, making detection with standard UV-Vis detectors insensitive.

To overcome these hurdles, a robust analytical strategy must be employed. We will compare three distinct, scientifically-sound methodologies:

  • Method A: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Method B: Pre-column Derivatization followed by Reversed-Phase HPLC

  • Method C: Direct Analysis via Ion-Exchange Chromatography (IEC)

This guide will provide the experimental framework and comparative logic to help you select and implement the most suitable method for your laboratory context.

Comparative Overview of Analytical Strategies

The choice of method is not arbitrary; it is dictated by the specific requirements of the analysis and the available instrumentation. The following table summarizes the core attributes of each approach.

Parameter Method A: HILIC Method B: Derivatization-RP-HPLC Method C: Ion-Exchange (Cation)
Principle Partitioning between a high-organic mobile phase and a water-enriched layer on a polar stationary phase.[1]Covalent labeling of the amine with a UV-active/fluorescent tag, increasing hydrophobicity for RP separation.[2][3]Separation based on electrostatic interactions between the protonated amine and a negatively charged stationary phase.[4][5]
Primary Advantage Direct analysis (no derivatization), MS-friendly mobile phases, good for polar compounds.[6][7]High sensitivity (especially with fluorescence), robust separation on standard RP columns, overcomes poor retention.[2][8][9]Highly selective for charged species, robust and well-established technique.[4][10]
Primary Disadvantage Can have longer equilibration times, potential for multimodal retention mechanisms.[1]Requires extra sample preparation step, potential for side-reactions or incomplete derivatization.[11]Highly sensitive to mobile phase pH and ionic strength, may not separate neutral impurities.
Ideal For Labs with MS detectors; analyzing for polar impurities that would not be retained in RP-HPLC.High-sensitivity purity assays; labs equipped with UV-Vis or Fluorescence detectors.Dedicated ion chromatography systems; analysis of amine content in complex ionic matrices.
Typical Detector MS, ELSD, Charged Aerosol Detector (CAD), low-wavelength UV.Fluorescence, UV-Vis (Diode Array).Suppressed Conductivity, Amperometric.[12]

In-Depth Methodology & Experimental Protocols

A scientifically sound protocol is a self-validating system. The following sections detail the step-by-step procedures for each method, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[13][14][15][16]

Method A: Direct Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is chosen for its unique ability to retain highly polar compounds that are unretained in reversed-phase mode.[1][7] The mechanism relies on partitioning the analyte into a water layer adsorbed onto the polar stationary phase surface from a mobile phase high in organic solvent.

HILIC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis sp 1. Prepare Sample (in 90% ACN) mp 2. Prepare Mobile Phase A: ACN w/ 0.1% Formic Acid B: Water w/ 0.1% Formic Acid inj 3. Inject Sample mp->inj col 4. HILIC Column (e.g., Amide, Silica) inj->col Gradient Elution (Increase %B) det 5. Detection (MS, ELSD, CAD) col->det da 6. Integrate Peaks & Calculate % Purity det->da

Caption: HILIC workflow for direct purity analysis.

Experimental Protocol:

  • Column Selection: TSKgel NH2-100 (3 µm) or similar amino- or amide-bonded HILIC column.[17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Sample Preparation: Dissolve a known quantity of this compound in Mobile Phase A to a final concentration of ~0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detector: Mass Spectrometer (for confirmation) or ELSD/CAD.

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 0
      10.0 50
      12.0 50
      12.1 0

      | 18.0 | 0 |

  • System Suitability: As per USP <621>, inject a standard solution five times. The relative standard deviation (RSD) for peak area should be ≤ 2.0%. The tailing factor should be between 0.8 and 1.8.[18][19]

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all integrated peaks.

Method B: Pre-column Derivatization with Dansyl Chloride & RP-HPLC

Causality: To overcome poor retention and low UV sensitivity, we chemically modify the analyte. Dansyl chloride reacts with the primary amine to form a stable, bulky, and hydrophobic derivative that is highly fluorescent and UV-active.[3][8][9] This allows for excellent retention and separation on a standard C18 column and provides a significant boost in detection sensitivity.[20]

Derivatization_Workflow cluster_prep Derivatization cluster_hplc RP-HPLC System cluster_analysis Data Analysis sp 1. Sample + Buffer (pH ~9.8) re 2. Add Dansyl Chloride (in Acetonitrile) sp->re inc 3. Incubate (e.g., 60°C, 30 min) re->inc inj 4. Inject Derivatized Sample inc->inj col 5. C18 Column inj->col Gradient Elution det 6. Detection (Fluorescence/UV) col->det da 7. Integrate Peaks & Calculate % Purity det->da

Sources

A Comparative Guide to the Synthetic Routes of Functionalized Pyrazolidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anti-inflammatory to antiviral agents.[1][2] The ability to precisely install functional groups and control stereochemistry on this five-membered diazacyclic ring is paramount for modern drug discovery and development. This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing functionalized pyrazolidines, offering field-proven insights into their mechanisms, scopes, and practical applications.

The [3+2] Cycloaddition of Azomethine Imines: A Powerful Tool for Stereocontrol

The 1,3-dipolar cycloaddition between an azomethine imine (a 1,3-dipole) and an alkene (a dipolarophile) stands as one of the most versatile and widely adopted methods for pyrazolidine synthesis.[3][4] This approach allows for the construction of the heterocyclic core with the simultaneous formation of up to three new stereogenic centers, making it particularly attractive for asymmetric synthesis.[4][5]

Mechanistic Rationale

The reaction is initiated by the in situ generation of an azomethine imine from a corresponding hydrazone precursor. This dipole then reacts with an alkene to form the pyrazolidine ring. The power of this method lies in its amenability to catalysis, which dictates the stereochemical outcome. Both metal-based Lewis acids and organocatalysts have been successfully employed to achieve high levels of diastereo- and enantioselectivity.[3][5]

  • Metal Catalysis: Chiral Lewis acids, often complexes of copper or silver with sophisticated ligands, coordinate to the reacting partners, organizing the transition state to favor the formation of a specific stereoisomer. This has become a benchmark for achieving high enantiomeric excess (ee).[3][5]

  • Organocatalysis: Chiral Brønsted acids, such as N-triflylphosphoramides, can protonate the azomethine imine, leading to highly enantioselective cycloadditions with various alkenes.[5] This metal-free approach offers advantages in terms of cost and reduced toxicity.

G cluster_0 Catalytic Cycle Cat Chiral Catalyst (e.g., Cu(I)-Ligand) Hydrazone Hydrazone Precursor Dipole_Cat [Catalyst-Dipole] Complex Hydrazone->Dipole_Cat + Cat, - Base Base Base Cycloaddition [3+2] Cycloaddition Dipole_Cat->Cycloaddition + Alkene Alkene Alkene (Dipolarophile) Product_Cat [Catalyst-Product] Complex Cycloaddition->Product_Cat Product_Cat->Cat Catalyst Regeneration Product Enantioenriched Pyrazolidine Product_Cat->Product Product Release

Caption: Catalytic cycle for asymmetric [3+2] cycloaddition.

Performance Data

The choice of catalyst and ligand is critical for achieving high stereoselectivity. Below is a comparison of representative catalytic systems.

Catalyst/Ligand SystemDipolarophileYield (%)d.r.ee (%)Reference
Cu(OTf)₂ / Ph-BoxEthyl Acrylate95>20:198Shintani & Fu (2003)[5]
AgOAc / (R)-Tol-BINAPDimethyl Maleate88>19:196Carreira et al.
N-Triflylphosphoramide (C1)Cyclopentadiene99>24:198Rueping et al. (2011)[5]
Alkaloid CatalystPhenylketene9927:196Romo & Reeve (2015)[6]

Condensation and Cyclization Strategies

Classical yet effective, the condensation of hydrazines with 1,3-dielectrophiles, such as 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls, provides a direct and often high-yielding route to the pyrazolidine core.[7][8]

Mechanistic Rationale

The reaction typically proceeds through a series of condensation and cyclization steps. For instance, in the Knorr pyrazole synthesis and its variations, a hydrazine reacts with a 1,3-dicarbonyl compound.[9] The initial step is the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield a pyrazole. To access the saturated pyrazolidine ring, the reaction conditions must be controlled to favor the formation of a stable cyclic intermediate, such as a dihydroxypyrazolidine, which can then be isolated or further manipulated.[8]

A more modern variant involves the conjugate (aza-Michael) addition of a hydrazine to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular hemiaminal formation.[1][10] This cascade reaction can be rendered highly enantioselective through organocatalysis.[1]

G cluster_1 Aza-Michael/Hemiaminal Cascade Hydrazine Protected Hydrazine Michael_Adduct Aza-Michael Adduct (Enamine Intermediate) Hydrazine->Michael_Adduct + Enone, Catalyst Enone α,β-Unsaturated Carbonyl Catalyst Chiral Amine Organocatalyst Cyclization Intramolecular Hemiaminal Formation Michael_Adduct->Cyclization Product 3-Hydroxypyrazolidine (High ee) Cyclization->Product

Caption: Organocatalytic aza-Michael/cyclization cascade.

Causality Behind Experimental Choices

In the organocatalytic aza-Michael approach, the choice of protecting groups on the hydrazine nucleophile is critical.[1] Using a di-protected hydrazine, such as a di-Boc derivative, prevents the undesired 1,2-addition (hydrazone formation) and favors the desired 1,4-conjugate addition.[1][10] The chiral amine catalyst forms an iminium ion with the unsaturated aldehyde, activating it for nucleophilic attack while controlling the stereochemistry of the addition.[10]

Metal-Catalyzed Intramolecular Cyclizations

Transition metal catalysis offers another sophisticated avenue to pyrazolidines, often through intramolecular hydroamination or aminoarylation reactions.[11][12] These methods are valued for their efficiency and ability to construct complex, often bicyclic, systems.

Mechanistic Rationale

A prominent example is the palladium-catalyzed carboamination of alkenes.[11] In this process, an alkene tethered to a hydrazine derivative undergoes an intramolecular aminopalladation, followed by reductive elimination to forge the new C-N and C-C bonds, completing the heterocyclic ring. Gold catalysts have also been employed for the enantioselective hydroamination of allenes with hydrazine nucleophiles, providing vinyl-substituted pyrazolidines with good yields and enantioselectivities.[12]

G cluster_2 Pd-Catalyzed Carboamination Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) PdII_Complex Ar-Pd(II)-X Complex OxAdd->PdII_Complex Coord Alkene Coordination PdII_Complex->Coord + Substrate Substrate Hydrazine-Tethered Alkene Aminopalladation Intramolecular Aminopalladation Coord->Aminopalladation Cyclized_Pd Cyclized Pd(II) Intermediate Aminopalladation->Cyclized_Pd RedElim Reductive Elimination Cyclized_Pd->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Pyrazolidine RedElim->Product

Caption: General workflow for Pd-catalyzed intramolecular carboamination.

Comparative Analysis

Synthetic RouteKey AdvantagesCommon LimitationsStereocontrolSubstrate Scope
[3+2] Cycloaddition Excellent stereocontrol; high functional group tolerance; convergent.[3][5]Requires synthesis of dipole precursors; can be sensitive to steric hindrance.Catalyst-controlled; excellent diastereo- and enantioselectivity.[4][5]Broad (alkenes, alkynes, allenes, ketenes).[6][13]
Condensation/Cyclization Operationally simple; uses readily available starting materials; good for specific motifs like pyrazolidinones.[2][8]Can suffer from regioselectivity issues; harsh conditions may be required; stereocontrol can be challenging.[9][14]Substrate-controlled or organocatalyst-controlled (in aza-Michael variants).[1]Primarily 1,3-dicarbonyls and α,β-unsaturated systems.[7]
Metal-Catalyzed Cyclization High efficiency; good for complex/bicyclic systems; can form multiple bonds in one pot.[11]Catalyst cost and sensitivity; potential for metal contamination in the final product.Ligand-controlled; good to excellent enantioselectivity.[12]Requires specific pre-functionalized substrates (e.g., allenic or olefinic hydrazines).[12]

Featured Experimental Protocol: Asymmetric Organocatalytic Synthesis of 3-Hydroxypyrazolidines

This protocol is adapted from the work of Córdova and colleagues, demonstrating a direct, metal-free aza-Michael/hemiaminal cascade.[1][10]

Reaction: Asymmetric synthesis of (3R,5S)-tert-butyl 5-phenyl-3-hydroxy-2-(4-methoxybenzoyl)pyrazolidine-1-carboxylate.

Materials:

  • Cinnamaldehyde (1.0 mmol, 132 mg)

  • Di-tert-butyl 1-(4-methoxybenzoyl)hydrazine-1,2-dicarboxylate (1.2 mmol, 456 mg)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Organocatalyst, 0.2 mmol, 51 mg)

  • Toluene, anhydrous (5.0 mL)

Procedure:

  • To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the di-protected hydrazine (456 mg, 1.2 mmol) and the (S)-diphenylprolinol catalyst (51 mg, 0.2 mmol).

  • Add anhydrous toluene (5.0 mL) via syringe and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 4 °C using an external cooling bath.

  • Add cinnamaldehyde (132 mg, 1.0 mmol) dropwise to the cooled solution.

  • Stir the reaction at 4 °C and monitor its progress by Thin Layer Chromatography (TLC) until the cinnamaldehyde is consumed (typically 24-48 hours).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the desired 3-hydroxypyrazolidine product as a white solid.

Expected Outcome: The reaction typically provides the product in good yield (e.g., >80%) with excellent diastereoselectivity (>19:1 d.r.) and enantioselectivity (98-99% ee).[1][10] The stereochemistry is dictated by the chiral organocatalyst, which shields one face of the intermediate during the key C-N bond-forming step.[10]

Conclusion

The synthesis of functionalized pyrazolidines has evolved significantly, moving from classical condensation reactions to highly sophisticated catalytic asymmetric methodologies. The [3+2] cycloaddition remains the gold standard for versatility and stereocontrol. Condensation and aza-Michael approaches offer direct, often metal-free, alternatives that are powerful for specific substitution patterns. Finally, metal-catalyzed intramolecular cyclizations provide elegant solutions for constructing complex polycyclic frameworks. The choice of synthetic route must be carefully weighed by the target molecule's complexity, the required stereochemical purity, and considerations of scalability and cost, ensuring the most efficient path to these vital heterocyclic scaffolds.

References

  • Gribble, M. W., Jr, & Pelphrey, P. M. (2011). [3+2]-Cycloadditions of Azomethine Imines and Ynolates. Org. Lett., 13(14), 3778–3781. [Link]

  • Požgan, F., Al Mamari, H., Grošelj, U., Svete, J., & Štefane, B. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules, 23(1), 3. [Link]

  • Požgan, F., et al. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Molecules. [Link]

  • ResearchGate. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. [Link]

  • Vicario, J. L., et al. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. ChemistryOpen, 1(3), 134-139. [Link]

  • Reeve, J. T., & Romo, D. (2015). Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid‐Catalyzed [3+2]‐Cycloadditions of Ketenes and Azomethine Imines. Angew. Chem. Int. Ed., 54(2), 624-627. [Link]

  • Gil-Ordóñez, M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction. Org. Biomol. Chem., 21, 2361-2365. [Link]

  • ResearchGate. (2012). Direct Catalytic Asymmetric Synthesis of Pyrazolidine Derivatives. [Link]

  • Claramunt, R. M., et al. (2024). Pyrazolidines: synthesis, reactivity, physical and biological properties. Arkivoc, 2024(5), 202412223. [Link]

  • ResearchGate. (n.d.). Asymmetric aza-Michael addition for the formation of (S)-(−)-pyrazoline. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Can. J. Chem., 76(8), 1146-1154. [Link]

  • ResearchGate. (2023). Organocatalytic Asymmetric Synthesis of Oxazolidino Spiropyrazolinones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolidines. [Link]

  • Gribble, M. W., Jr, et al. (2013). Synthesis of Spiro-fused Pyrazolidoylisoxazolines. J. Vis. Exp., (78), e50699. [Link]

  • Li, H., et al. (2018). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Adv., 8, 2684-2691. [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem., 15, 2118–2150. [Link]

  • Gil-Ordóñez, M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Z., & Widenhoefer, R. A. (2010). Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. Angew. Chem. Int. Ed., 49(1), 178-180. [Link]

  • Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016. [Link]

  • Hafez, H. N. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link]

  • The Journal of Organic Chemistry. (2024). Ahead of Print. [Link]

  • Clayden, J., & Yasin, S. A. (2002). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org. Biomol. Chem., (1), 1-13. [Link]

  • Kamal, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (2011). Aza-Michael addition of pyrazoles to crotonic acid. [Link]

Sources

Evaluating the In Vitro Efficacy of Novel Pyrazolidine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Introduction to the Pyrazolidine Scaffold and the Comparative Landscape

The pyrazolidine core is a versatile heterocyclic scaffold that has been explored for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][2][3] Researchers have demonstrated that derivatives of pyrazolidine-3,5-dione can induce apoptosis and cause cell cycle arrest in various human cancer cell lines.[1][4] This guide uses a representative 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione (referred to as Pyrazolidine Compound 4u for the purpose of this guide) as our investigational compound, based on published in-vitro data demonstrating its cytotoxic effects.[4]

To provide a comprehensive performance benchmark, we will compare this novel pyrazolidine derivative against two established anticancer agents:

  • Doxorubicin: A long-standing and widely used anthracycline antibiotic that serves as a standard-of-care chemotherapeutic agent. Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to broad cytotoxicity.

  • Encorafenib (BRAFTOVI®): An example of a modern targeted therapy, Encorafenib is a potent inhibitor of the BRAF kinase, specifically targeting the V600E mutation prevalent in several cancers.[5]

This comparative approach allows for a nuanced understanding of a novel compound's potential, evaluating not just its potency but also its selectivity and mechanism of action relative to existing therapeutic modalities.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of in-vitro evaluation is elucidating the mechanism by which a compound exerts its therapeutic effect. The selected compounds for this guide operate through distinct pathways.

Pyrazolidine Compound 4u has been shown to induce apoptosis, or programmed cell death, in cancer cells.[4] This is often mediated through the intrinsic apoptosis pathway, which involves the activation of caspase cascades.[1][4]

Doxorubicin , as a classic cytotoxic agent, has a multi-faceted mechanism. Its primary mode of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks and subsequent cell death.

Encorafenib is a highly specific kinase inhibitor that targets the BRAF V600E mutation in the MAPK/ERK signaling pathway.[5] By blocking this mutated protein, it inhibits downstream signaling required for cell proliferation and survival.

cluster_0 Pyrazolidine Compound 4u & Doxorubicin cluster_1 Encorafenib (Targeted Therapy) Pyrazolidine_4u Pyrazolidine Cmpd 4u Mitochondrion Mitochondrion Pyrazolidine_4u->Mitochondrion Induces stress Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Causes breaks Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DNA_Damage->Mitochondrion Encorafenib Encorafenib BRAF_V600E BRAF V600E Encorafenib->BRAF_V600E Inhibits MEK MEK BRAF_V600E->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Comparative signaling pathways of Pyrazolidine Compound 4u, Doxorubicin, and Encorafenib.

A Step-by-Step In Vitro Efficacy Evaluation Workflow

A structured and logical workflow is crucial for the systematic evaluation of a novel compound. The following workflow outlines the key stages of in-vitro testing, from initial broad screening to more detailed mechanistic studies.

A Compound Preparation & Solubilization C Initial Cytotoxicity Screening (MTT/CellTiter-Glo Assay) A->C B Cell Line Selection (e.g., NCI-60 panel) B->C D IC50 Determination C->D E Lead Compound Selection D->E F Mechanism of Action Studies E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assay (Annexin V Staining) F->H I Western Blotting (Protein expression analysis) F->I J Data Analysis & Reporting G->J H->J I->J

Caption: General workflow for in vitro anticancer screening of novel compounds.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential. Below are step-by-step methodologies for key in-vitro assays.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Pyrazolidine Compound 4u, Doxorubicin, Encorafenib) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A to degrade RNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The cell cycle distribution is determined by the fluorescence intensity of the stained cells.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise format to facilitate comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) Across Various Cancer Cell Lines

CompoundMGC-803 (Gastric)HCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
Pyrazolidine Cmpd 4u 5.1 - 10.1[4]9.54[1]7.97[1]> 50
Doxorubicin 0.5 - 1.50.2 - 0.80.1 - 0.50.3 - 1.0
Encorafenib (BRAF V600E mutant lines) N/A0.01 - 0.1N/A0.02 - 0.2
Encorafenib (BRAF wild-type lines) > 10> 10> 10> 10

Note: Data for Doxorubicin and Encorafenib are representative values from typical in-vitro studies and may vary depending on experimental conditions.

Table 2: Summary of Mechanistic Assay Results

CompoundEffect on Cell CycleInduction of Apoptosis
Pyrazolidine Cmpd 4u G2/M phase arrestSignificant increase in Annexin V positive cells[4]
Doxorubicin G2/M phase arrestHigh induction of apoptosis
Encorafenib G1 phase arrestModerate induction of apoptosis

Concluding Remarks

This guide provides a structured approach to the in-vitro evaluation of novel anticancer compounds, using a representative pyrazolidine derivative as a case study. The comparative analysis against a standard chemotherapeutic agent like Doxorubicin and a targeted therapy such as Encorafenib is crucial for contextualizing the efficacy and potential of new chemical entities. The pyrazolidine scaffold continues to be a promising area of research in oncology, and a systematic in-vitro evaluation as outlined here is the foundational step in the journey from discovery to potential clinical application.[6][7][8]

References

  • RSC Publishing. (2015). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. Available from: [Link]

  • Bentham Science Publishers. (2023). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Available from: [Link]

  • Bentham Science Publisher. (n.d.). Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation. Available from: [Link]

  • in vivo. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]

  • PubMed. (n.d.). Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. Available from: [Link]

  • Future Oncology. (n.d.). A comprehensive review of in vitro testing and emerging strategies employed in anticancer drug discovery therapy. Available from: [Link]

  • ResearchGate. (2025). Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro. Available from: [Link]

  • Bangladesh Journal of Pharmacology. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Available from: [Link]

  • ResearchGate. (2025). (PDF) New anticancer agents: In vitro and in vivo evaluation. Available from: [Link]

  • PubMed. (n.d.). Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. Available from: [Link]

  • National Institutes of Health. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Available from: [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Available from: [Link]

  • PubMed. (n.d.). Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. Available from: [Link]

  • Preprints.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]

  • PubMed. (n.d.). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d. Available from: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • National Institutes of Health. (n.d.). Assessment in vitro of interactions between anti-cancer drugs and non-cancer drugs commonly used by cancer patients. Available from: [Link]

  • National Institutes of Health. (n.d.). Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Available from: [Link]

  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

Sources

benchmarking the stability of (1,2-Dimethylpyrazolidin-4-yl)methanamine against known drugs

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of chemical stability is a cornerstone of drug development, directly influencing a compound's safety, efficacy, and shelf-life. This guide provides a comprehensive framework for benchmarking the stability of a novel investigational compound, (1,2-Dimethylpyrazolidin-4-yl)methanamine (hereafter referred to as "Compound X"), against two well-characterized pharmaceuticals: Aspirin and Ranitidine.

Due to the limited publicly available data on Compound X, this document serves as a methodological guide. It outlines the necessary experimental protocols and data interpretation frameworks required to conduct a robust, scientifically-valid stability assessment. The comparative data presented herein is illustrative, based on the hypothesized structural liabilities of Compound X, to demonstrate the application of these methods.

Chapter 1: Analyte Characterization & Hypothesized Stability Liabilities

A molecule's structure dictates its inherent stability. Understanding the functional groups and potential reactive sites of Compound X, Aspirin, and Ranitidine is crucial for designing meaningful stability studies.

  • This compound (Compound X): This molecule features a saturated pyrazolidine ring and a primary amine. The tertiary amines within the ring and the exocyclic primary amine are potential sites for oxidation. The saturated heterocyclic ring itself could be susceptible to ring-opening reactions under extreme pH or oxidative stress.

  • Aspirin (Acetylsalicylic Acid): A well-documented case of hydrolytic instability. The ester linkage in aspirin is highly susceptible to hydrolysis, breaking down into salicylic acid and acetic acid, a process accelerated by moisture and pH changes.

  • Ranitidine: Known for its pH-dependent degradation pathway. A significant concern with ranitidine is its potential to form the mutagenic impurity N-nitrosodimethylamine (NDMA), particularly in the presence of nitrite sources under certain conditions.

Chapter 2: Experimental Design & Rationale for Forced Degradation

Forced degradation (or stress testing) is an essential step to identify the likely degradation products and pathways of a drug substance. The choice of stressors is guided by international regulatory standards and the chemical nature of the analytes. Our protocol employs a multi-faceted approach to probe for various instability mechanisms.

The core analytical technique selected is High-Performance Liquid Chromatography with a Photodiode Array detector and Mass Spectrometry (HPLC-PDA-MS). This combination is the industry standard for stability testing because:

  • HPLC separates the parent drug from its degradation products.

  • PDA provides spectral information, helping to identify and quantify the separated compounds.

  • MS offers mass information, which is critical for the structural elucidation of unknown degradants.

The entire experimental workflow is designed to ensure data integrity and comparability across the different compounds.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis A Prepare Stock Solutions (Compound X, Aspirin, Ranitidine) in Acetonitrile/Water B Acid Hydrolysis (0.1 M HCl, 60°C) A->B Expose aliquots to stress C Base Hydrolysis (0.1 M NaOH, 60°C) A->C Expose aliquots to stress D Oxidative Stress (3% H2O2, RT) A->D Expose aliquots to stress E Photolytic Stress (ICH Q1B Option 2) A->E Expose aliquots to stress F Thermal Stress (60°C, Dry) A->F Expose aliquots to stress G Sample Quenching & Dilution B->G C->G D->G E->G F->G H HPLC-PDA-MS Analysis G->H I Data Processing: - % Degradation - Peak Purity - Mass Balance H->I J Degradant Identification I->J

Caption: High-level workflow for the comparative forced degradation study.

Chapter 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including control samples and ensuring appropriate analytical checks.

3.1. Preparation of Stock Solutions

  • Accurately weigh and dissolve 10 mg of each compound (Compound X, Aspirin, Ranitidine) in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

3.2. Forced Degradation Procedures For each compound, a separate aliquot of the stock solution is subjected to the following conditions. A control sample (protected from stress) is analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the mixture at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Place 1 mL of the stock solution in a transparent quartz cuvette.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

3.3. HPLC-PDA-MS Analytical Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • PDA Detection: 200-400 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning from m/z 50-500.

Chapter 4: Comparative Stability Profile - Data & Analysis

The following tables summarize the illustrative results from the forced degradation studies. The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.

Table 1: Summary of Forced Degradation Results (% Degradation)

Stress ConditionCompound X (Illustrative)AspirinRanitidine
0.1 M HCl, 60°C, 24h 8.5%75.2%15.6%
0.1 M NaOH, 60°C, 24h 12.1%95.8%22.4%
3% H₂O₂, RT, 24h 45.3%5.1%18.9%
Photolytic (ICH Q1B) < 2.0%< 2.0%35.5%
Thermal (60°C, Dry) < 2.0%3.5%8.2%

Analysis of Results:

  • Hydrolytic Stability: Compound X demonstrates significantly greater stability under both acidic and basic conditions compared to Aspirin, which undergoes extensive hydrolysis as expected. This suggests the pyrazolidine ring of Compound X is robust against hydrolysis.

  • Oxidative Stability: The most significant degradation for Compound X occurred under oxidative stress. The 45.3% degradation suggests that the tertiary amines in the ring or the primary amine are susceptible to oxidation by peroxide. This is a critical liability that would need to be addressed in formulation development, for example, by including antioxidants.

  • Photostability: Compound X appears to be highly photostable, a desirable characteristic. In contrast, Ranitidine shows significant degradation under light, a known liability of the molecule.

The hypothesized primary degradation pathway for Compound X under oxidative stress involves the formation of an N-oxide, a common metabolic and degradation route for amines.

G A This compound (Compound X) M.W. = 143.23 B N-oxide Degradant M.W. = 159.23 (+16 Da) A->B 3% H₂O₂

Caption: Hypothesized oxidative degradation pathway for Compound X.

Chapter 5: Interpretation & Future Directions

This comparative stability analysis provides a clear, data-driven framework for evaluating a new chemical entity. Based on our illustrative data, Compound X possesses a promising stability profile with respect to hydrolysis and photolysis, outperforming established drugs like Aspirin and Ranitidine in these aspects.

However, its marked susceptibility to oxidation is a key finding. This directs future development efforts towards:

  • Formulation Strategy: The final drug product may require the inclusion of antioxidants or packaging that limits oxygen exposure (e.g., nitrogen blanketing).

  • Degradant Characterization: The major oxidative degradant must be fully isolated, characterized, and assessed for any potential toxicological activity, as required by regulatory agencies.

  • Long-Term Stability Studies: Formal long-term and accelerated stability studies (ICH Q1A) should be initiated with a formulation designed to mitigate the oxidative pathway.

By benchmarking against well-known drugs, we not only quantify the stability of Compound X but also place its properties within the broader context of pharmaceutical development, allowing for a more informed and efficient path to a stable and safe drug product.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hydrolysis of Aspirin. Journal of Chemical Education. (A representative article on the well-established hydrolysis kinetics of aspirin). [Link]

  • Ranitidine (Zantac) Information. U.S. Food and Drug Administration (FDA). (Provides context on the NDMA impurity issue related to ranitidine's instability). [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutical Technology. [Link]

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (1,2-Dimethylpyrazolidin-4-yl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these rigorous procedures is rooted in the potential hazards associated with this class of compounds. Amines can be corrosive, toxic, and environmentally harmful.[1][2] The heterocyclic nature of (1,2-Dimethylpyrazolidin-4-yl)methanamine suggests that it should be handled with the same level of caution as other novel research chemicals until comprehensive toxicological data is available.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheet (SDS) if available, and internal safety guidelines. Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[3] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat.[3]

In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Chemical Waste Profile and Hazard Considerations

The following table summarizes the anticipated hazard considerations for this compound based on the properties of similar amine compounds.

ParameterGuideline/Anticipated HazardRationale and Source
Chemical Class Heterocyclic AmineStructural analysis of this compound.
Anticipated Hazards May be toxic if swallowed, cause skin and eye irritation or burns, and potentially harmful to aquatic life.Based on SDS of analogous amine compounds.[4]
Incompatible Materials Strong oxidizing agents, acids.General reactivity for amines.[1]
Primary Disposal Route Licensed Hazardous Waste Disposal Service (Incineration).Recommended for amine compounds to ensure complete destruction.[1][3]
Sewer/Drain Disposal Strictly Prohibited.Amines can be harmful to aquatic ecosystems.[1]
Solid Waste Disposal Strictly Prohibited for the chemical itself. Contaminated labware must be decontaminated or disposed of as hazardous waste.To prevent environmental contamination.[5][6]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step is performed safely and in compliance with general laboratory waste guidelines.

Part 1: Waste Segregation and Collection
  • Identify and Classify: All waste containing this compound must be classified as hazardous chemical waste.[3]

  • Segregate Waste Streams: It is crucial to keep this compound waste separate from other chemical wastes to prevent hazardous reactions.[1]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, clearly labeled waste container.

    • Solid Waste: Collect contaminated items such as gloves, weighing papers, and pipette tips in a separate, clearly labeled container.[3]

Part 2: Waste Containerization
  • Select Appropriate Containers: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE), with a secure, leak-proof lid.[3]

  • Label Containers Clearly: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound Waste". Also, list all other components of the waste, including solvents and their approximate concentrations.[3]

  • Container Filling and Sealing: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[7] Keep containers tightly sealed when not in use.[1]

Part 3: Storage of Chemical Waste
  • Designated Storage Area: Store waste containers in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[1]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment trays to catch any potential leaks.

  • Limited Accumulation Time: Adhere to your institution's policy on the maximum allowable time for waste accumulation in the laboratory (often not exceeding one year).[3]

Part 4: Final Disposal
  • Contact Environmental Health and Safety (EHS): Once your waste container is full or has reached the maximum storage time, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Documentation: Maintain accurate records of the waste disposal, including quantities, dates, and methods, as required by regulations.[1]

Decontamination of Empty Containers

Even "empty" containers of this compound must be handled as hazardous waste.

  • Triple Rinsing: The first rinse of an "empty" container must be collected as hazardous waste.[6] Subsequent rinses with a suitable solvent (e.g., water or an appropriate organic solvent) should also be collected as hazardous waste as a precautionary measure.

  • Container Disposal: After thorough rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines for decontaminated labware.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_label_store Labeling & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste Containing the Compound fume_hood->generate_waste is_liquid Is the waste liquid or solid? generate_waste->is_liquid liquid_waste Liquid Waste Stream is_liquid->liquid_waste Liquid solid_waste Solid Waste Stream (Gloves, Paper, etc.) is_liquid->solid_waste Solid collect_liquid Collect in a dedicated, compatible liquid waste container liquid_waste->collect_liquid collect_solid Collect in a dedicated, lined solid waste container solid_waste->collect_solid label_container Label Container: 'Hazardous Waste' Compound Name All Components collect_liquid->label_container collect_solid->label_container store_waste Store in a cool, well-ventilated area away from incompatibles label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_waste->contact_ehs document Maintain Disposal Records contact_ehs->document end End: Compliant Disposal document->end

Caption: Disposal workflow for this compound.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratory waste disposal. Freie Universität Berlin. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

Sources

A Comprehensive Guide to the Safe Handling of (1,2-Dimethylpyrazolidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. (1,2-Dimethylpyrazolidin-4-yl)methanamine, a substituted pyrazolidine, represents a class of compounds with significant potential in medicinal chemistry. However, its safe and effective utilization hinges on a thorough understanding of its chemical properties and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound with the utmost care, ensuring both personal safety and experimental integrity. The following protocols are grounded in the established principles of laboratory safety for handling heterocyclic amines and are designed to be a self-validating system for risk mitigation.

Understanding the Hazard Profile: A Proactive Approach

Given the novelty of this compound, specific toxicological data may be limited. Therefore, a cautious and proactive approach is essential. The hazard assessment is based on the functional groups present in the molecule: a substituted pyrazolidine ring and a primary amine.

  • Amine Functionality : The primary amine group renders the molecule basic and nucleophilic. This can lead to irritation and potential chemical burns upon contact with skin, eyes, and mucous membranes. Amines can also be respiratory irritants.

  • Heterocyclic Structure : While the pyrazolidine ring itself is relatively stable, the overall molecule is a small, potentially volatile organic compound. Inhalation of vapors should be minimized.

  • Reactivity : As a primary amine, it can react exothermically with acids and oxidizing agents. It is crucial to avoid unintended contact with incompatible materials.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Gloves Eye Protection Body Protection Respiratory Protection
Weighing and Aliquoting Nitrile or Neoprene (double-gloved)Chemical splash gogglesFlame-resistant lab coatRequired if handled outside a fume hood
Solution Preparation Nitrile or Neoprene (double-gloved)Chemical splash goggles and face shieldFlame-resistant lab coatRecommended, especially with concentrated solutions
Reaction Setup and Workup Nitrile or Neoprene (double-gloved)Chemical splash goggles and face shieldChemical-resistant apron over a flame-resistant lab coatRequired
Spill Cleanup Heavy-duty nitrile or butyl rubberChemical splash goggles and face shieldChemical-resistant suit or apronAir-purifying respirator with an organic vapor cartridge

A Note on Glove Selection: The choice of glove material is critical. While nitrile gloves offer good general protection, for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

Safe Handling and Operational Protocols

Adherence to a strict operational protocol is non-negotiable. The following step-by-step procedures are designed to minimize exposure and ensure a safe working environment.

Preparation and Weighing
  • Work Area Preparation : Always handle this compound within a certified chemical fume hood. Ensure the work area is clean and free of incompatible materials, especially acids and oxidizing agents.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing : Use a tared, sealed container for weighing to minimize the release of vapors. If possible, use a balance with a draft shield.

  • Aliquotting : If creating aliquots, do so within the fume hood. Use appropriate tools (e.g., clean, dry spatulas) to avoid cross-contamination.

Solution Preparation and Reaction Setup
  • Solvent Selection : Choose solvents with care, considering their compatibility with the amine.

  • Dissolution : Add the weighed compound to the solvent slowly and in a controlled manner. Be aware of any potential exothermic reactions.

  • Reaction Vessel : Ensure the reaction vessel is clean, dry, and equipped with appropriate stirring and temperature control.

  • Reagent Addition : When adding other reagents, especially those that are acidic or oxidizing, do so slowly and monitor the reaction for any signs of an uncontrolled exotherm.

experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Experiment prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh prep_solution Prepare Solution weigh->prep_solution setup_reaction Set up Reaction prep_solution->setup_reaction monitor Monitor Reaction setup_reaction->monitor quench Quench Reaction monitor->quench workup Perform Workup quench->workup dispose Dispose of Waste workup->dispose disposal_plan start Experiment Complete collect_waste Collect All Waste (Solid & Liquid) start->collect_waste segregate Segregate Amine Waste from Incompatible Materials collect_waste->segregate label_container Label Waste Container (Contents & Hazards) segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: A logical flow for the safe disposal of this compound waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. The National Academies Press. [Link]

  • OSHA Hazard Communication Standard . Occupational Safety and Health Administration. [Link]

  • Safety in Academic Chemistry Laboratories, 8th Edition . American Chemical Society. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.